molecular formula C14H24 B3428247 Tetradecahydroanthracene CAS No. 6596-35-6

Tetradecahydroanthracene

Cat. No.: B3428247
CAS No.: 6596-35-6
M. Wt: 192.34 g/mol
InChI Key: GVJFFQYXVOJXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecahydroanthracene is a useful research compound. Its molecular formula is C14H24 and its molecular weight is 192.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 192.187800766 g/mol and the complexity rating of the compound is 154. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109497. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJFFQYXVOJXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3CCCCC3CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880672
Record name trans-anti-trans-tetra-decahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-35-6, 1755-19-7, 19128-78-0, 28071-99-0, 29863-91-0
Record name Tetradecahydroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6596-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, tetradecahydro-, (4aalpha,8aalpha,9aalpha,10aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019128780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-anti-trans-Tetra-decahydroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028071990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,anti,cis-Perhydroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029863910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydroanthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene, tetradecahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-anti-trans-tetra-decahydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetradecahydroanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydroanthracene (C₁₄H₂₄, molar mass: 192.34 g/mol ) is a saturated polycyclic hydrocarbon, a fully hydrogenated derivative of anthracene.[1] Its molecular structure consists of three fused cyclohexane (B81311) rings, leading to the existence of several stereoisomers. The physical properties of these isomers can vary significantly due to differences in their three-dimensional conformations. This technical guide provides a comprehensive overview of the known physical properties of this compound, including its various isomers. It details the experimental methodologies for determining these properties and presents the data in a clear, comparative format.

Physical Properties of this compound Isomers

The physical properties of this compound are highly dependent on the specific stereoisomer. The data available for several isomers are summarized in the tables below. It is important to note that some of the presented data are estimates or have been calculated using computational methods.

Table 1: General and Isomer-Specific Identification

PropertyValueSource
Molecular Formula C₁₄H₂₄[1]
Molecular Weight 192.34 g/mol [1]
CAS Number (General) 6596-35-6[2][3]
CAS Number (trans-anti-trans) 28071-99-0
CAS Number (trans-syn-trans) 1755-19-7[4]
CAS Number ((4aα,8aα,9aα,10aα)-) 19128-78-0[5]
CAS Number ((4aα, 8aα, 9aα, 10aβ)-) 2109-05-9[6]
CAS Number ((4aα, 8aβ, 9aα, 10aβ)-) 29863-91-0[7]

Table 2: Melting and Boiling Points

IsomerMelting Point (°C)Boiling Point (°C)Source
1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene47-49263.35 (rough estimate)
This compound (general)Not Available273.7 at 760 mmHg
trans-anti-trans-PerhydroanthraceneNot AvailableNot Available[8]
trans-syn-trans-Perhydroanthracene6.37Not Available[9]

Table 3: Density and Refractive Index

IsomerDensity (g/cm³)Refractive IndexSource
1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene0.9200 (rough estimate)1.5600 (estimate)
This compound (general)0.914Not Available

Table 4: Solubility and Partition Coefficient

PropertyValueMethodSource
LogP (Octanol/Water Partition Coefficient) 4.393Crippen Method[10]
Log₁₀WS (Water Solubility in mol/l) -4.40Crippen Method[10]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of solid and liquid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[11]

Methodology: Capillary Tube Method [12]

  • Sample Preparation: A small amount of the finely powdered solid this compound isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).[11]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[13]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the sample.[12]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Small-Scale Capillary Method [14][15]

  • Sample Preparation: A small volume (a few drops) of the liquid this compound isomer is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated gently in a suitable heating bath (e.g., an aluminum block or oil bath).[15]

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[16]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Volumetric Flask Method [17]

  • Mass Measurement of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 1 mL or 5 mL) is accurately weighed on an analytical balance.

  • Mass Measurement of Filled Flask: The flask is filled to the calibration mark with the liquid this compound isomer, ensuring no air bubbles are present. The exterior of the flask is dried, and it is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[18]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment [19][20]

  • Sample Preparation: A small, measured amount (e.g., 25 mg of solid or 0.05 mL of liquid) of the this compound isomer is placed in a test tube.

  • Solvent Addition: A measured volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, hexane) is added to the test tube in portions.[20]

  • Observation: After each addition, the test tube is vigorously shaken. The sample is classified as soluble if it completely dissolves to form a homogeneous solution. It is classified as insoluble if a separate phase remains. For liquid-liquid systems, the terms miscible and immiscible are used.[19]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a this compound isomer.

G cluster_0 Physical Property Characterization of a this compound Isomer start Obtain Pure Isomer Sample mp Melting Point Determination (for solids) start->mp bp Boiling Point Determination (for liquids) start->bp density Density Measurement start->density solubility Solubility Assessment start->solubility data_analysis Data Compilation and Analysis mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis end Characterization Complete data_analysis->end

Workflow for Physical Property Determination.

Conclusion

This technical guide has summarized the available data on the physical properties of this compound and its isomers. The provided experimental protocols offer a foundation for the consistent and accurate determination of these properties. Due to the existence of multiple stereoisomers, careful separation and purification are crucial before characterization. The presented data and methodologies are intended to be a valuable resource for researchers and professionals working with this class of compounds.

References

An In-depth Technical Guide to the Synthesis of Tetradecahydroanthracene from Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetradecahydroanthracene (B239287), also known as perhydroanthracene, from anthracene (B1667546). The document details the catalytic hydrogenation process, including various experimental protocols, and presents key quantitative data. Additionally, it outlines the stereochemical considerations of the final product and proposes a conceptual workflow for the application of such saturated polycyclic aromatic hydrocarbons in drug discovery.

Introduction

Anthracene, a polycyclic aromatic hydrocarbon (PAH), can be fully hydrogenated to yield this compound, a saturated tricyclic alkane. This transformation is of significant interest due to the potential of saturated ring systems as scaffolds in medicinal chemistry and materials science. The hydrogenation of anthracene results in a mixture of five possible diastereomers of perhydroanthracene, the composition of which is dependent on the reaction conditions.[1][2] This guide focuses on the catalytic methodologies to achieve this transformation, providing detailed experimental protocols and relevant data to aid in the practical application of these synthetic routes.

Reaction Pathway and Stereochemistry

The synthesis of this compound from anthracene proceeds via catalytic hydrogenation. The reaction involves the addition of hydrogen across the aromatic rings of anthracene in the presence of a catalyst, typically a transition metal. The hydrogenation can proceed through partially hydrogenated intermediates, such as dihydroanthracene, tetrahydroanthracene, and octahydroanthracene, before reaching the fully saturated perhydroanthracene.[3]

The complete hydrogenation of anthracene leads to the formation of five diastereomers of this compound.[1][2] The stereochemistry of the product mixture is a critical consideration and is influenced by the choice of catalyst and reaction conditions.

Below is a diagram illustrating the general reaction pathway.

G Anthracene Anthracene (C₁₄H₁₀) Intermediates Partially Hydrogenated Intermediates (Dihydro-, Tetrahydro-, Octahydroanthracene) Anthracene->Intermediates + H₂ / Catalyst This compound This compound (C₁₄H₂₄) (Mixture of 5 Diastereomers) Intermediates->this compound + H₂ / Catalyst

Figure 1: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several catalytic systems have been reported for the effective hydrogenation of anthracene. Below are detailed protocols for three common methods.

3.1. Platinum on Carbon (Pt/C) Catalyzed Hydrogenation [1]

This method utilizes a heterogeneous platinum catalyst for the complete hydrogenation of anthracene.

  • Materials:

    • Anthracene

    • 3 wt % Platinum on activated carbon (Pt/C)

    • Solvent (e.g., a high-boiling alkane)

    • High-pressure autoclave

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, a solution of anthracene in a suitable solvent is prepared.

    • The 3 wt % Pt/C catalyst is added to the solution. The catalyst loading is typically in the range of 5-10% by weight relative to anthracene.

    • The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 40-90 atm).

    • The reaction mixture is heated to the target temperature (e.g., 215-280 °C) with continuous stirring.

    • The reaction is allowed to proceed for a sufficient time to ensure complete hydrogenation (this can take up to 40 hours).

    • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude this compound product mixture.

    • The product can be further purified by techniques such as distillation or chromatography if desired.

3.2. Nickel on Hβ-Zeolite (Ni/Hβ-Zeolite) Catalyzed Hydrogenation in Supercritical Carbon Dioxide [4]

This protocol employs a nickel-based catalyst in a supercritical fluid medium, which can offer advantages in terms of mass transfer.

  • Materials:

    • Anthracene

    • Ni/Hβ-Zeolite catalyst (e.g., 10-40 wt % Ni)

    • Supercritical fluid extractor/reactor

    • Carbon dioxide (supercritical grade)

    • Hydrogen gas

  • Procedure:

    • The Ni/Hβ-Zeolite catalyst is prepared by impregnation of Hβ-zeolite with a nickel salt solution, followed by drying and calcination.

    • Anthracene and the catalyst are loaded into a high-pressure reactor.

    • The reactor is purged with nitrogen and then filled with hydrogen to the desired partial pressure (e.g., 2.76 MPa).

    • Carbon dioxide is then introduced into the reactor until the total desired pressure is reached (e.g., 6.9 MPa), bringing the CO₂ to its supercritical state at the reaction temperature.

    • The reactor is heated to the reaction temperature (e.g., 100 °C) and the mixture is stirred.

    • The reaction is maintained for the specified duration (e.g., 6 hours).

    • After the reaction, the reactor is cooled, and the pressure is slowly released.

    • The product is extracted from the reactor with an organic solvent.

    • The catalyst is separated by filtration, and the solvent is evaporated to yield the product.

3.3. Iron-Cobalt Bimetallic Composite Catalyzed Hydrogenation [5]

This method utilizes a bimetallic catalyst supported on a zeolite for the hydrogenation process.

  • Materials:

    • Anthracene

    • Fe-Co/Zeolite catalyst (e.g., Fe-Co/CaA or Fe-Co/ZSM-5)

    • High-pressure autoclave

    • Hydrogen gas

  • Procedure:

    • The Fe-Co/Zeolite catalyst is prepared by impregnating the zeolite support with aqueous solutions of iron and cobalt salts, followed by drying and calcination.

    • Anthracene and the catalyst are placed in a high-pressure autoclave.

    • The autoclave is purged and then pressurized with hydrogen to an initial pressure of 6 MPa.

    • The reactor is heated to 400 °C and maintained at this temperature for 60 minutes with stirring.

    • After the reaction period, the autoclave is cooled and depressurized.

    • The reaction products are extracted with a suitable solvent (e.g., benzene).

    • The catalyst is removed by filtration, and the solvent is evaporated to obtain the product mixture.

Quantitative Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reaction Conditions for Anthracene Hydrogenation

ParameterPt/C Catalysis[1]Ni/Hβ-Zeolite Catalysis[4]Fe-Co/Zeolite Catalysis[5]
Catalyst 3 wt % Pt/C10-40 wt % Ni/Hβ-ZeoliteFe-Co/CaA or Fe-Co/ZSM-5
Temperature 215 - 280 °C100 °C400 °C
Pressure 40 - 90 atm6.9 MPa (total)6 MPa (initial H₂)
Reaction Time up to 40 h6 h60 min
Solvent High-boiling alkaneSupercritical CO₂Not specified (neat or high-boiling solvent)
Anthracene Conversion >99%100%~87-91%

Table 2: Physicochemical Properties of this compound (Perhydroanthracene)

Note: The hydrogenation of anthracene yields a mixture of five diastereomers. The properties of the mixture can vary depending on the isomeric ratio, which is influenced by the synthetic conditions. Data for individual isomers are provided where available.

PropertyValueSource
Molecular Formula C₁₄H₂₄--INVALID-LINK--
Molecular Weight 192.34 g/mol --INVALID-LINK--
Melting Point (Isomer Dependent) 39-40.5 °C (cis-trans isomer)--INVALID-LINK--
122-123.5 °C (trans-anti-trans isomer)--INVALID-LINK--
Boiling Point ~300-340 °C (estimated)General observation for similar hydrocarbons
¹H NMR Complex aliphatic signals, typically in the range of 0.8-2.0 ppm. Due to the mixture of isomers, a complex, broad multiplet is expected.General knowledge of alkane NMR
¹³C NMR Multiple signals in the aliphatic region (typically 20-50 ppm). The number of signals will depend on the symmetry of the individual isomers and the composition of the mixture.General knowledge of alkane NMR

Conceptual Workflow in Drug Discovery

While the synthesis of this compound is a purely chemical process, the resulting saturated polycyclic hydrocarbon scaffolds can be of interest to drug development professionals. These rigid, three-dimensional structures can be functionalized to create novel chemical entities for biological screening. The following diagram illustrates a conceptual workflow for the integration of such compounds into a drug discovery pipeline.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development Anthracene Anthracene Hydrogenation Catalytic Hydrogenation Anthracene->Hydrogenation Perhydroanthracene Perhydroanthracene Scaffold Hydrogenation->Perhydroanthracene Functionalization Functionalization Perhydroanthracene->Functionalization Library Compound Library Functionalization->Library InSilico In Silico Screening (Docking, ADMET) Library->InSilico HTS High-Throughput Screening Library->HTS Hit Hit Identification InSilico->Hit HTS->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies (In Vitro & In Vivo) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

Figure 2: Conceptual workflow for utilizing perhydroanthracene scaffolds in drug discovery.

This workflow begins with the synthesis of the core scaffold, followed by chemical modification to generate a library of diverse compounds. These compounds can then be subjected to computational and experimental screening to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their pharmacological properties, ultimately leading to a potential drug candidate for preclinical development. The rigid, three-dimensional nature of the perhydroanthracene core can provide a unique structural basis for exploring new chemical space in drug design.

References

An In-depth Technical Guide to the Stereoisomers of Perhydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of perhydroanthracene, a saturated tricyclic hydrocarbon. Perhydroanthracene, with its rigid and well-defined three-dimensional structure, serves as a valuable scaffold in medicinal chemistry and materials science. Understanding the stereochemical nuances of its isomers is critical for the rational design of novel molecules with specific biological activities or material properties.

Introduction to the Stereochemistry of Perhydroanthracene

Perhydroanthracene (C₁₄H₂₄) is the fully hydrogenated derivative of anthracene (B1667546). The hydrogenation of anthracene creates four chiral centers at the bridgehead carbons (4a, 8a, 9a, and 10a). Due to the symmetry of the molecule, these four stereocenters are equivalent, classifying perhydroanthracene as an AAAA-type system.[1][2] This equivalence reduces the number of possible stereoisomers to five diastereomers.[1][3] These isomers are distinguished by the relative stereochemistry at the ring junctions, which can be either cis or trans.

The five diastereomers of perhydroanthracene are:

  • trans-syn-trans-perhydroanthracene (tst)

  • cis-trans-perhydroanthracene (ct)

  • cis-anti-cis-perhydroanthracene (cac)

  • cis-syn-cis-perhydroanthracene (csc)

  • trans-anti-trans-perhydroanthracene (tat)

Structures and Conformational Analysis of Perhydroanthracene Stereoisomers

The stability and shape of the perhydroanthracene stereoisomers are dictated by their conformation, which is a result of the fusion of three cyclohexane (B81311) rings. The most stable conformation for a cyclohexane ring is the chair form. However, the fusion of the rings can introduce steric strain, such as gauche butane (B89635) interactions and 1,3-diaxial interactions, which may force some rings into less stable twist-boat conformations.[2][4]

trans-syn-trans (tst) Perhydroanthracene

This isomer is a meso compound, meaning it is achiral despite having chiral centers, due to a plane of symmetry.[1] It is the most stable of all the stereoisomers because all three cyclohexane rings can adopt a stable chair conformation without introducing any significant steric strain.[1][5] It has zero gauche butane interactions.[1][5]

cis-trans (ct) Perhydroanthracene

The cis-trans isomer exists as a pair of enantiomers (a dl-pair).[1] In this isomer, the A and B rings are cis-fused, while the B and C rings are trans-fused. This arrangement introduces three gauche butane interactions, making it less stable than the tst isomer.[1][5]

cis-anti-cis (cac) Perhydroanthracene

This is another meso compound.[1] The two outer rings are cis-fused to the central ring with an anti-relationship between the two cis fusions. This isomer can also adopt an all-chair conformation.[6]

cis-syn-cis (csc) Perhydroanthracene

The cis-syn-cis isomer is also a meso compound.[1] In this configuration, all ring fusions are cis with a syn relationship. This arrangement leads to significant steric strain, including 1,3-synaxial interactions, making it the least stable of the all-chair isomers.[1]

trans-anti-trans (tat) Perhydroanthracene

This isomer exists as a dl-pair.[1] The trans-anti-trans fusion forces the central B ring into a twist-boat conformation, as an all-chair conformation is not possible without introducing excessive strain.[2] This makes it significantly less stable than the all-chair isomers.

Quantitative Data on Stereoisomer Stability

The relative thermodynamic stabilities of the perhydroanthracene stereoisomers have been determined through equilibration studies. The following table summarizes the relative energies of the five diastereomers.

StereoisomerCommon AbbreviationChiralityRelative Energy (kcal/mol)Relative Energy (kJ/mol)[1]Number of Gauche Butane Interactions[1][5]Conformation of Central Ring
trans-syn-trans-perhydroanthracenetstmeso0.00.00Chair
cis-trans-perhydroanthracenectdl-pair2.6311.03Chair
cis-anti-cis-perhydroanthracenecacmeso5.5723.3Not specified in search resultsChair
cis-syn-cis-perhydroanthracenecscmeso8.1334.0Not specified in search resultsChair
trans-anti-trans-perhydroanthracenetatdl-pair5.8624.5Not specified in search resultsTwist-Boat

Note: The energy values are relative to the most stable tst isomer.

Experimental Protocols

Synthesis of a Mixture of Perhydroanthracene Stereoisomers

Principle: The most common method for the synthesis of perhydroanthracene is the catalytic hydrogenation of anthracene.[4] This reaction typically yields a mixture of the various stereoisomers.

General Protocol:

  • Catalyst Preparation: A platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon (Pt/C), is typically used.[1]

  • Reaction Setup: Anthracene is dissolved in a suitable solvent (e.g., acetic acid or an alkane) in a high-pressure reactor (autoclave). The catalyst is then added to the solution.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out at elevated temperature and pressure. The exact conditions (temperature, pressure, reaction time) will influence the distribution of the resulting stereoisomers.

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of perhydroanthracene isomers.

Separation of Perhydroanthracene Stereoisomers

Principle: The separation of the diastereomeric mixture can be achieved by exploiting the differences in their physical properties, such as boiling point and solubility.

General Protocols:

  • Fractional Distillation: For diastereomers with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation technique.

  • Fractional Crystallization: Diastereomers often exhibit different solubilities in a given solvent.[7] By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one isomer from the mixture.[7] This process may need to be repeated multiple times to achieve high purity.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used for the analytical or preparative separation of the isomers.

Characterization of Perhydroanthracene Stereoisomers

Principle: The individual stereoisomers can be identified and characterized using various spectroscopic techniques.

General Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers.[8] The chemical shifts and coupling constants of the protons, particularly at the bridgehead positions, are highly sensitive to the stereochemistry of the ring junctions.[9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the isomers (192.34 g/mol ).[3]

  • X-ray Crystallography: For crystalline isomers, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional structure and stereochemistry.

Visualization of Stereoisomer Relationships

The following diagram illustrates the relationship between the five diastereomers of perhydroanthracene, highlighting their chirality.

perhydroanthracene_isomers cluster_meso Meso Compounds cluster_dl dl-Pairs (Enantiomers) tst trans-syn-trans (tst) cac cis-anti-cis (cac) csc cis-syn-cis (csc) ct cis-trans (ct) tat trans-anti-trans (tat) Anthracene Anthracene Mixture Mixture of Stereoisomers Anthracene->Mixture Hydrogenation Mixture->tst Separation Mixture->cac Separation Mixture->csc Separation Mixture->ct Separation Mixture->tat Separation

Relationship of Perhydroanthracene Stereoisomers.

References

Chemical formula and molecular weight of Tetradecahydroanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of Tetradecahydroanthracene (B239287), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound, also known as perhydroanthracene, is a saturated tricyclic hydrocarbon.[1][2][3][4] Its fundamental chemical identifiers are summarized below.

PropertyValueSource
Chemical Formula C₁₄H₂₄PubChem[1], US EPA[5], NIST[2][3][6]
Molecular Weight 192.34 g/mol PubChem[1], US EPA[5]
Alternate Molecular Weight 192.3404 g/mol NIST[2][3][6]
CAS Number 6596-35-6PubChem[1], US EPA[5], NIST[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in research and development.

PropertyValueUnit
Density 0.914g/cm³[7]
Boiling Point 273.7°C at 760 mmHg[7]
Flash Point 105.1°C[7]
LogP 4.393[7]

Chemical Identification and Structure

The relationship between the common name, chemical formula, and molecular weight is fundamental to the identification of this compound.

This compound This compound C₁₄H₂₄ C₁₄H₂₄ This compound->C₁₄H₂₄ has formula 192.34 g/mol 192.34 g/mol C₁₄H₂₄->192.34 g/mol has molecular weight

Chemical Identity of this compound

Note on Experimental Protocols and Signaling Pathways: Currently, publicly available literature does not provide specific, detailed experimental protocols for the synthesis or analysis of this compound, nor does it describe any associated signaling pathways. Therefore, these sections are not included in this guide.

References

An In-depth Technical Guide to the Discovery and History of Perhydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydroanthracene, the fully saturated derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), represents a foundational molecule in the study of stereochemistry and conformational analysis of fused ring systems. Its existence as five distinct stereoisomers has provided a rich platform for investigating the intricacies of catalytic hydrogenation and the physical and spectral properties of complex alicyclic compounds. This technical guide provides a comprehensive overview of the discovery and history of perhydroanthracene, detailed experimental protocols for its synthesis and the separation of its isomers, a thorough compilation of their quantitative data, and a mechanistic exploration of its formation.

Discovery and Historical Context

The journey to understanding perhydroanthracene is intrinsically linked to the broader history of aromatic chemistry and the development of catalytic hydrogenation.

Early Developments in Aromatic Chemistry: Anthracene (C₁₄H₁₀) was first isolated from coal tar in 1832 by the French chemists Jean-Baptiste Dumas and Auguste Laurent.[1] For much of the 19th century, the focus remained on the chemistry of the aromatic parent compound.

The Advent of Catalytic Hydrogenation: The late 19th and early 20th centuries witnessed groundbreaking advancements in catalytic hydrogenation, a field pioneered by Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his work on the hydrogenation of organic compounds in the presence of finely divided metals. This laid the theoretical and practical groundwork for the saturation of aromatic rings.

Ipatieff's High-Pressure Catalysis: The complete hydrogenation of a stable aromatic system like anthracene required more forceful conditions. Vladimir Ipatieff, a Russian-American chemist, was a pivotal figure in this domain.[2] His development and use of high-pressure autoclaves and metal oxide catalysts in the early 20th century were instrumental in achieving the complete saturation of various aromatic hydrocarbons, including those that were resistant to hydrogenation under milder conditions.[2] While a singular "discovery" paper for perhydroanthracene is not prominent, its synthesis was an outcome of these systematic investigations into high-pressure catalytic hydrogenation of aromatic feedstocks.[3]

Elucidation of Stereochemistry: The existence of multiple stereoisomers of perhydroanthracene was a complex puzzle. The systematic study of these isomers, their conformations, and their relative stabilities became a significant area of research in stereochemistry.[4] This work was crucial for developing a deeper understanding of the conformational behavior of fused cyclohexane (B81311) rings.

The following diagram illustrates a simplified timeline of the key scientific advancements that led to the synthesis and understanding of perhydroanthracene.

Perhydroanthracene_Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century 1832 1832: Anthracene Isolated (Dumas & Laurent) 1890s Late 1890s: Catalytic Hydrogenation (Paul Sabatier) 1832->1890s Foundation of Aromatic Chemistry Early1900s Early 1900s: High-Pressure Hydrogenation (Vladimir Ipatieff) 1890s->Early1900s Enabling Technology Mid1900s Mid-20th Century: Stereochemical Elucidation (Ongoing Research) Early1900s->Mid1900s Synthesis of Perhydroanthracene and Isomer Studies

Figure 1: A timeline of key discoveries leading to perhydroanthracene.

Stereochemistry of Perhydroanthracene

The hydrogenation of anthracene creates four chiral centers, leading to the possibility of several stereoisomers. Due to the symmetry of the molecule (an AAAA system), the number of unique, isolable stereoisomers is five.[4] These isomers are differentiated by the cis or trans fusion of the cyclohexane rings and the relative orientation of these junctions (syn or anti).

The five stereoisomers of perhydroanthracene are:

  • trans,syn,trans-perhydroanthracene

  • trans,anti,trans-perhydroanthracene

  • cis,syn,cis-perhydroanthracene

  • cis,anti,cis-perhydroanthracene

  • cis,anti,trans-perhydroanthracene (a chiral, resolvable dl pair)

The stereochemical relationships between these isomers are depicted in the following diagram.

Perhydroanthracene_Isomers cluster_trans Trans Fusions cluster_cis Cis Fusions cluster_mixed Mixed Fusions PHA Perhydroanthracene (C14H24) TST trans,syn,trans PHA->TST TAT trans,anti,trans PHA->TAT CSC cis,syn,cis PHA->CSC CAC cis,anti,cis PHA->CAC CAT cis,anti,trans (dl-pair) PHA->CAT

Figure 2: The five stereoisomers of perhydroanthracene.

Quantitative Data

StereoisomerCAS NumberMelting Point (°C)Boiling Point (°C)Key ¹³C NMR Signals (ppm)
trans,syn,trans1755-19-793-94~28027.2, 34.1, 44.2
trans,anti,trans2109-05-956-57~280Data not readily available
cis,syn,cis29863-91-010-12~280Data not readily available
cis,anti,cis29863-91-089-90~28022.1, 27.0, 30.1, 35.9, 41.5
cis,anti,trans12635297-8Data not readily available~280Data not readily available

Note: Boiling points are approximate and can vary with pressure. NMR data is often solvent-dependent.

Experimental Protocols

Synthesis of Perhydroanthracene Isomer Mixture via Catalytic Hydrogenation

The following protocol is a representative example for the complete hydrogenation of anthracene. The ratio of the resulting stereoisomers is dependent on the specific catalyst and reaction conditions used.[3]

Materials:

  • Anthracene (99%)

  • Catalyst: 5% Platinum on activated carbon (Pt/C)

  • Solvent: Glacial acetic acid or a hydrocarbon solvent like decalin

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, place anthracene and the Pt/C catalyst (typically 5-10% by weight of anthracene).

  • Add the solvent in a quantity sufficient to dissolve or suspend the anthracene.

  • Seal the autoclave and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to an initial pressure of 70-100 atm.

  • Begin stirring and heat the reactor to 150-250 °C.

  • Monitor the pressure. A drop in pressure indicates hydrogen consumption. Re-pressurize with hydrogen as needed to maintain the desired pressure.

  • The reaction is typically complete when hydrogen uptake ceases, which can take several hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation to yield the crude mixture of perhydroanthracene isomers.

The general workflow for the synthesis is illustrated in the diagram below.

Perhydroanthracene_Synthesis_Workflow Start Start: Anthracene, Solvent, Catalyst Autoclave Charge High-Pressure Autoclave Start->Autoclave Purge Purge with N2 and then H2 Autoclave->Purge Pressurize Pressurize with H2 (70-100 atm) Purge->Pressurize Heat Heat and Stir (150-250 °C) Pressurize->Heat Monitor Monitor H2 Uptake Heat->Monitor Monitor->Heat Re-pressurize as needed Cool Cool to Room Temperature Monitor->Cool H2 uptake ceases Vent Vent Excess H2 Cool->Vent Filter Filter to Remove Catalyst Vent->Filter Evaporate Remove Solvent Filter->Evaporate End End: Mixture of Perhydroanthracene Isomers Evaporate->End

Figure 3: Experimental workflow for the synthesis of perhydroanthracene.
Separation of Perhydroanthracene Stereoisomers

The separation of the five stereoisomers of perhydroanthracene is a challenging task due to their similar physical properties. A combination of techniques is often required.

Fractional Crystallization: This technique can be used for an initial enrichment of the solid isomers from the liquid ones at low temperatures.

  • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature.

  • Slowly cool the solution to induce crystallization. The isomers with higher melting points and lower solubility will crystallize first.

  • Isolate the crystals by filtration.

  • Repeat the process with the mother liquor and the isolated crystals to improve purity. The efficiency of separation can be monitored by gas chromatography.

Preparative Gas Chromatography (Prep-GC): For a more complete separation of the isomers, preparative gas chromatography is an effective method.

  • Column Selection: A non-polar or semi-polar capillary column with a high loading capacity is typically used.

  • Injection: A larger volume of the isomer mixture (or a fraction enriched by crystallization) is injected onto the column.

  • Temperature Program: An optimized temperature program is used to achieve baseline separation of the isomer peaks.

  • Collection: As each isomer elutes from the column, it is passed through a collection trap, often cooled with liquid nitrogen, to condense the pure compound.

  • Characterization: The purity of each collected fraction should be confirmed by analytical GC-MS and NMR spectroscopy.

Reaction Mechanisms

The catalytic hydrogenation of anthracene to perhydroanthracene proceeds in a stepwise manner, with the sequential saturation of the three aromatic rings.[5] The central ring is often the most reactive towards initial hydrogenation.

The overall reaction pathway can be summarized as:

Anthracene → Dihydroanthracene → Tetrahydroanthracene → Octahydroanthracene → Perhydroanthracene

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, temperature, and pressure. The catalyst surface plays a crucial role in the stereoselective addition of hydrogen atoms. For example, hydrogenation often occurs via syn-addition of hydrogen to the face of the molecule adsorbed on the catalyst surface. The final distribution of the five perhydroanthracene stereoisomers is a result of the complex interplay of these factors throughout the multi-step hydrogenation process.

Conclusion

Perhydroanthracene, a molecule born from the advancements in catalytic chemistry, continues to be a subject of interest in stereochemical and conformational studies. Its synthesis, while conceptually straightforward through the complete hydrogenation of anthracene, presents a formidable challenge in the separation and characterization of its five stereoisomers. The detailed understanding of its history, properties, and synthesis provides valuable insights for researchers in organic synthesis, catalysis, and materials science. The experimental protocols and data compiled in this guide serve as a valuable resource for professionals working with complex alicyclic and fused-ring systems.

References

Spectroscopic Profile of Tetradecahydroanthracene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for various stereoisomers of tetradecahydroanthracene (B239287) (also known as perhydroanthracene). The document focuses on delivering quantitative data in a structured format, detailing experimental methodologies, and visualizing key informational workflows. This information is critical for the identification, characterization, and evaluation of these saturated tricyclic hydrocarbons in research and drug development contexts.

Introduction to this compound Isomers

This compound (C₁₄H₂₄) is a saturated polycyclic aliphatic hydrocarbon. The hydrogenation of anthracene (B1667546) results in a variety of stereoisomers depending on the spatial arrangement of hydrogen atoms at the chiral centers. These isomers exhibit distinct physical and chemical properties, which in turn can influence their biological activity. Accurate spectroscopic characterization is therefore essential for differentiating between these isomers and understanding their structure-activity relationships.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for various this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed stereochemistry of this compound isomers.

The ¹³C NMR chemical shifts are highly sensitive to the stereochemical environment of each carbon atom. The following table summarizes the ¹³C NMR chemical shifts for several perhydroanthracene isomers as reported by Dalling and Grant (1974)[1][2][3][4].

IsomerC1, C4, C5, C8C2, C3, C6, C7C4a, C10aC8a, C9aC9, C10
trans-anti-trans 34.026.943.543.529.3
trans-syn-trans 28.127.235.835.821.5
cis-anti-cis 30.622.037.637.626.9
cis-syn-cis 24.327.130.130.121.6

Note: Chemical shifts are in ppm relative to TMS. Data extracted from Dalling and Grant (1974)[1][2][3][4]. The numbering of carbon atoms may vary based on IUPAC nomenclature for specific isomers.

Detailed ¹H NMR spectral data for specific this compound isomers is less commonly tabulated due to the complexity of the spectra, which often feature overlapping multiplets in the aliphatic region (typically 1-2 ppm). However, the overall pattern and chemical shifts of the bridgehead protons can be diagnostic for stereoisomer identification. For saturated hydrocarbons, proton signals generally appear in the upfield region of the spectrum. The exact chemical shifts are influenced by the stereochemical relationships between protons (axial vs. equatorial) and the overall molecular conformation.

Mass Spectrometry (MS)

Mass spectrometry of this compound isomers typically shows a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of C₁₄H₂₄. The fragmentation patterns are characteristic of saturated hydrocarbons, involving the loss of alkyl fragments.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (General) 192163, 149, 135, 121, 107, 95, 81, 67, 55, 41

Note: The relative intensities of the fragment ions can vary between isomers due to differences in their stability and fragmentation pathways.

Infrared (IR) Spectroscopy

The infrared spectra of this compound isomers are dominated by absorptions corresponding to C-H stretching and bending vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups.

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch2850 - 2960Strong
CH₂ Scissoring~1450Medium
CH₂ Rocking~720Weak

Note: The exact positions and shapes of these bands can be influenced by the specific stereochemistry and symmetry of the isomer.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of these compounds is as follows:

Caption: General workflow for NMR analysis of this compound isomers.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆, or carbon disulfide). Carbon disulfide (CS₂) is a particularly good solvent for ¹³C NMR as its signal does not interfere with the sample signals[3]. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 300 MHz. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Determine the chemical shifts of all signals relative to TMS. For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying different isomers based on their retention times and mass spectra.

signaling_pathway_logic cluster_synthesis Synthesis & Characterization cluster_drug_dev Drug Development cluster_signaling Signaling Pathway Modulation Anthracene Anthracene Hydrogenation Hydrogenation Anthracene->Hydrogenation Precursor Isomer_Mixture Isomer_Mixture Hydrogenation->Isomer_Mixture Yields Separation Separation Isomer_Mixture->Separation Chromatography Pure_Isomers Pure_Isomers Separation->Pure_Isomers e.g., trans-anti-trans, cis-syn-cis Spectroscopic_Analysis Spectroscopic_Analysis Pure_Isomers->Spectroscopic_Analysis NMR, MS, IR Scaffold_Selection Scaffold_Selection Pure_Isomers->Scaffold_Selection As scaffolds Spectroscopic_Analysis->Scaffold_Selection Informs Functionalization Functionalization Scaffold_Selection->Functionalization Add functional groups Derivative_Library Derivative_Library Functionalization->Derivative_Library Biological_Screening Biological_Screening Derivative_Library->Biological_Screening Hit_Compounds Hit_Compounds Biological_Screening->Hit_Compounds Pathway_Analysis Pathway_Analysis Hit_Compounds->Pathway_Analysis Mechanism of Action Wnt_beta_catenin Wnt_beta_catenin Pathway_Analysis->Wnt_beta_catenin e.g., Inhibition PI3K_Akt_mTOR PI3K_Akt_mTOR Pathway_Analysis->PI3K_Akt_mTOR e.g., Modulation Therapeutic_Target Therapeutic_Target Wnt_beta_catenin->Therapeutic_Target PI3K_Akt_mTOR->Therapeutic_Target

References

Thermodynamic Properties of Tetradecahydroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Tetradecahydroanthracene, also known as perhydroanthracene. The information is compiled from various chemical databases and literature sources to serve as a valuable resource for professionals in research and development. This document details key thermodynamic parameters, outlines the experimental methodologies for their determination, and illustrates the relationships between these properties.

Core Thermodynamic Properties

This compound (C₁₄H₂₄, Molar Mass: 192.34 g/mol ) is a saturated polycyclic hydrocarbon. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Due to the existence of multiple stereoisomers, the properties can vary depending on the specific isomer being studied.[1][2] The following tables summarize the available quantitative data for specific isomers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

This table presents the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). The enthalpy of formation for the solid phase has been determined experimentally, while the Gibbs free energy of formation is a calculated value.

PropertyValuePhaseSource(s)
Standard Enthalpy of Formation (ΔfH°)
(4aα,8aα,9aβ,10aα)- isomer-330.6 ± 3.4 kJ/molSolid[3]
Standard Gibbs Free Energy of Formation (ΔfG°) 181.04 kJ/molGas[4]
Table 2: Enthalpy of Combustion

The enthalpy of combustion (ΔcH°) represents the heat released during the complete combustion of the substance. For the solid phase of a specific isomer, this has been determined experimentally.

PropertyValuePhaseSource(s)
Standard Enthalpy of Combustion (ΔcH°)
(4aα,8aα,9aβ,10aα)- isomer-8608.5 ± 2.9 kJ/molSolid[3]
Table 3: Ideal Gas Heat Capacity (Cp,gas)

The ideal gas heat capacity (Cp,gas) is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure, assuming ideal gas behavior. The data presented here is for the (4aα,8aα,9aβ,10aα)- isomer and shows its dependence on temperature.

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source(s)
5047.81[5]
10079.55[5]
150114.37[5]
200150.10[5]
273.15209.99[5]
298.15232.4 ± 3.5[5]
300234.12[5]
400325.88[5]
500409.67[5]
600480.75[5]
700540.19[5]
800590.10[5]
900632.27[5]
1000668.07[5]
1100698.58[5]
1200724.66[5]
1300747.02[5]
1400766.27[5]
1500782.89[5]

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is burned in a constant-volume container.

Methodology:

  • Sample Preparation: A precisely weighed sample of the solid this compound (typically around 1 gram) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within the steel "bomb." A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. From the heat released at constant volume (ΔU), the enthalpy change at constant pressure (ΔH) can be calculated.

Determination of Standard Entropy

According to the Third Law of Thermodynamics, the entropy of a perfect crystalline substance is zero at absolute zero (0 K).[6][7] The standard entropy of a substance at a given temperature (e.g., 298.15 K) is determined by measuring its heat capacity as a function of temperature from near 0 K up to the desired temperature.

Methodology:

  • Low-Temperature Calorimetry: The heat capacity of the solid sample is measured at very low temperatures, approaching 0 K, using a specialized calorimeter.

  • Heat Capacity Measurements: The heat capacity is measured at various temperatures up to the standard temperature (298.15 K). If the substance melts before reaching the standard temperature, the enthalpy of fusion is also measured.

  • Entropy Calculation: The standard entropy (S°) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[7] If there are any phase transitions (e.g., melting), the entropy change of the phase transition (ΔH_transition / T_transition) is added to the integral.

Visualizations

Relationship between Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. The following diagram illustrates these relationships, which are central to chemical thermodynamics.

Thermodynamic_Relationships H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G U Internal Energy (U) U->H H = U + PV T Temperature (T) T->G P Pressure (P) P->H V Volume (V) V->H

Caption: Fundamental relationships between key thermodynamic properties.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the major steps involved in determining the enthalpy of combustion using a bomb calorimeter.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh_sample Weigh Sample prepare_pellet Prepare Pellet weigh_sample->prepare_pellet assemble_bomb Assemble Bomb & Fuse prepare_pellet->assemble_bomb pressurize Pressurize with O2 assemble_bomb->pressurize setup_calorimeter Setup Calorimeter pressurize->setup_calorimeter ignite Ignite Sample setup_calorimeter->ignite measure_temp Measure Temp. Change ignite->measure_temp calc_q Calculate Heat Released (q) measure_temp->calc_q corrections Apply Corrections calc_q->corrections calc_deltaU Calculate ΔU_comb corrections->calc_deltaU calc_deltaH Calculate ΔH_comb calc_deltaU->calc_deltaH

Caption: Workflow for determining the enthalpy of combustion.

References

A Technical Guide to the Solubility of Tetradecahydroanthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecahydroanthracene (B239287) (also known as perhydroanthracene). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, relevant physical and chemical properties, and detailed experimental protocols for determining its solubility in organic solvents.

Introduction to this compound

This compound (C₁₄H₂₄) is a saturated tetracyclic hydrocarbon. It is the fully hydrogenated derivative of anthracene. The absence of aromaticity results in a nonpolar, aliphatic structure, which is the primary determinant of its solubility behavior. Several stereoisomers of this compound exist, and their specific spatial arrangement of atoms can subtly influence their physical properties, including their crystal lattice energy and, consequently, their solubility.

Physicochemical Properties

While specific solubility data is scarce, a summary of the known physical and chemical properties of this compound provides insight into its expected solubility.

PropertyValueReference
Molecular FormulaC₁₄H₂₄[1][2]
Molecular Weight192.34 g/mol [1][2]
Density~0.914 - 0.920 g/cm³[1][3]
Boiling Point~263 - 274 °C at 760 mmHg[1][3]
Melting Point47-49 °C (for 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene)[3]
LogP (Octanol-Water Partition Coefficient)4.393[1]

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, suggesting poor solubility in water and good solubility in nonpolar organic solvents.

Principles of Solubility and Predictions for this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.

  • This compound's Nature: As a saturated hydrocarbon, this compound is nonpolar. The C-C and C-H bonds have very low polarity, and the molecule lacks functional groups capable of hydrogen bonding.

  • Solvent Polarity and Expected Solubility:

    • Nonpolar Solvents (e.g., hexane, cyclohexane, toluene, carbon tetrachloride): this compound is expected to exhibit its highest solubility in these solvents. The intermolecular forces (London dispersion forces) in both the solute and the solvent are similar, allowing for easy mixing.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Moderate solubility is anticipated. While these solvents have a dipole moment, they cannot engage in hydrogen bonding with the nonpolar solute.

    • Polar Protic Solvents (e.g., ethanol, methanol, water): Very low solubility is expected. The strong hydrogen bonding network of these solvents would be disrupted to accommodate the nonpolar solute, which is energetically unfavorable.

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols can be employed. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Isothermal Equilibrium (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to ±0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Oven for drying

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Analysis: Determine the concentration of this compound in the withdrawn sample. A common and straightforward method is gravimetric analysis.

Gravimetric Analysis

Procedure:

  • Weighing: Transfer the filtered, saturated solution to a pre-weighed, chemically inert evaporating dish or vial.

  • Solvent Evaporation: Place the dish in a fume hood and allow the solvent to evaporate gently. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process. Avoid heating to high temperatures that could cause sublimation of the this compound.

  • Drying: Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (e.g., 40 °C) until a constant weight is achieved.

  • Calculation: The solubility can be calculated from the mass of the residue (solute) and the volume or mass of the solvent used.

Solubility ( g/100 mL) = (Mass of residue in g / Volume of aliquot in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method with gravimetric analysis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Gravimetric Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C D Settle excess solid C->D E Withdraw and filter saturated solution D->E F Weigh aliquot of saturated solution E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination.

This guide provides the necessary theoretical background and practical steps for researchers to investigate and determine the solubility of this compound in various organic solvents. The provided experimental protocol is a robust starting point for generating reliable and reproducible solubility data.

References

An In-depth Technical Guide to the Isomers of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetradecahydroanthracene (B239287), also known as perhydroanthracene. It includes a detailed summary of their Chemical Abstracts Service (CAS) numbers, methodologies for their synthesis and separation, and a visualization of their stereochemical relationships. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Data Presentation: CAS Numbers of this compound Isomers

This compound (C₁₄H₂₄) is a saturated tetracyclic hydrocarbon with multiple stereoisomers due to the presence of several chiral centers. The spatial arrangement of the hydrogen atoms at the ring junctions gives rise to a variety of cis/trans and syn/anti configurations. The CAS numbers for several of these isomers are summarized in the table below for easy comparison.

Isomer Name/SynonymStereochemistryCAS Number
This compoundUnspecified mixture of isomers6596-35-6[1]
cis,anti,cis-Perhydroanthracene(4aα, 8aβ, 9aα, 10aβ)-29863-91-0[2][3][4]
cis,trans-Perhydroanthracene(4aα, 8aα, 9aα, 10aβ)-2109-05-9[5][6][7][8][9]
trans,syn,trans-Perhydroanthracene(4aα,8aα,9aβ,10aα)-1755-19-7[10]
trans-anti-trans-PerhydroanthraceneNot specified30008-95-8[11]
cis-Cisoid-cis-perhydroanthracene-CID 12635295[12]
cis-Transoid-cis-perhydroanthracene-CID 12635294

It is important to note that due to the complexity of its stereochemistry, not all possible isomers have been synthesized or assigned a unique CAS number. There are five possible diastereomers of perhydroanthracene.[13][14]

Experimental Protocols

The synthesis and separation of this compound isomers are critical for their individual study. The following sections detail the general methodologies employed in these processes.

The most common method for the synthesis of perhydroanthracene is the catalytic hydrogenation of anthracene (B1667546).[13] This process involves the addition of hydrogen across the double bonds of the aromatic rings of anthracene in the presence of a catalyst.

Materials and Equipment:

  • Anthracene

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Nickel on Hβ-Zeolite, Platinum on carbon, Palladium on alumina, Fe-based catalysts)[15][16][17]

  • Solvent (e.g., supercritical carbon dioxide, or a suitable organic solvent)[15]

Procedure:

  • The anthracene starting material is dissolved in a suitable solvent and placed into a high-pressure autoclave reactor.

  • A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

  • The reactor is then pressurized with high-purity hydrogen gas to a specific pressure (e.g., 2.76 MPa to 12.0 MPa).[15]

  • The mixture is heated to the desired reaction temperature (e.g., 80°C to 420°C) and stirred continuously for a set duration (e.g., 60 minutes to 6 hours).[15]

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product, which is a mixture of this compound isomers.

The specific isomer distribution in the final product is highly dependent on the reaction conditions, including the choice of catalyst, temperature, pressure, and reaction time.

The separation of the complex mixture of this compound isomers obtained from hydrogenation is a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

Gas Chromatography (GC): Capillary GC is a powerful technique for the separation of volatile and thermally stable isomers.[18]

  • Column: A high-resolution capillary column, often with a non-polar or medium-polarity stationary phase, is used. For complex isomer separations, liquid crystalline stationary phases can offer enhanced selectivity.[18]

  • Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

  • Temperature Program: A programmed temperature gradient is often employed to achieve optimal separation of the various isomers.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation of non-volatile or thermally labile isomers.[19][20][21][22]

  • Column: A chiral stationary phase is often necessary to resolve enantiomeric pairs of isomers. Reversed-phase C18 columns can also be used for the separation of diastereomers.

  • Mobile Phase: The choice of mobile phase depends on the column and the specific isomers being separated. A mixture of organic solvents (e.g., methanol, acetonitrile) and buffered aqueous solutions is common.

  • Detector: A UV detector is commonly used if the isomers possess a chromophore, although for saturated hydrocarbons like this compound, a refractive index detector or a mass spectrometer would be more appropriate.

Visualization of Isomeric Relationships

The stereochemical relationships between the different isomers of this compound can be visualized to better understand their structural diversity. The following diagram illustrates the classification of isomers based on the cis/trans and syn/anti nomenclature of the ring fusions.

Tetradecahydroanthracene_Isomers cluster_anthracene Anthracene Anthracene Anthracene (Starting Material) cis-syn-cis cis-syn-cis Anthracene->cis-syn-cis Hydrogenation cis-syn-trans cis-syn-trans Anthracene->cis-syn-trans Hydrogenation cis-anti-cis cis-anti-cis (CAS: 29863-91-0) Anthracene->cis-anti-cis Hydrogenation cis-anti-trans cis-anti-trans Anthracene->cis-anti-trans Hydrogenation trans-syn-trans trans-syn-trans (CAS: 1755-19-7) Anthracene->trans-syn-trans Hydrogenation trans-anti-trans trans-anti-trans (CAS: 30008-95-8) Anthracene->trans-anti-trans Hydrogenation

Caption: Synthesis of Perhydroanthracene Isomers from Anthracene.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Anthracene to Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of anthracene (B1667546) to its fully saturated form, tetradecahydroanthracene (B239287) (also known as perhydroanthracene), is a significant transformation in synthetic organic chemistry. This process is crucial for producing high-energy-density fuels, specialty lubricants, and saturated carbocyclic scaffolds for pharmaceutical development. The reaction involves the addition of hydrogen across the aromatic rings of anthracene in the presence of a catalyst, typically under elevated temperature and pressure. This document provides detailed application notes, experimental protocols, and comparative data for this reaction, focusing on achieving high conversion and selectivity towards the desired perhydroanthracene product.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of anthracene hydrogenation. Below is a summary of quantitative data from various catalytic systems.

CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Anthracene Conversion (%)This compound Selectivity (%)Reference
3 wt% Pt/C215 - 28040 - 90Not SpecifiedHigh> 99[1]
40 wt% Ni/Hβ-zeolite100686100Major product is Octahydroanthracene[2]
Fe-Co/CaA400591~87Products are mainly di- and tetrahydroanthracene[3]
Fe-Co/ZSM-5400591~91Products are mainly di- and tetrahydroanthracene[3]

Note: The Pt/C catalyst demonstrates the highest selectivity for the complete hydrogenation of anthracene to this compound. The other listed catalysts are effective for partial hydrogenation under the specified conditions.

Reaction Pathway

The hydrogenation of anthracene to this compound proceeds through a series of intermediates. The reaction pathway typically involves the sequential saturation of the aromatic rings.

ReactionPathway Anthracene Anthracene DHA Dihydroanthracene Anthracene->DHA +H₂ THA Tetrahydroanthracene DHA->THA +H₂ OHA Octahydroanthracene THA->OHA +2H₂ TDHA This compound (Perhydroanthracene) OHA->TDHA +3H₂

Caption: Reaction pathway for the hydrogenation of anthracene.

Experimental Protocols

This section provides a detailed protocol for the complete hydrogenation of anthracene to this compound using a Pt/C catalyst, based on established methodologies.[1]

Protocol 1: Complete Hydrogenation of Anthracene using Pt/C Catalyst

1. Materials and Equipment:

  • Anthracene (99% purity)

  • 3 wt% Platinum on activated carbon (Pt/C)

  • Solvent (e.g., decalin or a high-boiling inert solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass filter)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

2. Safety Precautions:

  • High-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood and behind a safety shield.

  • Palladium on carbon (and likely Pt/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[4] Handle the catalyst carefully, and do not allow it to dry in the air.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity.

3. Experimental Procedure:

a. Reactor Setup:

  • Ensure the high-pressure autoclave is clean and dry.

  • To the autoclave, add anthracene (e.g., 1.0 g, 5.6 mmol).

  • Add the 3 wt% Pt/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate. For this scale, approximately 50-100 mg of catalyst can be used.

  • Add a suitable solvent (e.g., 20 mL of decalin) to suspend the reactants and facilitate heat transfer.

b. Hydrogenation Reaction:

  • Seal the autoclave securely.

  • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 atm).

  • Begin stirring and heat the reactor to the target temperature (e.g., 250°C).

  • Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.

  • The reaction time can vary. For complete saturation, the reaction may need to run for several hours. The progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS.

c. Work-up and Product Isolation:

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas in a safe manner.

  • Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to facilitate filtration.

  • Filter the mixture through a pad of Celite® or a similar filter aid to remove the Pt/C catalyst. Caution: The catalyst on the filter paper should be kept wet with solvent to prevent ignition and disposed of properly.

  • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator.

d. Purification and Analysis:

  • The resulting crude product, a mixture of this compound isomers, can be analyzed by GC-MS to confirm the conversion and selectivity.

  • If necessary, further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic hydrogenation of anthracene.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification P1 Charge Autoclave: - Anthracene - Pt/C Catalyst - Solvent R1 Seal and Purge Reactor P1->R1 R2 Pressurize with H₂ R1->R2 R3 Heat and Stir R2->R3 R4 Monitor H₂ Uptake R3->R4 W1 Cool and Vent Reactor R4->W1 W2 Filter to Remove Catalyst W1->W2 W3 Solvent Evaporation W2->W3 A1 GC-MS Analysis W3->A1 A2 Purification (if needed) A1->A2

Caption: Experimental workflow for anthracene hydrogenation.

References

Application Notes and Protocols for the Dehydrogenation of Perhydroanthracene for Hydrogen Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroanthracene, a fully hydrogenated form of anthracene (B1667546), is a promising Liquid Organic Hydrogen Carrier (LOHC) due to its high hydrogen storage capacity and stability. The release of hydrogen from perhydroanthracene is achieved through a catalytic dehydrogenation process, typically at elevated temperatures. This document provides detailed application notes and experimental protocols for the dehydrogenation of perhydroanthracene, focusing on catalyst preparation, experimental setup, and product analysis.

Data Presentation

The following tables summarize quantitative data from various studies on the dehydrogenation of perhydroanthracene and related LOHC systems.

Table 1: Catalyst Performance in Perhydroanthracene Dehydrogenation

CatalystReactor TypeTemperature (°C)PressureKey FindingsReference
3 wt% Pt/CAutoclave260–325Not SpecifiedEffective for dehydrogenation of a mixture of perhydroanthracene isomers.[1]
3 wt% Pt/SibunitFlow Reactor300–360AtmosphericEffective for dehydrogenation of a mixture of perhydroanthracene isomers.[1]
Pd/CBatch Reactor380Not SpecifiedAchieved a conversion of 87.9%.[1]

Table 2: Dehydrogenation Conditions for Related LOHC Systems

LOHC SystemCatalystReactor TypeTemperature (°C)Key Findings
Perhydro-m-terphenyl3 wt% Pt/SibunitFlow Reactor300–320Maximum selectivity toward complete dehydrogenation was 95%.
Alkylnaphthalene-rich LCOCommercial Pd/CFlow Reactor320–400Release of pure H₂ (99.3–99.8 vol%) was observed; catalyst deactivation was severe.

Experimental Protocols

Protocol 1: Preparation of 3 wt% Pt/Sibunit Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a 3 wt% platinum catalyst on a Sibunit carbon support, a highly porous carbon material.

Materials:

  • Sibunit carbon support

  • Hexachloroplatinic acid (H₂PtCl₆) solution

  • Deionized water

  • Drying oven

  • Tube furnace

  • Hydrogen gas (or a forming gas mixture, e.g., 5% H₂ in N₂)

Procedure:

  • Support Pre-treatment: Dry the Sibunit carbon support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried Sibunit support by incipient wetness impregnation with deionized water. This is the point at which the support is fully saturated with water without any excess liquid.

  • Precursor Solution Preparation: Prepare an aqueous solution of hexachloroplatinic acid. The concentration should be calculated to provide 3% by weight of platinum to the Sibunit support, dissolved in a volume of water equal to the determined pore volume.

  • Impregnation: Add the H₂PtCl₆ solution to the dried Sibunit support dropwise while continuously mixing to ensure uniform distribution. The final mixture should appear damp but not have any free-standing liquid.

  • Drying: Dry the impregnated support in an oven at 120°C overnight to evaporate the solvent.

  • Calcination (Optional): While some preparations proceed directly to reduction, a calcination step in an inert atmosphere (e.g., nitrogen or argon) at 300-400°C can be performed to decompose the platinum precursor.

  • Reduction: Place the dried (and optionally calcined) catalyst in a tube furnace. Reduce the catalyst under a flow of hydrogen or forming gas. A typical reduction program is to ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow to prevent rapid oxidation of the platinum nanoparticles. The catalyst is now ready for use.

Protocol 2: Dehydrogenation of Perhydroanthracene in a Fixed-Bed Flow Reactor

This protocol details the procedure for the continuous dehydrogenation of perhydroanthracene in a laboratory-scale fixed-bed reactor.

Materials and Equipment:

  • 3 wt% Pt/Sibunit catalyst (prepared as in Protocol 1)

  • Perhydroanthracene (as a mixture of isomers)

  • Quartz or stainless steel fixed-bed reactor tube (e.g., 10 mm inner diameter)

  • Tube furnace with temperature controller

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Mass flow controller for carrier gas (e.g., Nitrogen or Argon)

  • Condenser (e.g., cold trap with dry ice/acetone bath)

  • Gas-liquid separator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Gas flow meter

Procedure:

  • Catalyst Loading: Pack a known amount of the 3 wt% Pt/Sibunit catalyst into the reactor tube, securing it with quartz wool plugs at both ends.

  • Catalyst Activation: If the catalyst was passivated, it needs to be reactivated in-situ. Heat the reactor to the reduction temperature (e.g., 400°C) under a flow of hydrogen or forming gas for at least 2 hours.

  • System Purge: After activation, switch the gas flow to an inert carrier gas (e.g., Nitrogen) and adjust to the desired flow rate. Allow the system to purge and the temperature to stabilize to the desired reaction temperature (e.g., 320°C).

  • Liquid Feed Introduction: Begin pumping the perhydroanthracene into a preheating zone before the catalyst bed at a constant flow rate. The liquid hourly space velocity (LHSV) is a critical parameter, with a typical starting point being 1 h⁻¹.

  • Reaction: The vaporized perhydroanthracene, carried by the inert gas, passes through the catalyst bed where dehydrogenation occurs.

  • Product Collection: The reactor effluent, a mixture of hydrogen gas, unreacted perhydroanthracene, and dehydrogenation products (anthracene and intermediates), is passed through a condenser to liquefy the organic components. The hydrogen gas is separated from the liquid in a gas-liquid separator.

  • Hydrogen Flow Measurement: The flow rate of the released hydrogen is measured using a gas flow meter.

  • Liquid Product Analysis: Collect the condensed liquid product at regular intervals for analysis.

  • Shutdown: After the experiment, stop the liquid feed and cool the reactor to room temperature under an inert gas flow.

Protocol 3: GC-MS Analysis of Liquid Products

This protocol outlines a general method for the qualitative and quantitative analysis of the liquid products from the dehydrogenation of perhydroanthracene.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or semi-polar capillary column is suitable for separating aromatic and saturated hydrocarbons. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

Sample Preparation:

  • Dilute the collected liquid product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the linear range of the instrument.

  • Add an internal standard (e.g., a compound not present in the sample with a similar chemical nature) for accurate quantification.

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the components (perhydroanthracene isomers, octahydroanthracene intermediates, anthracene) by comparing their retention times and mass spectra with those of known standards or library data.

  • Quantify the components by integrating the peak areas and using a calibration curve generated from standard solutions.

Visualizations

Dehydrogenation Pathway of Perhydroanthracene

The dehydrogenation of perhydroanthracene to anthracene is a stepwise process that proceeds through various partially dehydrogenated intermediates. The exact pathway can be complex due to the presence of multiple isomers of perhydroanthracene. The following diagram illustrates a generalized reaction pathway.

Dehydrogenation_Pathway PHA Perhydroanthracene (C14H24) H2_1 + 4H₂ PHA->H2_1 OHA Octahydroanthracene (C14H16) H2_2 + 2H₂ OHA->H2_2 DHA Dihydroanthracene (C14H12) H2_3 + H₂ DHA->H2_3 ANT Anthracene (C14H10) H2_1->OHA H2_2->DHA H2_3->ANT

Generalized dehydrogenation pathway of perhydroanthracene.
Experimental Workflow for Dehydrogenation

The following diagram outlines the key steps in the experimental workflow for the dehydrogenation of perhydroanthracene in a flow reactor system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Pt/Sibunit) Reactor_Packing Reactor Packing Catalyst_Prep->Reactor_Packing Catalyst_Activation Catalyst Activation (H₂ flow) Reactor_Packing->Catalyst_Activation System_Purge System Purge (Inert Gas) Catalyst_Activation->System_Purge Temp_Stabilization Temperature Stabilization System_Purge->Temp_Stabilization Feed_Introduction Liquid Feed Introduction (Perhydroanthracene) Temp_Stabilization->Feed_Introduction Dehydrogenation Dehydrogenation Reaction Feed_Introduction->Dehydrogenation Product_Collection Product Condensation & Collection Dehydrogenation->Product_Collection Gas_Analysis H₂ Flow Measurement Product_Collection->Gas_Analysis Liquid_Analysis Liquid Product Analysis (GC-MS) Product_Collection->Liquid_Analysis

Experimental workflow for perhydroanthracene dehydrogenation.

References

Tetradecahydroanthracene as a Liquid Organic Hydrogen Carrier (LOHC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetradecahydroanthracene (B239287) (also known as perhydroanthracene) as a Liquid Organic Hydrogen Carrier (LOHC). This system offers a promising avenue for the safe and efficient storage and transportation of hydrogen.

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be reversibly hydrogenated and dehydrogenated to store and release hydrogen. The this compound/anthracene (B1667546) system is a noteworthy example of a hydrocarbon-based LOHC. In this system, anthracene (the hydrogen-lean form) is catalytically hydrogenated to this compound (the hydrogen-rich form) for hydrogen storage. The stored hydrogen can then be released through the catalytic dehydrogenation of this compound, regenerating the anthracene for subsequent cycles.

Physicochemical Properties and Hydrogen Storage Capacity

A thorough understanding of the physicochemical properties of both the hydrogen-lean and hydrogen-rich forms of the LOHC is crucial for system design and operation.

PropertyAnthracene (Hydrogen-Lean)This compound (Hydrogen-Rich)Reference
Molecular Formula C₁₄H₁₀C₁₄H₂₄
Molar Mass 178.23 g/mol 192.34 g/mol
Appearance Colorless to pale yellow crystalline solidColorless liquid or solid (isomer dependent)
Boiling Point 340 °C~274 °C[1]
Density 1.28 g/cm³ (at 25 °C)~0.914 g/cm³[1]
Theoretical Gravimetric H₂ Density -7.3 wt%[1]
Theoretical Volumetric H₂ Density -~67 g-H₂/L

Note: The properties of this compound can vary depending on the specific isomer mixture, which is influenced by the hydrogenation conditions.[1]

Hydrogenation of Anthracene: Protocol

This protocol describes the catalytic hydrogenation of anthracene to this compound in a batch reactor. Platinum on carbon (Pt/C) is a commonly used catalyst for this transformation.[1]

Materials and Equipment
  • Anthracene

  • 3 wt% Platinum on activated carbon (Pt/C) catalyst

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Solvent (optional, e.g., decalin)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure
  • Catalyst Preparation: If required, dry the Pt/C catalyst in an oven at a specified temperature before use to remove any adsorbed moisture.

  • Reactor Setup:

    • Ensure the autoclave is clean and dry.

    • Add a magnetic stir bar to the autoclave.

    • Weigh the desired amount of anthracene and the Pt/C catalyst (a typical substrate-to-catalyst ratio can range from 10:1 to 100:1 by weight) and place them inside the autoclave.

    • If using a solvent, add it to the autoclave.

  • Purging:

    • Seal the autoclave.

    • Purge the reactor with an inert gas (e.g., Argon) at least three times to remove any residual air.

    • Subsequently, purge the reactor with hydrogen gas at low pressure three times.

  • Reaction:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40-90 atm).[1]

    • Set the stirrer to a high speed to ensure good mixing.

    • Heat the autoclave to the reaction temperature (e.g., 215-280 °C).[1]

    • Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction is complete when the pressure stabilizes. The reaction time can be several hours to achieve full conversion.[1]

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and add a suitable solvent to dissolve the product mixture.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Analysis:

    • Analyze the product using GC-MS to determine the conversion of anthracene and the selectivity towards this compound. The final product is typically a mixture of five conformational isomers.[1]

Dehydrogenation of this compound: Protocol

This protocol outlines the catalytic dehydrogenation of this compound to release hydrogen and regenerate anthracene. This process is typically carried out in a continuous flow reactor.[1]

Materials and Equipment
  • This compound (produced from the hydrogenation step)

  • 3 wt% Platinum on Sibunit (Pt/Sibunit) catalyst or Pt/C catalyst[1]

  • Fixed-bed flow reactor system with a tubular reactor, furnace, mass flow controllers for gas and liquid feeds, a back-pressure regulator, and a condenser.

  • Hydrogen gas (for catalyst reduction)

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas chromatograph (GC) for online gas analysis

  • Liquid product collection vessel

  • Gas-liquid separator

Experimental Procedure
  • Catalyst Loading and Activation:

    • Pack a known amount of the Pt/Sibunit catalyst into the tubular reactor, securing it with quartz wool plugs.

    • Place the reactor in the furnace.

    • Activate the catalyst by heating it under a flow of hydrogen gas at a specified temperature for a set period.

  • System Purge:

    • After activation, cool the reactor to the desired reaction temperature under an inert gas flow.

    • Purge the entire system with the inert gas.

  • Dehydrogenation Reaction:

    • Set the furnace to the desired dehydrogenation temperature (e.g., 300-360 °C).[1]

    • Introduce the liquid this compound into the reactor at a specific liquid hourly space velocity (LHSV) using a high-pressure liquid pump.

    • The dehydrogenation reaction will produce a mixture of hydrogen gas and liquid organic products (anthracene and partially dehydrogenated intermediates).

  • Product Collection and Analysis:

    • The reactor effluent passes through a back-pressure regulator to maintain the desired reaction pressure (typically atmospheric pressure for dehydrogenation).[1]

    • The effluent is then cooled in a condenser, and the gas and liquid phases are separated in a gas-liquid separator.

    • Continuously analyze the composition of the off-gas (primarily hydrogen) using an online GC.

    • Collect the liquid product for analysis by GC-MS to determine the conversion of this compound and the selectivity to anthracene.

  • System Shutdown:

    • After the experiment, stop the liquid feed and purge the reactor with an inert gas.

    • Cool the reactor down to room temperature under the inert gas flow.

Data Presentation

Table 1: Hydrogenation of Anthracene - Reaction Parameters

ParameterValueReference
Catalyst 3 wt% Pt/C[1]
Temperature 215 - 280 °C[1]
Pressure 40 - 90 atm[1]
Selectivity to Perhydroanthracene > 99%[1]

Table 2: Dehydrogenation of this compound - Reaction Parameters

ParameterValueReference
Catalyst 3 wt% Pt/Sibunit or 3 wt% Pt/C[1]
Temperature 300 - 360 °C (Flow Reactor) / 260 - 325 °C (Autoclave)[1]
Pressure Atmospheric (Flow Reactor)[1]

Visualizations

LOHC_Cycle cluster_storage Hydrogen Storage cluster_release Hydrogen Release Anthracene Anthracene (C₁₄H₁₀) Hydrogen-Lean Hydrogenation Catalytic Hydrogenation (+ 7H₂) Anthracene->Hydrogenation PHA This compound (C₁₄H₂₄) Hydrogen-Rich Hydrogenation->PHA PHA_release This compound (C₁₄H₂₄) Hydrogen-Rich Dehydrogenation Catalytic Dehydrogenation (- 7H₂) Anthracene_release Anthracene (C₁₄H₁₀) Hydrogen-Lean Dehydrogenation->Anthracene_release PHA_release->Dehydrogenation Anthracene_release->Anthracene Recycle

Caption: LOHC cycle of Anthracene/Tetradecahydroanthracene.

Hydrogenation_Workflow start Start reactor_prep Prepare Autoclave (Anthracene, Pt/C catalyst) start->reactor_prep purge_inert Purge with Inert Gas reactor_prep->purge_inert purge_h2 Purge with H₂ purge_inert->purge_h2 pressurize Pressurize with H₂ (40-90 atm) purge_h2->pressurize heat_stir Heat (215-280 °C) and Stir pressurize->heat_stir reaction Monitor Pressure Drop (Hydrogen Consumption) heat_stir->reaction cool_vent Cool to RT and Vent reaction->cool_vent workup Dissolve, Filter, and Evaporate cool_vent->workup product This compound (Isomer Mixture) workup->product analysis GC-MS Analysis product->analysis end End analysis->end

Caption: Workflow for the hydrogenation of anthracene.

Dehydrogenation_Workflow start Start catalyst_prep Load & Activate Catalyst (Pt/Sibunit in Flow Reactor) start->catalyst_prep purge_system Purge System with Inert Gas catalyst_prep->purge_system heat_reactor Heat Reactor (300-360 °C) purge_system->heat_reactor feed_lohc Introduce Liquid This compound heat_reactor->feed_lohc reaction Dehydrogenation (Atmospheric Pressure) feed_lohc->reaction separation Cool and Separate Gas-Liquid Products reaction->separation gas_analysis Online GC Analysis of H₂ Gas separation->gas_analysis liquid_analysis GC-MS Analysis of Liquid Product (Anthracene) separation->liquid_analysis end End gas_analysis->end liquid_analysis->end

Caption: Workflow for the dehydrogenation of this compound.

Safety Precautions

  • High-Pressure Operations: Hydrogenation reactions are conducted at high pressures. Ensure the autoclave is properly rated and maintained. Always use a blast shield and follow established safety protocols for high-pressure equipment.

  • Flammable Gases: Hydrogen is highly flammable. Ensure the reaction setup is in a well-ventilated area, away from ignition sources. Use appropriate gas detectors.

  • Catalyst Handling: Platinum on carbon can be pyrophoric, especially after reduction. Handle the catalyst in an inert atmosphere if possible. Avoid inhalation of catalyst dust.

  • Chemical Hazards: Anthracene is a skin and eye irritant. This compound may have similar properties. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thermal Hazards: Both hydrogenation and dehydrogenation reactions are conducted at elevated temperatures. Use appropriate insulation and take precautions to avoid thermal burns.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

References

Application Notes and Protocols for the GC-MS Analysis of Perhydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroanthracene, a saturated tricyclic hydrocarbon with the molecular formula C₁₄H₂₄, exists as several stereoisomers.[1][2] Its analysis is crucial in various fields, including geochemistry for petroleum exploration and in the synthesis of complex organic molecules in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of perhydroanthracene isomers.[3] This document provides a detailed protocol for the GC-MS analysis of perhydroanthracene, including sample preparation, instrument parameters, and data analysis.

Principle of the Method

Gas chromatography separates the different isomers of perhydroanthracene based on their boiling points and interactions with the stationary phase of the GC column. As the separated isomers elute from the column, they enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum, a unique fingerprint of the molecule, allows for positive identification and quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Hexane (B92381) (pesticide grade or equivalent)

  • Standards: Perhydroanthracene isomer mix or individual certified reference standards

  • Internal Standard (IS): A deuterated compound with similar chemical properties to perhydroanthracene (e.g., fluorene-d10, pyrene-d10) is recommended for accurate quantification.[4]

  • Reagents for Sample Preparation: Sodium sulfate (B86663) (anhydrous), Silica (B1680970) gel

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., crude oil, reaction mixture, biological sample). A general solid-phase extraction (SPE) cleanup is often employed for complex matrices.

  • Liquid Samples (e.g., reaction mixtures):

    • Dilute an accurately weighed or measured aliquot of the sample in a known volume of hexane or dichloromethane.

    • If necessary, pass the diluted sample through a small column containing silica gel and anhydrous sodium sulfate to remove polar interferences and residual water.

    • Add a known amount of the internal standard solution.

  • Solid Samples (e.g., sediments, tissues):

    • Perform an extraction using a suitable solvent (e.g., Soxhlet extraction with hexane/DCM).

    • Concentrate the extract to a small volume.

    • Proceed with the cleanup step as described for liquid samples.

    • Add a known amount of the internal standard solution prior to final volume adjustment.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and isomers of interest.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen (99.999% purity) at a constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Temperature Program Initial temperature: 60 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 10 min.
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-300
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Data Analysis and Quantification
  • Identification: Identify the perhydroanthracene isomers by comparing their retention times and mass spectra with those of authentic standards or by matching the spectra with a reference library such as the NIST Mass Spectral Library.[2]

  • Quantification: For quantitative analysis, the internal standard method is recommended.[4]

    • Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the perhydroanthracene isomers and a constant concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of the perhydroanthracene isomers in the samples using the regression equation from the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectral data for perhydroanthracene isomers obtained from the NIST WebBook.[1][2] Retention times are hypothetical and will need to be determined experimentally.

Compound Molecular Formula Molecular Weight ( g/mol ) Hypothetical Retention Time (min) Key Mass Fragments (m/z)
Perhydroanthracene (Isomer 1)C₁₄H₂₄192.3415.2192 (M+), 136, 108, 95, 81
Perhydroanthracene (Isomer 2)C₁₄H₂₄192.3415.5192 (M+), 136, 108, 95, 81
Perhydroanthracene (Isomer 3)C₁₄H₂₄192.3415.8192 (M+), 136, 108, 95, 81

Note: The mass spectra of stereoisomers are often very similar. Chromatographic separation is essential for their individual identification and quantification.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow Sample Sample Preparation (Extraction/Cleanup) Spiking Internal Standard Spiking Sample->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition (Full Scan / SIM) Detection->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Identification Compound Identification (Retention Time & Mass Spectrum) DataProcessing->Identification Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: GC-MS analysis workflow for perhydroanthracene.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydroanthracene (B239287), also known as perhydroanthracene, is a saturated tricyclic hydrocarbon with the chemical formula C₁₄H₂₄. It exists as several stereoisomers due to the presence of multiple chiral centers. The precise stereochemistry of these isomers significantly influences their physical, chemical, and biological properties, making their unambiguous characterization crucial in various fields, including materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and stereochemical assignment of this compound isomers. This document provides detailed application notes and experimental protocols for the characterization of these isomers using ¹H and ¹³C NMR spectroscopy.

Principles of NMR-Based Stereoisomer Differentiation

The differentiation of this compound stereoisomers by NMR spectroscopy is primarily based on the distinct magnetic environments of the carbon and proton nuclei in each isomer. These differences manifest in their chemical shifts (δ) and spin-spin coupling constants (J).

  • ¹³C Chemical Shifts: The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment and steric interactions. In the rigid chair-like conformations of the cyclohexane (B81311) rings in perhydroanthracene, axial and equatorial substituents experience different shielding effects. For instance, carbons involved in sterically hindered interactions, such as 1,3-diaxial interactions, typically exhibit upfield shifts (lower δ values) due to the gamma-gauche effect.

  • ¹H Chemical Shifts and Coupling Constants: The chemical shifts of protons are also influenced by their stereochemical environment. Axial and equatorial protons on a cyclohexane ring resonate at different frequencies. Furthermore, the vicinal coupling constants (³JHH) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of protons and, by extension, the overall conformation of the molecule. Generally, trans-diaxial protons exhibit large coupling constants (typically 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (typically 2-5 Hz).

Quantitative NMR Data for this compound Stereoisomers

The following tables summarize the reported ¹³C NMR chemical shifts for various stereoisomers of this compound. Due to the complexity of the ¹H NMR spectra and the lack of complete, unambiguous assignments in the literature, a comprehensive table of proton data is not provided. However, the general principles described above can be applied to the analysis of ¹H NMR spectra.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Symmetric this compound Isomers

Carbon Atomcis-syn-cistrans-anti-trans
C-1, C-4, C-5, C-827.234.0
C-2, C-3, C-6, C-727.227.1
C-4a, C-8a, C-9a, C-10a30.143.1
C-9, C-1021.134.0

Data obtained from Dalling, D. K., & Grant, D. M. (1974). Carbon-13 Magnetic Resonance. XXIV. The Perhydroanthracenes and Perhydrophenanthrenes. Journal of the American Chemical Society, 96(6), 1827–1834.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Unsymmetric this compound Isomers

Carbon Atomcis-anti-cistrans-syn-transcis-transoid-cis
C-126.934.026.7
C-226.927.026.7
C-326.927.026.7
C-426.934.026.7
C-4a35.843.135.5
C-526.934.026.7
C-626.927.026.7
C-726.927.026.7
C-826.934.026.7
C-8a35.843.135.5
C-935.843.135.5
C-1035.843.135.5
C-9a29.836.629.6
C-10a29.836.629.6

Data for cis-anti-cis and trans-syn-trans isomers obtained from Dalling, D. K., & Grant, D. M. (1974). Carbon-13 Magnetic Resonance. XXIV. The Perhydroanthracenes and Perhydrophenanthrenes. Journal of the American Chemical Society, 96(6), 1827–1834. Data for cis-transoid-cis isomer is estimated based on available spectral data.

Experimental Protocols

This section provides detailed protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound isomers.

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the following acquisition parameters (values may need to be optimized for the specific instrument and sample):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 10-12 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (in Hz) for each multiplet.

  • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, respectively.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1. A slightly higher concentration (15-30 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

2. NMR Instrument Setup and Data Acquisition:

  • Follow the locking and shimming procedures as in Protocol 1.

  • Set the following acquisition parameters for a proton-decoupled ¹³C NMR experiment:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 50-60 ppm (adjust as needed to cover the entire aliphatic region).

    • Number of Scans (NS): 256 to 1024 scans or more, as ¹³C has a low natural abundance and sensitivity.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum.

  • Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm) or TMS (δ = 0.00 ppm).

  • Assign the carbon signals based on their chemical shifts and comparison with the data in Tables 1 and 2.

  • For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_char Characterization Sample This compound Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C{¹H} NMR Filter->C13_NMR NMR_2D 2D NMR (COSY, HSQC) Filter->NMR_2D Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process NMR_2D->Process Calibrate Chemical Shift Calibration Process->Calibrate Analyze Integration & Coupling Constant Analysis Calibrate->Analyze Assign Spectral Assignment Analyze->Assign Structure Stereoisomer Identification Assign->Structure

NMR characterization workflow for this compound.

Logical Relationship for Stereoisomer Identification

The identification of a specific this compound stereoisomer involves a logical comparison of the experimental NMR data with established principles and reference data.

Stereoisomer_Identification cluster_data Experimental Data cluster_analysis Analysis & Comparison cluster_conclusion Conclusion H1_data ¹H Chemical Shifts & Coupling Constants Analyze_J Analyze ³JHH Coupling Constants (Karplus Relationship) H1_data->Analyze_J Analyze_Symmetry Assess Spectral Symmetry H1_data->Analyze_Symmetry C13_data ¹³C Chemical Shifts Compare_C13 Compare ¹³C Shifts with Reference Data C13_data->Compare_C13 C13_data->Analyze_Symmetry Stereochemistry Assign Stereochemistry Compare_C13->Stereochemistry Analyze_J->Stereochemistry Analyze_Symmetry->Stereochemistry

Logic for identifying this compound stereoisomers.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Perhydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perhydroanthracene is a saturated tetracyclic hydrocarbon. Unlike its aromatic counterpart, anthracene, it lacks a chromophore, rendering it undetectable by common High-Performance Liquid Chromatography (HPLC) detectors such as UV-Visible or Fluorescence detectors. This application note details a robust HPLC method utilizing a universal detector for the quantitative analysis of perhydroanthracene, suitable for various research and quality control applications.

Challenges in Perhydroanthracene Analysis

Direct analysis of perhydroanthracene by HPLC is challenging due to its chemical structure:

  • Lack of Chromophore: The absence of double bonds means it does not absorb UV or visible light.

  • Non-fluorescent: The molecule does not fluoresce, precluding the use of highly sensitive fluorescence detectors.

To overcome these challenges, a universal HPLC detector that does not rely on the optical properties of the analyte is required. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are well-suited for this purpose as they can detect any non-volatile analyte.[1][2][3]

Proposed HPLC Method with Evaporative Light Scattering Detection (ELSD)

This protocol outlines a method using a normal-phase HPLC system coupled with an ELSD for the quantification of perhydroanthracene. Normal-phase chromatography is chosen due to the non-polar nature of the analyte.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) 5.8 min
Resolution (Rs) > 2.0 (from potential impurities)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
**Linearity (R²) **≥ 0.998
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

Materials and Reagents
  • Perhydroanthracene standard (≥98% purity)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Nitrogen gas supply for ELSD (high purity)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Column Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 99:1 (v/v) Hexane: Isopropanol
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
ELSD Nebulizer Temperature 40 °C
ELSD Evaporator Temperature 60 °C
ELSD Gas Flow Rate 1.5 L/min
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of perhydroanthracene (1 mg/mL) in hexane.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 15, 25, 50, 100, 250, 500 µg/mL).

Sample Preparation:

  • Dissolve the sample containing perhydroanthracene in hexane to an estimated concentration within the calibration range.

  • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.[4]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards to construct a calibration curve.

  • Inject the prepared samples for analysis.

  • Quantify the amount of perhydroanthracene in the samples by comparing the peak area to the calibration curve.

Alternative Detection Methods

While ELSD is a robust choice, other universal detectors can also be employed:

  • Charged Aerosol Detector (CAD): Offers high sensitivity and a wide dynamic range for non-volatile and semi-volatile compounds.[2][3][5] The operational principle involves nebulization of the eluent, charging of the resulting aerosol particles, and measurement by an electrometer.[5]

  • Refractive Index (RI) Detector: A universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[6][7][8] It is important to note that RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[8][9]

Derivatization as a Theoretical Option

For analytes lacking a chromophore, derivatization can be employed to introduce a UV-absorbing or fluorescent tag.[10][11][12] This typically involves a chemical reaction to attach a suitable molecule to the analyte either before (pre-column) or after (post-column) chromatographic separation.[13] However, the chemical inertness of a saturated hydrocarbon like perhydroanthracene makes derivatization challenging, as it lacks functional groups for straightforward reactions. This approach would require harsh reaction conditions that may not be practical for routine analysis.

Diagrams

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis prep_standard Prepare Perhydroanthracene Standards hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Dissolve and Filter Sample prep_sample->hplc_injection hplc_separation Normal-Phase Separation (Silica Column) hplc_injection->hplc_separation elsd_detection ELSD Detection (Nebulization, Evaporation, Light Scattering) hplc_separation->elsd_detection data_acquisition Data Acquisition elsd_detection->data_acquisition data_quantification Quantification using Calibration Curve data_acquisition->data_quantification G cluster_properties Analyte Properties cluster_detectors Suitable Detectors cluster_unsuitable Unsuitable Direct Detectors analyte Perhydroanthracene (Saturated Hydrocarbon) no_chromophore No UV Chromophore analyte->no_chromophore non_fluorescent Non-Fluorescent analyte->non_fluorescent elsd ELSD no_chromophore->elsd Requires cad CAD no_chromophore->cad Requires ri RI no_chromophore->ri Requires uv UV/Vis no_chromophore->uv Makes Unsuitable fluorescence Fluorescence non_fluorescent->fluorescence Makes Unsuitable

References

Application Notes and Protocols for the Dehydrogenation of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the dehydrogenation of tetradecahydroanthracene (B239287), a critical reaction in various fields including organic synthesis and hydrogen storage. The following sections detail the methodologies for both batch and continuous flow reactions, catalyst preparation, and product analysis, supported by quantitative data and visual workflows.

Introduction

The dehydrogenation of this compound (also known as perhydroanthracene) to anthracene (B1667546) and its partially hydrogenated derivatives is a key chemical transformation. This process is of significant interest in the context of liquid organic hydrogen carriers (LOHCs), where hydrogen is chemically stored in a stable organic molecule and released on demand through a catalytic dehydrogenation reaction. Accurate and reproducible experimental procedures are paramount for the development of efficient catalysts and the optimization of reaction conditions.

Experimental Setups and Protocols

Two primary experimental setups are commonly employed for the dehydrogenation of this compound: a batch reactor (autoclave) for smaller-scale or screening studies, and a continuous flow fixed-bed reactor for steady-state operations and catalyst stability testing.

Batch Reaction in an Autoclave

This protocol is suitable for investigating catalyst activity and selectivity under well-controlled temperature and pressure conditions.

Materials and Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature controller and heating mantle

  • Pressure gauge

  • Gas inlet and outlet valves

  • This compound (reactant)

  • Pt/C catalyst (e.g., 3 wt% Platinum on activated carbon)[1]

  • Inert gas (e.g., Argon or Nitrogen)

  • Solvent (if applicable, e.g., decalin)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Protocol:

  • Catalyst Loading: Weigh a specific amount of the Pt/C catalyst and place it into the autoclave reactor vessel.

  • Reactant Addition: Introduce a known quantity of this compound into the reactor.

  • Sealing and Purging: Seal the autoclave and purge the system with an inert gas (e.g., Argon) multiple times to remove any residual air.

  • Pressurization: Pressurize the reactor with the inert gas to the desired initial pressure.

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature, typically in the range of 260–325°C.[1]

  • Monitoring: Monitor the reaction temperature and pressure throughout the experiment. The reaction can be monitored by taking liquid samples at specific time intervals.

  • Cooling and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully depressurize the system.

  • Product Collection: Collect the liquid product from the reactor for analysis.

Continuous Flow Reaction in a Fixed-Bed Reactor

This setup is ideal for continuous production and for studying catalyst performance over extended periods.

Materials and Equipment:

  • High-pressure continuous flow reactor system

  • Tubular fixed-bed reactor

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Mass flow controllers for gas feeds

  • Back pressure regulator

  • Temperature controller and furnace

  • Condenser and liquid-gas separator

  • This compound (reactant)

  • Pt/Sibunit or Pt/C catalyst (e.g., 3 wt%)[1]

  • Inert carrier gas (e.g., Argon or Nitrogen)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Protocol:

  • Catalyst Packing: Pack a known amount of the catalyst into the fixed-bed reactor, ensuring a uniform bed.

  • System Assembly: Assemble the reactor system, ensuring all connections are leak-tight.

  • Catalyst Activation (if required): Heat the catalyst bed under a flow of inert gas or a reducing gas (e.g., hydrogen) at a specific temperature to activate the catalyst.

  • System Purging and Pressurization: Purge the entire system with the inert carrier gas. Set the desired system pressure using the back pressure regulator.

  • Reaction Initiation: Heat the reactor to the desired temperature, typically between 300–360°C.[1]

  • Reactant and Gas Feed: Start the flow of the inert carrier gas at a specific rate. Introduce the this compound into the reactor at a controlled liquid hourly space velocity (LHSV), for example, 1 h⁻¹.[2]

  • Product Collection: The reactor effluent passes through a condenser to liquefy the products, which are then collected in a liquid-gas separator. The non-condensable gases (including released hydrogen) can be analyzed separately.

  • Steady-State Operation: Allow the reaction to reach a steady state before collecting samples for analysis.

  • Shutdown: After the experiment, stop the liquid feed and cool the reactor under the flow of the inert gas.

Catalyst Preparation and Characterization

The performance of the dehydrogenation reaction is highly dependent on the catalyst properties. Platinum supported on carbon (Pt/C) or other high-surface-area materials like Sibunit carbon is commonly used.

Protocol for Pt/C Catalyst Preparation (Impregnation Method):

  • Support Pre-treatment: Dry the activated carbon support at a high temperature (e.g., 120°C) to remove adsorbed water.

  • Precursor Impregnation: Dissolve a platinum precursor (e.g., chloroplatinic acid, H₂PtCl₆) in a suitable solvent (e.g., deionized water or ethanol). Add the support material to the precursor solution and stir for several hours to ensure uniform impregnation.

  • Drying: Remove the solvent by evaporation under reduced pressure or by gentle heating.

  • Calcination: Calcine the dried material in an inert atmosphere (e.g., nitrogen) at a specific temperature to decompose the precursor.

  • Reduction: Reduce the calcined catalyst in a hydrogen flow at an elevated temperature to form metallic platinum nanoparticles.

Characterization Techniques:

  • Transmission Electron Microscopy (TEM): To determine the size and dispersion of the platinum nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystalline structure of the platinum.

  • Chemisorption: To measure the active metal surface area.

Product Analysis by GC-MS

The reaction products, including anthracene, dihydroanthracene, tetrahydroanthracene, and octahydroanthracene, can be effectively identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol:

  • Sample Preparation: Dilute the collected liquid product in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for the separation of polycyclic aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate to separate the different components.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 50-350).

  • Data Analysis: Identify the products by comparing their mass spectra with a library (e.g., NIST). Quantify the products by integrating the peak areas and using calibration curves of known standards. The use of two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation for complex product mixtures.[3]

Quantitative Data

The following tables summarize typical quantitative data obtained from the dehydrogenation of perhydroaromatic compounds under various conditions.

Table 1: Dehydrogenation of Perhydroanthracene in a Batch Reactor [1]

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to Anthracene (%)
3 wt% Pt/C26044585
3 wt% Pt/C29047090
3 wt% Pt/C32549592

Table 2: Dehydrogenation of Perhydroanthracene in a Flow Reactor [1]

CatalystTemperature (°C)LHSV (h⁻¹)Conversion (%)Selectivity to Anthracene (%)
3 wt% Pt/Sibunit30016088
3 wt% Pt/Sibunit33018593
3 wt% Pt/Sibunit3601>9895

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant Reactant Reactor Reactor Reactant->Reactor Catalyst Catalyst Catalyst->Reactor Separator Separator Reactor->Separator Effluent Liquid_Product Liquid_Product Separator->Liquid_Product Gas_Product Gas_Product Separator->Gas_Product GC_MS GC_MS Liquid_Product->GC_MS Analysis Data Data GC_MS->Data

Caption: Experimental workflow for this compound dehydrogenation.

Signaling Pathway (Logical Relationship)

SignalingPathway Start Start Setup_Reactor Setup Reactor (Batch or Flow) Start->Setup_Reactor Load_Catalyst Load Catalyst Setup_Reactor->Load_Catalyst Introduce_Reactant Introduce This compound Load_Catalyst->Introduce_Reactant Set_Conditions Set Temperature & Pressure Introduce_Reactant->Set_Conditions Run_Reaction Run Reaction Set_Conditions->Run_Reaction Collect_Products Collect Products Run_Reaction->Collect_Products Analyze_Products Analyze by GC-MS Collect_Products->Analyze_Products End End Analyze_Products->End

Caption: Logical steps in the dehydrogenation experiment.

References

Application Notes and Protocols for Platinum-Based Catalysis in Anthracene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of platinum-based catalysts in the hydrogenation of anthracene (B1667546). This process is critical in various fields, including the synthesis of high-value chemicals and the development of hydrogen storage technologies. The following sections detail the performance of different platinum-based catalysts, step-by-step experimental procedures, and the underlying reaction pathways.

Data Presentation: Performance of Platinum-Based Catalysts

The efficacy of platinum-based catalysts in anthracene hydrogenation is influenced by the choice of support material and the specific reaction conditions. Below is a summary of quantitative data from various studies to facilitate comparison.

CatalystSupportTemperature (°C)Pressure (atm)Time (h)Anthracene Conversion (%)Major Product(s)Selectivity (%)Reference
3 wt% Pt/CCarbon21540-HighPerhydroanthracene>99 (isomeric mixture)[1][2]
3 wt% Pt/CCarbon24540-HighPerhydroanthracene>99 (isomeric mixture)[1][2]
3 wt% Pt/CCarbon28090-HighPerhydroanthracene>99 (isomeric mixture)[1][2]
Pt/Al₂O₃-SEAAlumina2406910~100Symmetrical Octahydroanthracene93[3]
Pt NanowiresNone7010->99Cyclohexane derivativesHigh[4]

Experimental Protocols

Detailed methodologies for catalyst preparation and anthracene hydrogenation are provided to ensure reproducibility in a laboratory setting.

Protocol 1: Preparation of Pt/C Catalyst by Impregnation Method

This protocol describes a common method for synthesizing a carbon-supported platinum catalyst.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Activated carbon (high surface area)

  • Deionized water

  • Ethylene (B1197577) glycol (reducing agent)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • pH meter

  • Büchner funnel and filter paper

  • Vacuum oven

  • Tube furnace

Procedure:

  • Carbon Support Pre-treatment: Dry the activated carbon in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Slurry Preparation: In a round-bottom flask, disperse the dried activated carbon in a mixture of deionized water and ethylene glycol.

  • Platinum Precursor Addition: Dissolve an appropriate amount of chloroplatinic acid hexahydrate in deionized water to achieve the desired platinum loading (e.g., 3 wt%). Add this solution dropwise to the carbon slurry while stirring continuously.

  • pH Adjustment: Adjust the pH of the mixture to approximately 11-13 by slowly adding the NaOH solution.[5]

  • Reduction: Heat the mixture to reflux temperature (around 120-140°C) under an inert atmosphere (N₂ or Ar) and maintain for 2-4 hours to ensure complete reduction of the platinum precursor.

  • Filtration and Washing: After cooling to room temperature, filter the mixture using a Büchner funnel. Wash the resulting catalyst with copious amounts of deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the Pt/C catalyst in a vacuum oven at 100°C overnight.

  • Calcination (Optional): The dried catalyst can be calcined in a tube furnace under an inert atmosphere at a temperature range of 300-500°C to improve crystallinity and stability.

Protocol 2: Anthracene Hydrogenation Reaction

This protocol outlines the procedure for the catalytic hydrogenation of anthracene in a batch reactor.

Materials:

  • Anthracene

  • Solvent (e.g., decalin, dodecane, or a suitable inert solvent)

  • Pt/C or Pt/Al₂O₃ catalyst

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (batch reactor) with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis.

Procedure:

  • Reactor Loading: Charge the autoclave with a specific amount of anthracene, the prepared platinum-based catalyst (typically 1-5 wt% of the substrate), and the solvent.

  • Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 40-90 atm).[1][2] Begin stirring and heat the reactor to the target reaction temperature (e.g., 215-280°C).[1][2]

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure drop, which indicates hydrogen consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and recover the reaction mixture. Separate the catalyst from the liquid products by filtration or centrifugation.

  • Analysis: Analyze the liquid products using GC or HPLC to determine the conversion of anthracene and the selectivity towards different hydrogenation products.

Visualizations: Workflows and Reaction Pathways

Diagrams are provided to visualize the experimental workflow and the proposed reaction pathway for anthracene hydrogenation.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (Pt/C) cluster_hydrogenation Anthracene Hydrogenation C_support Carbon Support Pre-treatment Slurry Slurry Preparation C_support->Slurry Pt_add Pt Precursor Addition Slurry->Pt_add pH_adj pH Adjustment Pt_add->pH_adj Reduction Reduction pH_adj->Reduction Filter_Wash Filtration & Washing Reduction->Filter_Wash Drying Drying Filter_Wash->Drying Reactor_load Reactor Loading (Anthracene, Catalyst, Solvent) Drying->Reactor_load Catalyst Purge Purging with H₂ Reactor_load->Purge Press_Heat Pressurization & Heating Purge->Press_Heat Reaction Hydrogenation Reaction Press_Heat->Reaction Cool_depress Cooling & Depressurization Reaction->Cool_depress Product_rec Product Recovery Cool_depress->Product_rec Analysis Product Analysis (GC/HPLC) Product_rec->Analysis

Caption: Experimental workflow for catalyst preparation and anthracene hydrogenation.

Anthracene_Hydrogenation_Pathway Anthracene Anthracene Dihydroanthracene 9,10-Dihydroanthracene Anthracene->Dihydroanthracene +H₂ Tetrahydroanthracene 1,2,3,4-Tetrahydroanthracene Dihydroanthracene->Tetrahydroanthracene Isomerization sym_Octahydroanthracene sym-Octahydroanthracene (s-OHA) Tetrahydroanthracene->sym_Octahydroanthracene +H₂ asym_Octahydroanthracene asym-Octahydroanthracene (as-OHA) Tetrahydroanthracene->asym_Octahydroanthracene +H₂ Perhydroanthracene Perhydroanthracene sym_Octahydroanthracene->Perhydroanthracene +H₂ asym_Octahydroanthracene->Perhydroanthracene +H₂

Caption: Proposed reaction pathway for the hydrogenation of anthracene.[3][6]

References

Application Notes and Protocols: Ruthenium Catalysts in Perhydroanthracene Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ruthenium-based catalysts in the dehydrogenation of perhydroanthracene, a promising Liquid Organic Hydrogen Carrier (LOHC). This document outlines catalyst preparation, experimental protocols for dehydrogenation, and expected performance metrics.

Introduction

Perhydroanthracene (C₁₄H₂₄) is a high-capacity LOHC, capable of storing and releasing significant amounts of hydrogen through catalytic dehydrogenation. Ruthenium (Ru), a platinum-group metal, is a highly effective catalyst for hydrogenation and has shown activity in the dehydrogenation of various LOHCs. While platinum and palladium are more commonly studied for the dehydrogenation of perhydroaromatics, ruthenium presents a potentially cost-effective and active alternative. These notes detail the application of supported ruthenium catalysts for the release of hydrogen from perhydroanthracene.

Data Presentation

The following tables summarize typical quantitative data for the performance of supported ruthenium catalysts in the dehydrogenation of perhydroanthracene. This data is compiled from analogous systems and theoretical models due to the limited availability of direct experimental results for this specific reaction in published literature. The data should be considered illustrative for experimental planning.

Table 1: Performance of 5 wt% Ru/C in Perhydroanthracene Dehydrogenation

Temperature (°C)Pressure (atm)Reaction Time (h)Perhydroanthracene Conversion (%)Anthracene (B1667546) Selectivity (%)Hydrogen Yield (%)
28011359834.3
30011559753.4
32011789574.1
34011929082.8

Table 2: Performance of 5 wt% Ru/Al₂O₃ in Perhydroanthracene Dehydrogenation

Temperature (°C)Pressure (atm)Reaction Time (h)Perhydroanthracene Conversion (%)Anthracene Selectivity (%)Hydrogen Yield (%)
28011309929.7
30011509849.0
32011729669.1
34011889280.9

Experimental Protocols

Protocol 1: Synthesis of 5 wt% Ru/C Catalyst via Incipient Wetness Impregnation

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Activated carbon (high surface area, e.g., > 1000 m²/g)

  • Deionized water

  • Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Support Preparation: Dry the activated carbon support at 120°C for 12 hours under vacuum to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of RuCl₃·xH₂O to achieve a 5 wt% Ru loading on the carbon support. Dissolve the calculated amount of RuCl₃·xH₂O in a minimal amount of deionized water to match the pore volume of the activated carbon support.

  • Impregnation: Add the precursor solution to the dried activated carbon dropwise while continuously mixing to ensure uniform distribution. This should be done until the point of incipient wetness is reached (the support is saturated with the solution but no excess liquid is present).

  • Drying: Dry the impregnated support in an oven at 110°C for 12 hours.

  • Reduction:

    • Place the dried catalyst precursor in a tube furnace.

    • Purge the system with nitrogen gas for 30 minutes.

    • Heat the furnace to 400°C under a flow of hydrogen gas (e.g., 50 mL/min) at a ramp rate of 5°C/min.

    • Hold at 400°C for 4 hours to ensure complete reduction of the ruthenium precursor to metallic ruthenium.

    • Cool the catalyst to room temperature under a nitrogen flow.

  • Passivation (Optional but Recommended): To safely handle the catalyst in air, a passivation step can be performed by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.

  • Storage: Store the prepared catalyst in an inert atmosphere (e.g., in a glovebox or a desiccator under nitrogen).

Protocol 2: Dehydrogenation of Perhydroanthracene in a Batch Reactor

Materials:

  • Perhydroanthracene

  • 5 wt% Ru/C or 5 wt% Ru/Al₂O₃ catalyst

  • Solvent (e.g., dodecane, optional)

  • High-pressure batch reactor with magnetic stirring, gas inlet/outlet, and temperature control.

  • Gas chromatograph (GC) for liquid product analysis.

  • Gas chromatograph with a thermal conductivity detector (GC-TCD) or a mass flow meter for hydrogen analysis.

Procedure:

  • Reactor Loading: In an inert atmosphere (glovebox), load the batch reactor with a specific amount of perhydroanthracene (e.g., 10 g) and the catalyst (e.g., 1 wt% of the substrate). A high-boiling point solvent can be used if desired.

  • Sealing and Purging: Seal the reactor and purge it with an inert gas (e.g., argon or nitrogen) several times to remove any air.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 280-340°C) under constant stirring.

    • Monitor the pressure increase inside the reactor, which corresponds to the hydrogen being released.

    • The outlet can be connected to a gas analysis system to quantify the evolved hydrogen.

  • Sampling and Analysis:

    • At specific time intervals, carefully take liquid samples from the reactor.

    • Analyze the liquid samples using a Gas Chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating aromatic and saturated hydrocarbons) to determine the conversion of perhydroanthracene and the selectivity towards anthracene and other products.

    • Quantify the amount of hydrogen produced using a GC-TCD or a mass flow meter.

  • Termination: After the desired reaction time, cool the reactor to room temperature. Carefully vent the excess pressure.

  • Catalyst Recovery: The catalyst can be recovered by filtration for potential reuse.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Perhydroanthracene Dehydrogenation cluster_catalyst_prep Catalyst Preparation (5 wt% Ru/C) cluster_dehydrogenation Dehydrogenation Reaction cluster_analysis Product Analysis prep1 Support Drying (Activated Carbon, 120°C) prep3 Incipient Wetness Impregnation prep1->prep3 prep2 Precursor Solution (RuCl₃·xH₂O in H₂O) prep2->prep3 prep4 Drying (110°C) prep3->prep4 prep5 Reduction (H₂ flow, 400°C) prep4->prep5 prep6 Passivation & Storage prep5->prep6 react1 Reactor Loading (Perhydroanthracene + Catalyst) prep6->react1 Catalyst react2 Seal & Purge (Inert Gas) react1->react2 react3 Heating & Reaction (280-340°C) react2->react3 react4 Product Collection react3->react4 analysis1 Liquid Phase Analysis (GC-FID) react4->analysis1 Liquid Products analysis2 Gas Phase Analysis (GC-TCD/Mass Flow Meter) react4->analysis2 Gaseous H₂ analysis3 Data Evaluation (Conversion, Selectivity, Yield) analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Ruthenium-Catalyzed Perhydroanthracene Dehydrogenation.

Dehydrogenation_Pathway Proposed Dehydrogenation Pathway cluster_surface Ruthenium Catalyst Surface PHA Perhydroanthracene (C₁₄H₂₄) (adsorbed) I1 Partially Dehydrogenated Intermediates PHA->I1 Stepwise C-H Bond Cleavage (-xH₂) H_ads Adsorbed Hydrogen Atoms (H*) PHA->H_ads H abstraction ANT Anthracene (C₁₄H₁₀) (adsorbed) I1->ANT Further Dehydrogenation (-(12-x)H₂) I1->H_ads H abstraction ANT_gas Anthracene (gas) ANT->ANT_gas Desorption H2_gas Hydrogen (H₂) H_ads->H2_gas Recombinative Desorption (2H* → H₂) PHA_gas Perhydroanthracene (gas) PHA_gas->PHA Adsorption

Caption: Proposed pathway for perhydroanthracene dehydrogenation on a Ru surface.

Application Notes & Protocols: Measuring the Hydrogen Storage Capacity of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a promising technology for the safe and efficient storage and transportation of hydrogen.[1][2] These organic compounds can be reversibly hydrogenated and dehydrogenated, allowing for the chemical storage of hydrogen in a liquid form, often with properties similar to conventional fuels.[3] Tetradecahydroanthracene (B239287), the fully hydrogenated form of anthracene (B1667546) (also known as perhydroanthracene), is a potential LOHC candidate.[4] Its high hydrogen content and the ability to be handled within existing infrastructure make it an attractive option.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the hydrogen storage capacity of the anthracene/tetradecahydroanthracene system. The protocols cover the essential steps of hydrogenation (hydrogen uptake) and dehydrogenation (hydrogen release), as well as the analytical methods required for quantification.

Principle of Hydrogen Storage in this compound

The core of this LOHC system is the reversible catalytic hydrogenation of anthracene to form this compound. The process can be summarized by the following reaction:

Anthracene (C₁₄H₁₀) + 7H₂ ↔ this compound (C₁₄H₂₄)

Hydrogen is "charged" into the LOHC through hydrogenation, an exothermic reaction typically performed at elevated temperatures and pressures.[1] The stored hydrogen is later "discharged" through an endothermic dehydrogenation reaction, releasing high-purity hydrogen gas.[1][5]

Experimental Workflow and Logical Relationships

The overall process for determining the hydrogen storage capacity involves a cycle of hydrogenation and dehydrogenation, with analysis at key stages.

G cluster_workflow Experimental Workflow A 1. Hydrogenation (Hydrogen Uptake) B 2. Product Separation & Analysis (GC, NMR) A->B Hydrogenated Mixture C 3. Dehydrogenation (Hydrogen Release) B->C Purified this compound D 4. Product Analysis & Capacity Calculation C->D Dehydrogenated Mixture & Released H₂

Caption: A generalized workflow for measuring the hydrogen storage capacity of the anthracene/tetradecahydroanthracene system.

G Anthracene Anthracene (Hydrogen-Lean) C₁₄H₁₀ Perhydro This compound (Hydrogen-Rich) C₁₄H₂₄ Anthracene->Perhydro + 7H₂ (Hydrogenation) Exothermic Perhydro->Anthracene - 7H₂ (Dehydrogenation) Endothermic

Caption: The reversible reaction cycle for hydrogen storage using the anthracene/tetradecahydroanthracene LOHC system.

Quantitative Data Summary

The theoretical hydrogen storage capacity and properties of the anthracene system are presented below, alongside other common LOHC materials for comparison.

Table 1: Physicochemical Properties and Hydrogen Storage Capacity of LOHC Systems

PropertyAnthracene / this compoundToluene / MethylcyclohexaneDibenzyltoluene / Perhydro-dibenzyltoluene
Formula (Lean/Rich) C₁₄H₁₀ / C₁₄H₂₄C₇H₈ / C₇H₁₄C₂₁H₂₀ / C₂₁H₃₈
Molar Mass (Lean/Rich) ( g/mol ) 178.23 / 192.3692.14 / 98.19~256 / ~274
Gravimetric H₂ Capacity (wt%) 7.3% (theoretical) 6.2%[6][7]6.2%[1][7]
Volumetric H₂ Capacity (kg H₂/m³) ~77 (estimated)~56[8]~57.2[7][9]
Boiling Point (Lean/Rich) (°C) 340 / ~290111 / 101>350 / >350[9]
Melting Point (Lean/Rich) (°C) 216 / Isomer-dependent-95 / -127< -30 / < -30[8]

Note: The high melting point of anthracene presents a practical challenge, requiring operation at elevated temperatures or the use of eutectic mixtures to maintain a liquid phase.

Experimental Protocols

These protocols provide a generalized framework. Specific parameters may require optimization based on the available equipment and catalyst.

Protocol 1: Catalytic Hydrogenation of Anthracene (Hydrogen Uptake)

This protocol details the process of charging anthracene with hydrogen to produce this compound.

Objective: To catalytically hydrogenate anthracene to determine the maximum hydrogen uptake.

Materials and Equipment:

  • High-pressure autoclave or batch reactor

  • Anthracene (reagent grade)

  • Catalyst (e.g., 3-5 wt% Pt/C, Ni/Hβ-zeolite)[4][10]

  • Solvent (optional, e.g., decalin, or supercritical CO₂)[10]

  • High-purity hydrogen gas

  • Heating mantle and temperature controller

  • Pressure gauge and controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Loading: Accurately weigh and load the autoclave with anthracene and the chosen catalyst (e.g., a 1:0.05 mass ratio of anthracene to catalyst). If using a solvent, add it at this stage.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 70-90 atm).[4]

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 180-280°C).[4] The reaction is exothermic, so monitor the temperature closely. The pressure will drop as hydrogen is consumed; maintain the pressure by feeding more hydrogen if using a continuous setup.

  • Reaction Monitoring: The reaction can be monitored by observing the cessation of hydrogen uptake. Allow the reaction to proceed for a set time (e.g., 4-6 hours) to ensure complete conversion.[10]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a fume hood.

  • Sample Collection: Open the reactor and collect the product mixture. Separate the catalyst via filtration.

  • Analysis: Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of anthracene and the selectivity towards this compound and its various isomers.[11]

Protocol 2: Catalytic Dehydrogenation of this compound (Hydrogen Release)

This protocol outlines the release of stored hydrogen from this compound.

Objective: To catalytically dehydrogenate this compound and quantify the amount of hydrogen released.

Materials and Equipment:

  • Flow reactor or autoclave equipped with a gas outlet

  • Synthesized this compound

  • Catalyst (e.g., 3 wt% Pt/C or Pt/Sibunit)[4]

  • Inert carrier gas (e.g., nitrogen or argon)

  • Mass flow controllers for gases

  • Gas collection system (e.g., gas bag or burette)

  • Heating furnace and temperature controller

  • Gas chromatograph (GC) for analyzing both gas and liquid products

Procedure:

  • Reactor Preparation: Load a packed bed flow reactor with the catalyst. If using an autoclave, load the catalyst and the weighed this compound sample.

  • Purging: Purge the system with an inert gas to remove any air.

  • Heating: Heat the reactor to the desired dehydrogenation temperature (e.g., 300-360°C) under a flow of inert gas.[4]

  • Dehydrogenation Reaction:

    • Flow Reactor: Start feeding the liquid this compound into the reactor at a defined liquid hourly space velocity (LHSV), e.g., 1 h⁻¹.[4][12]

    • Autoclave: Simply maintain the temperature and stirring.

  • Hydrogen Collection: Direct the outlet gas stream through a condenser (to trap any vaporized organics) and then to the gas collection system. Continuously measure the volume of gas released over time.

  • Reaction Monitoring: Monitor the rate of hydrogen evolution. The reaction is complete when gas evolution ceases.

  • Sample Collection: Cool the reactor and collect the liquid product (hydrogen-lean LOHC).

  • Analysis:

    • Gas Phase: Analyze the composition of the collected gas using GC to confirm its purity.

    • Liquid Phase: Analyze the liquid product using GC to determine the degree of dehydrogenation and identify the distribution of products (anthracene, and its partially hydrogenated intermediates).[13]

Protocol 3: Calculation of Hydrogen Storage Capacity

Objective: To calculate the gravimetric and volumetric hydrogen storage capacity based on experimental data.

1. Gravimetric Storage Capacity (wt%) Calculation:

The gravimetric capacity is the mass of hydrogen stored relative to the total mass of the hydrogen-rich LOHC.[14]

  • From Hydrogenation (Uptake):

    • Measure the mass of hydrogen consumed (Δm_H₂) during the hydrogenation of a known mass of anthracene (m_anthracene).

    • wt% = [Δm_H₂ / (m_anthracene + Δm_H₂)] * 100

  • From Dehydrogenation (Release):

    • Measure the mass of hydrogen released (m_H₂_released) from a known mass of this compound (m_perhydro).

    • wt% = (m_H₂_released / m_perhydro) * 100

2. Volumetric Storage Capacity (kg H₂/m³) Calculation:

The volumetric capacity is the mass of hydrogen stored per unit volume of the hydrogen-rich LOHC.

  • Measure the density (ρ_perhydro) of the synthesized this compound at standard conditions.

  • Using the gravimetric capacity (wt%) from the dehydrogenation experiment:

    • Volumetric Capacity (kg/m³) = (wt% / 100) * ρ_perhydro

Table 2: Summary of Typical Experimental Conditions

ParameterHydrogenation (Uptake)Dehydrogenation (Release)Reference(s)
Catalyst Ni/Hβ-zeolite, Pt/C, Fe-Co compositesPt/C, Pt/Sibunit[4][10][11]
Temperature 80 - 400 °C260 - 360 °C[4][10][11]
Pressure 3 - 17 MPa (29 - 168 atm)Atmospheric[4][10]
Reactor Type High-Pressure AutoclaveFlow Reactor or Autoclave[4]
Analysis Method Gas Chromatography (GC)Gas Chromatography (GC), Gas Volumetry[11][13]

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of anthracene (B1667546).

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of anthracene, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low conversion of anthracene 1. Catalyst Inactivity: The catalyst may not be sufficiently active under the chosen reaction conditions. 2. Mass Transfer Limitations: Poor solubility of hydrogen or anthracene in the solvent can limit the reaction rate.[1][2] 3. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the reaction forward effectively.[1][2]1. Catalyst Selection/Activation: Ensure the use of an appropriate catalyst (e.g., Ni, Pt, Rh, Fe-Co based catalysts) and that it is properly activated according to the manufacturer's or literature protocol.[3][4][5] 2. Solvent Optimization: Consider using a solvent system that enhances the solubility of both hydrogen and anthracene. Supercritical carbon dioxide (sc-CO2) has been shown to reduce mass transfer limitations.[1][2] 3. Increase Hydrogen Pressure: Gradually increase the hydrogen partial pressure to enhance the concentration of hydrogen available for the reaction.[1][2]
Poor selectivity to the desired product (e.g., 1,2,3,4-tetrahydroanthracene (B3049651) or symmetrical octahydroanthracene) 1. Inappropriate Catalyst: The chosen catalyst may not favor the desired reaction pathway. For instance, different metals can lead to different adsorption geometries of anthracene on the catalyst surface.[5] 2. Suboptimal Reaction Temperature: Temperature can significantly influence the reaction pathway and the formation of different isomers. 3. Incorrect Reaction Pressure: Total reaction pressure can affect the desorption of intermediates from the catalyst surface, thereby influencing selectivity.[1][2]1. Catalyst Screening: Test different catalysts. For example, Pt/Al2O3 has shown high selectivity to symmetrical octahydroanthracene (sym-OHA).[5] Fe-based catalysts have been used for partial hydrogenation to 9,10-dihydroanthracene.[3] 2. Temperature Optimization: Systematically vary the reaction temperature to find the optimal range for the desired product. Lower temperatures may favor partially hydrogenated products.[1] 3. Pressure Tuning: Adjust the total reaction pressure. For Ni/Hβ-zeolite catalysts in sc-CO2, a pressure of around 7 MPa was found to be optimal for high selectivity to octahydroanthracene.[1][2]
Catalyst deactivation over time 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Sintering of Metal Particles: High reaction temperatures can cause the active metal nanoparticles to agglomerate, reducing the active surface area. 3. Poisoning: Impurities in the feed or solvent can irreversibly bind to the catalyst's active sites.1. Catalyst Regeneration: Implement a regeneration procedure, which may involve controlled oxidation to burn off coke deposits. 2. Use of Stable Catalysts: Employ catalysts with strong metal-support interactions, such as those prepared by strong electrostatic adsorption (SEA), which can improve stability.[5] 3. Feed Purification: Ensure the purity of anthracene, hydrogen, and the solvent to avoid introducing catalyst poisons.
Formation of undesired byproducts (e.g., cracking products, isomers) 1. Catalyst with Cracking Properties: Some catalyst supports, like ZSM-5, can exhibit cracking properties, leading to the formation of smaller molecules.[4] 2. Isomerization: The catalyst or reaction conditions may promote the isomerization of intermediates or products.[4]1. Catalyst Support Selection: Choose a catalyst support that is less prone to promoting side reactions. For example, Fe-Co on a CaA zeolite showed higher selectivity to hydrogenation products compared to ZSM-5.[4] 2. Condition Optimization: Fine-tune the reaction temperature and pressure to minimize isomerization and other side reactions.

Frequently Asked Questions (FAQs)

1. What are the typical products of anthracene hydrogenation?

The hydrogenation of anthracene can yield a variety of products depending on the reaction conditions and the catalyst used. The main products include 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene (THA), symmetrical and asymmetrical octahydroanthracenes (OHA), and perhydroanthracene (the fully hydrogenated product).[1][5][6]

2. How does the choice of catalyst affect selectivity?

The catalyst plays a crucial role in determining the product distribution. For example:

  • Pt/Al2O3 catalysts prepared by strong electrostatic adsorption have demonstrated high selectivity (93%) towards symmetrical octahydroanthracene (sym-OHA).[5]

  • Rh/Al2O3 catalysts may lead to different hydrogenation routes due to a different adsorption manner of anthracene on the catalyst surface compared to Pt/Al2O3.[5]

  • Ni supported on Hβ-zeolite has been used to produce octahydroanthracene as the major product in supercritical carbon dioxide.[1][2]

  • Fe-based catalysts can be active for the partial hydrogenation of anthracene, particularly when using in-situ hydrogen from the water-gas shift reaction.[3]

  • Bimetallic Fe-Co catalysts on zeolite supports have also been investigated, with the support influencing the extent of hydrogenation versus cracking.[4][7]

3. What is the effect of reaction pressure on selectivity?

Reaction pressure is a critical parameter for controlling selectivity. In the hydrogenation of anthracene over a Ni/Hβ-zeolite catalyst in supercritical CO2, increasing the pressure up to 6.9-7.0 MPa favored the formation of octahydroanthracene.[1][2] At lower pressures, tetrahydroanthracene (B13747835) was the predominant product.[1] However, pressures above this optimum led to a decrease in selectivity, possibly due to enhanced desorption of intermediates.[1]

4. What is the influence of temperature on the reaction?

Temperature affects both the conversion rate and the selectivity. Generally, increasing the temperature increases the conversion of anthracene. For instance, over a 10 wt. % Ni/Hβ-zeolite catalyst, the conversion increased from 32.4% to 59.8% as the temperature was raised from 80 °C to 130 °C.[1] However, higher temperatures can also lead to deeper hydrogenation and potentially more side reactions.

5. Can the solvent influence the reaction?

Yes, the solvent can have a significant impact. The use of supercritical carbon dioxide (sc-CO2) as a solvent has been shown to enhance the hydrogenation of anthracene by reducing mass transfer limitations and increasing the solubility of hydrogen.[1][2] In contrast, solvents like acetonitrile (B52724) have been reported to result in almost negligible conversions under certain conditions.[1]

Quantitative Data Summary

Table 1: Influence of Reaction Pressure on Anthracene Hydrogenation over Ni/Hβ-zeolite in sc-CO2

Reaction Pressure (MPa)Anthracene Conversion (%)Selectivity to Octahydroanthracene (%)
2.8~94Lower
6.9~100Highest
> 6.9~100Decreased
Data synthesized from references[1][2]. At lower pressures, tetrahydroanthracene is the main product.

Table 2: Performance of Different Catalysts in Anthracene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Time (h)Anthracene Conversion (%)Selectivity to Main ProductMain Product
Pt/Al2O3-SEA240710~10093%sym-Octahydroanthracene
Fe-Co/CaA40061~87~84% (total hydrogenated)Hydrogenated derivatives
Fe-Co/ZSM-540061~91~71% (total hydrogenated)Hydrogenated derivatives
10 wt.% Ni/Hβ-zeolite1006.96100HighOctahydroanthracene
Data from references[1][4][5].

Experimental Protocols

Protocol 1: Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene using Pt/Al2O3-SEA Catalyst

This protocol is based on the methodology described in Energy & Fuels 2022, 36, 5, 2588–2598.[5]

  • Catalyst Preparation (Strong Electrostatic Adsorption - SEA):

    • Disperse Al2O3 support in deionized water.

    • Adjust the pH of the slurry to a value that ensures the surface of the support is charged.

    • Add a solution of a platinum precursor (e.g., H2PtCl6) to the slurry. The charged platinum complex will adsorb onto the support surface.

    • After a set period of stirring, filter, wash, and dry the catalyst.

    • Calcine the catalyst in air and then reduce it in a hydrogen atmosphere.

  • Hydrogenation Reaction:

    • Charge a high-pressure autoclave reactor with the Pt/Al2O3-SEA catalyst, anthracene, and a suitable solvent (e.g., decalin).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).

    • Heat the reactor to the target temperature (e.g., 240 °C) while stirring.

    • Maintain the reaction conditions for the specified duration (e.g., 10 hours).

    • After the reaction, cool the reactor to room temperature and carefully depressurize it.

    • Collect the liquid product for analysis.

  • Product Analysis:

    • Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of anthracene and the selectivity to different products.

Protocol 2: Hydrogenation of Anthracene in Supercritical Carbon Dioxide using Ni/Hβ-zeolite Catalyst

This protocol is based on the methodology described in Catalysts 2012, 2(1), 85-101.[1]

  • Catalyst Preparation (Impregnation):

    • Prepare an aqueous solution of a nickel salt (e.g., nickel nitrate).

    • Add Hβ-zeolite support to the solution and stir for a specified time to allow for impregnation.

    • Evaporate the water, and then dry the catalyst in an oven.

    • Calcine the catalyst in air at a high temperature.

    • Reduce the catalyst in a stream of hydrogen prior to the reaction.

  • Hydrogenation Reaction:

    • Place the activated Ni/Hβ-zeolite catalyst and anthracene into a high-pressure view cell reactor.

    • Seal the reactor and introduce liquid carbon dioxide using a high-pressure pump.

    • Pressurize the reactor with hydrogen to the desired partial pressure (e.g., 2.76 MPa).

    • Heat the reactor to the reaction temperature (e.g., 100 °C), allowing the total pressure to reach the target value (e.g., 6.9 MPa).

    • Stir the reaction mixture for the desired time (e.g., 6 hours).

    • After the reaction, cool the reactor and vent the carbon dioxide.

    • Extract the products with a suitable solvent for analysis.

  • Product Analysis:

    • Use GC and GC-MS to identify and quantify the components of the product mixture.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis p1 Support & Precursor Selection p2 Synthesis Method (e.g., Impregnation, SEA) p1->p2 p3 Calcination & Reduction p2->p3 r1 Reactor Charging (Catalyst, Anthracene, Solvent) p3->r1 r2 Purging & Pressurization (N2, then H2) r1->r2 r3 Heating & Stirring (Set T, P, Time) r2->r3 r4 Reaction Quenching (Cooling & Depressurization) r3->r4 a1 Product Collection r4->a1 a2 Analytical Technique (GC, GC-MS) a1->a2 a3 Data Interpretation (Conversion & Selectivity) a2->a3 end a3->end start start->p1

Caption: General experimental workflow for anthracene hydrogenation.

reaction_pathway anthracene Anthracene dha 9,10-Dihydroanthracene anthracene->dha +H2 tha 1,2,3,4-Tetrahydroanthracene anthracene->tha +2H2 dha->tha +H2 (rearrangement) oha Octahydroanthracene (sym- and asym-isomers) tha->oha +2H2 pha Perhydroanthracene oha->pha +3H2

Caption: Simplified reaction pathway for anthracene hydrogenation.

troubleshooting_logic cluster_solutions_conversion Troubleshoot Low Conversion cluster_solutions_selectivity Troubleshoot Poor Selectivity start Experiment Start check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No sol_c1 Check Catalyst Activity check_conversion->sol_c1 Yes success Successful Outcome check_selectivity->success No sol_s1 Screen Catalysts check_selectivity->sol_s1 Yes sol_c2 Optimize Solvent sol_c1->sol_c2 sol_c3 Increase H2 Pressure sol_c2->sol_c3 sol_s2 Optimize Temperature sol_s1->sol_s2 sol_s3 Tune Reaction Pressure sol_s2->sol_s3

Caption: Troubleshooting logic for common hydrogenation issues.

References

Technical Support Center: Synthesis of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of tetradecahydroanthracene (B239287), also known as perhydroanthracene. This guide, presented in a question-and-answer format, addresses common challenges, offers detailed experimental protocols, and presents data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of anthracene (B1667546). This process typically involves reacting anthracene with hydrogen gas at high pressure and temperature in the presence of a heterogeneous catalyst.

Q2: What are the primary intermediates in the hydrogenation of anthracene to this compound?

A2: The hydrogenation of anthracene proceeds stepwise through several key intermediates. The typical reaction pathway involves the formation of dihydroanthracene, followed by tetrahydroanthracene (B13747835), and then octahydroanthracene, before reaching the fully saturated this compound.[1][2][3] The specific isomers of these intermediates can vary depending on the catalyst and reaction conditions.

Q3: How many stereoisomers of this compound can be formed?

A3: this compound (perhydroanthracene) can exist as multiple stereoisomers due to the presence of several chiral centers. The final product is often a mixture of conformational isomers, with at least five being commonly reported.[3][4] The ratio of these isomers is influenced by the reaction conditions, such as temperature and pressure.[3]

Q4: What are the major side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions of concern during the catalytic hydrogenation of anthracene include:

  • Isomerization: Rearrangement of the carbon skeleton can occur, leading to the formation of phenanthrene (B1679779) derivatives.[5]

  • Incomplete Hydrogenation: The reaction may stop at intermediate stages, resulting in a mixture of dihydro-, tetrahydro-, and octahydroanthracenes.[1][2][5]

  • Ring Cleavage (Hydrogenolysis): Under harsh conditions or with certain catalysts, the anthracene ring system can undergo cleavage, leading to the formation of smaller aromatic or aliphatic molecules like methylnaphthalene or ethylbiphenyl.[5]

  • Coke Formation: At high temperatures, decomposition of the starting material or intermediates can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, which deactivates the catalyst.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound product.

  • Probable Cause: This is a common issue that can arise from several factors, including incomplete reaction, catalyst deactivation, or product loss during workup.

  • Solution:

    • Optimize Reaction Conditions: Ensure the temperature, pressure, and reaction time are suitable for the chosen catalyst. Longer reaction times generally favor the formation of the fully hydrogenated product.[1]

    • Catalyst Activity: Verify the activity of your catalyst. If you are using a commercial catalyst, ensure it is fresh. For laboratory-prepared catalysts, ensure proper preparation and activation. Catalyst deactivation can occur due to impurities in the starting materials or solvents.

    • Efficient Workup: Minimize product loss during purification steps. Ensure complete extraction and careful removal of solvent.

Problem 2: The final product is a mixture of partially hydrogenated intermediates (e.g., octahydroanthracene).

  • Probable Cause: This indicates that the hydrogenation reaction has not gone to completion.

  • Solution:

    • Increase Reaction Time: As seen in the hydrogenation of anthracene over Ni/Hβ-zeolite, increasing the reaction time can lead to the conversion of intermediates like di- and tetrahydroanthracene to octahydroanthracene.[1] A similar principle applies to achieving full saturation to this compound.

    • Increase Hydrogen Pressure: Higher hydrogen partial pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reaction towards completion.[1]

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites for the reaction to proceed to completion.[1]

Problem 3: The presence of unexpected byproducts, such as phenanthrene or ring-opened products, is detected.

  • Probable Cause: This suggests that side reactions like isomerization or hydrogenolysis are occurring.

  • Solution:

    • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For example, some catalysts may have higher selectivity for hydrogenation over isomerization.

    • Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions like cracking and isomerization.[6] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without favoring byproduct formation.

    • Hydrogen Donor: In some cases, the presence of a hydrogen donor in the reaction mixture can suppress coke formation and promote the desired hydrogenation pathway.[6]

Experimental Protocols

While the optimal conditions can vary significantly based on the specific catalyst and equipment used, a general procedure for the catalytic hydrogenation of anthracene is provided below.

Generalized Protocol for Catalytic Hydrogenation of Anthracene

  • Catalyst Activation (if required): The catalyst (e.g., Ni, Pt, Pd on a support) is activated according to the manufacturer's instructions or literature procedures. This often involves reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup:

    • A high-pressure autoclave reactor is charged with anthracene, a suitable solvent (e.g., decalin, supercritical CO2), and the catalyst.

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Hydrogenation:

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa).

    • The mixture is heated to the target temperature (e.g., 100-300 °C) with vigorous stirring.

    • The reaction is allowed to proceed for a specified time (e.g., 6-24 hours), during which hydrogen uptake is monitored.

  • Workup:

    • After cooling the reactor to room temperature, the excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified, for example, by recrystallization or chromatography.

    • The final product and any byproducts are characterized by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the performance of different catalytic systems in the hydrogenation of anthracene, providing a basis for comparison.

Table 1: Influence of Catalyst on Anthracene Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Major ProductsSelectivity (%)Reference
PtAl2O3240710~100sym-Octahydroanthracene93[7]
NiHβ-Zeolite10076100OctahydroanthraceneHigh[1]
Fe-CoCaA40061~87Dihydro- and Tetrahydroanthracene~84[5]
Fe-CoZSM-540061~91Dihydro- and Tetrahydroanthracene~71[5]

Table 2: Common Side Products in Anthracene Hydrogenation

Side ProductProbable Formation PathwayCatalyst Favoring Formation
PhenanthreneIsomerizationFe-Co/ZSM-5
1-methylnaphthaleneRing CleavageFe-Co/ZSM-5
2-ethylbiphenylRing CleavageFe-Co/ZSM-5
DihydroanthraceneIncomplete HydrogenationFe-Co/CaA, Fe-Co/ZSM-5
TetrahydroanthraceneIncomplete HydrogenationFe-Co/CaA, Fe-Co/ZSM-5

Visualizations

The following diagrams illustrate the key reaction pathways and troubleshooting logic in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis catalyst Catalyst Activation reactants Charge Reactor: Anthracene, Solvent, Catalyst catalyst->reactants pressurize Pressurize with H2 reactants->pressurize heat Heat and Stir pressurize->heat monitor Monitor H2 Uptake heat->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Remove Solvent filter->concentrate purify Purify Product concentrate->purify analyze Analyze Product (GC-MS, NMR) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Anthracene Anthracene DHA Dihydroanthracene Anthracene->DHA + H2 Phenanthrene Phenanthrene Anthracene->Phenanthrene Isomerization THA Tetrahydroanthracene DHA->THA + H2 OHA Octahydroanthracene THA->OHA + H2 RingCleavage Ring Cleavage Products (e.g., Methylnaphthalene) THA->RingCleavage Hydrogenolysis TDHA This compound OHA->TDHA + H2

Caption: Reaction pathways in the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_impure Impure Product start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn catalyst_deact Catalyst Deactivation? start->catalyst_deact intermediates Partially Hydrogenated Intermediates? start->intermediates side_products Isomers/Ring Cleavage Products? start->side_products increase_time Increase Reaction Time/ Pressure/Catalyst Load incomplete_rxn->increase_time Yes check_catalyst Check Catalyst Activity/ Purity of Reagents catalyst_deact->check_catalyst Yes drive_completion Increase Reaction Time/ Pressure intermediates->drive_completion Yes optimize_cond Optimize Temperature/ Change Catalyst side_products->optimize_cond Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Catalyst Deactivation in Perhydroanthracene Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the dehydrogenation of perhydroanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation during perhydroanthracene dehydrogenation?

A1: The primary causes of deactivation for platinum-on-carbon (Pt/C) catalysts in perhydroanthracene dehydrogenation are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface. These deposits physically block the active platinum sites and can obstruct the pores of the carbon support, hindering reactant access. Coking is a significant issue in the dehydrogenation of polycyclic aromatic hydrocarbons.[1]

  • Sintering: The agglomeration of platinum nanoparticles on the carbon support into larger particles at high reaction temperatures (typically >500°C). This process leads to a decrease in the active surface area of the catalyst, resulting in a loss of activity.[2]

  • Poisoning: While less common with pure perhydroanthracene, impurities in the feed can strongly adsorb to the active sites and deactivate the catalyst.

Q2: At what temperatures does significant deactivation of Pt/C catalysts occur during perhydroanthracene dehydrogenation?

A2: Perhydroanthracene dehydrogenation is typically carried out in the temperature range of 260-360°C.[3][4] While sintering is more pronounced at temperatures above 500°C, coking can occur within this operating range and is a primary concern for catalyst deactivation.

Q3: Is catalyst deactivation reversible for this reaction?

A3: Deactivation by coking is often reversible through a regeneration process.[5] However, deactivation caused by severe sintering, where the platinum particles have significantly grown, is generally irreversible.

Q4: What is a typical catalyst used for perhydroanthracene dehydrogenation?

A4: A common and effective catalyst for this reaction is 3 wt% platinum supported on activated carbon (3 wt% Pt/C).[3]

Troubleshooting Guides

This section provides a step-by-step approach to diagnose and resolve common issues related to catalyst deactivation.

Issue 1: Rapid Decrease in Hydrogen Production Rate

Possible Cause: Coking (Carbonaceous Deposit Formation)

Troubleshooting Steps:

  • Confirm Coking:

    • Perform a Temperature Programmed Oxidation (TPO) analysis on a sample of the deactivated catalyst. The presence of a significant CO2 evolution peak indicates the presence of coke.

    • Visually inspect the catalyst bed. A change in color to black or the presence of tarry substances can be an indicator of heavy coking.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures favor dehydrogenation, they also accelerate coking. Operate at the lower end of the effective temperature range (260-300°C) to minimize coke formation.

    • Flow Rate: Ensure a sufficient flow of inert gas (e.g., nitrogen or argon) to help remove hydrogen from the catalyst surface. An accumulation of hydrogen can inhibit the reaction and promote side reactions leading to coke.

  • Catalyst Regeneration:

    • If coking is confirmed, a regeneration procedure can be implemented. A common method involves a controlled oxidation of the coke in a diluted air stream. (See Experimental Protocols for a detailed regeneration procedure).

Issue 2: Gradual but Continuous Decline in Catalyst Activity Over Long-Term Use

Possible Cause: Sintering of Platinum Nanoparticles

Troubleshooting Steps:

  • Confirm Sintering:

    • Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare the platinum particle size distribution. A significant increase in the average particle size of the spent catalyst confirms sintering.

    • CO chemisorption can also be used to measure the active metal surface area. A decrease in CO uptake by the spent catalyst is indicative of sintering.

  • Mitigation Strategies:

    • Temperature Control: Strictly maintain the reaction temperature below the point where significant sintering occurs. For Pt/C, prolonged operation at the higher end of the dehydrogenation temperature range (>350°C) can promote sintering.

    • Catalyst Selection: Consider using a catalyst with a more thermally stable support or with promoters that inhibit sintering.

Quantitative Data on Catalyst Deactivation

While specific data for perhydroanthracene is limited, the following table summarizes typical deactivation observations for similar Liquid Organic Hydrogen Carrier (LOHC) systems, which can be used as a benchmark.

LOHC SystemCatalystReaction Temperature (°C)ObservationReference
Alkylnaphthalene-rich LCOPd/C320-400Severe catalyst deactivation, H2 yield did not exceed 26%.[3]
Perhydro-dibenzyltoluenePt/Al2O3300Deactivation observed, mainly due to adsorbed product blocking active sites.[6]

Experimental Protocols

Protocol 1: Catalyst Activity Testing and Deactivation Study

Objective: To measure the catalytic activity and monitor its deactivation over time during perhydroanthracene dehydrogenation.

Materials and Equipment:

  • Fixed-bed flow reactor system

  • 3 wt% Pt/C catalyst

  • Perhydroanthracene

  • High-purity nitrogen or argon gas

  • Gas chromatograph (GC) for analyzing the product stream

  • Temperature controller and furnace

Procedure:

  • Catalyst Loading: Load a known amount of the 3 wt% Pt/C catalyst into the fixed-bed reactor.

  • Catalyst Pre-treatment: Heat the catalyst under a flow of nitrogen or argon to the reaction temperature (e.g., 300°C) to remove any adsorbed moisture.

  • Reaction Initiation: Introduce a controlled flow of perhydroanthracene into the reactor using a liquid pump. Maintain a constant flow of inert gas.

  • Product Analysis: Periodically sample the gas outlet stream and analyze it using a GC to determine the concentration of hydrogen and any byproducts.

  • Data Collection: Record the hydrogen production rate and the conversion of perhydroanthracene as a function of time on stream. A decrease in these values indicates catalyst deactivation.

  • Deactivation Analysis: After the experiment, carefully remove the spent catalyst for characterization (TPO, TEM, etc.) to determine the deactivation mechanism.

Protocol 2: Regeneration of a Coked Pt/C Catalyst

Objective: To restore the activity of a coked Pt/C catalyst.

Materials and Equipment:

  • Fixed-bed reactor containing the coked catalyst

  • Air or a mixture of oxygen in nitrogen

  • Mass flow controllers

  • Temperature controller and furnace

Procedure:

  • Purge: Purge the reactor with an inert gas (nitrogen or argon) at a low temperature (e.g., 150°C) to remove any residual hydrocarbons.

  • Controlled Oxidation: Introduce a controlled flow of a diluted oxidant (e.g., 1-5% O2 in N2) into the reactor.

  • Temperature Ramp: Slowly increase the temperature of the reactor. A typical ramp rate is 1-2°C/min. The temperature should be high enough to combust the coke (typically 300-400°C) but low enough to avoid sintering of the platinum particles.

  • Hold: Hold the temperature at the final setpoint until the CO2 concentration in the outlet stream, monitored by a gas analyzer, returns to baseline, indicating that all the coke has been burned off.

  • Cool Down: Cool the reactor down to the reaction temperature under an inert gas flow.

  • Re-activation (if necessary): Before re-introducing the perhydroanthracene feed, it may be necessary to reduce the catalyst in a hydrogen flow to ensure the platinum is in its active metallic state.

Visualizing Deactivation and Troubleshooting

CatalystDeactivationWorkflow Start Start Experiment: Perhydroanthracene Dehydrogenation Observe_Deactivation Observe Decrease in H₂ Production/Conversion Start->Observe_Deactivation Troubleshoot Initiate Troubleshooting Observe_Deactivation->Troubleshoot Coking Hypothesis: Coking Troubleshoot->Coking Sintering Hypothesis: Sintering Troubleshoot->Sintering Confirm_Coking Confirm with TPO Analysis Coking->Confirm_Coking Confirm_Sintering Confirm with TEM/Chemisorption Sintering->Confirm_Sintering Regenerate Perform Catalyst Regeneration (Controlled Oxidation) Confirm_Coking->Regenerate Coke confirmed Optimize Optimize Reaction Conditions (Lower Temperature) Confirm_Coking->Optimize Coke confirmed Replace_Catalyst Replace Catalyst and/or Modify Operating Conditions (Lower Temperature) Confirm_Sintering->Replace_Catalyst Sintering confirmed Continue_Experiment Continue Experiment Regenerate->Continue_Experiment Optimize->Continue_Experiment

DeactivationMechanisms cluster_coking Coking cluster_sintering Sintering C1 Active Pt Site C2 Adsorption of Unsaturated Intermediates C1->C2 C3 Polymerization C2->C3 C4 Coke Formation C3->C4 C5 Blocked Active Site C4->C5 S1 Well-dispersed Pt Nanoparticles S2 High Temperature S1->S2 S3 Particle Migration and Coalescence S2->S3 S4 Sintered (Larger) Pt Particle S3->S4 S5 Reduced Active Surface Area S4->S5

References

Optimizing temperature and pressure for hydrogen release from Tetradecahydroanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of hydrogen release from tetradecahydroanthracene (B239287) (perhydroanthracene).

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the dehydrogenation of this compound?

A1: The optimal temperature for hydrogen release from this compound typically falls within the range of 260°C to 360°C. Specifically, studies have shown effective dehydrogenation in an autoclave setup between 260°C and 325°C, and in a flow reactor system between 300°C and 360°C.[1][2]

Q2: What is the effect of pressure on the dehydrogenation reaction?

A2: Dehydrogenation of this compound can be effectively carried out at atmospheric pressure, particularly in a flow reactor setup.[1] While higher pressures can be employed, especially in autoclave experiments, the literature suggests that atmospheric pressure is sufficient for the reaction to proceed. The primary role of pressure in this context is to influence the partial pressure of hydrogen, which can affect the reaction equilibrium.

Q3: What are the most commonly used catalysts for this reaction?

A3: Platinum-based catalysts are predominantly used for the dehydrogenation of this compound. The most frequently cited catalysts are 3 wt % platinum on carbon (Pt/C) and platinum on Sibunit (a type of carbon support).[1][2]

Q4: Is there a difference in reactivity between the isomers of this compound?

A4: Yes, this compound exists as five conformational isomers, and their reactivity in the dehydrogenation process differs.[1][2] This can lead to variations in hydrogen release rates and overall yield depending on the isomeric composition of the starting material.

Data Presentation: Illustrative Hydrogen Yield

The following tables provide an illustrative summary of expected hydrogen yield as a function of temperature in different reactor setups. This data is synthesized from typical performance characteristics reported in the literature and is intended for comparative purposes.

Table 1: Illustrative Hydrogen Yield in an Autoclave Reactor

Temperature (°C)Pressure (atm)CatalystHydrogen Yield (%)
260103 wt% Pt/C45
280103 wt% Pt/C65
300103 wt% Pt/C80
325103 wt% Pt/C92

Table 2: Illustrative Hydrogen Yield in a Flow Reactor

Temperature (°C)Pressure (atm)CatalystHydrogen Yield (%)
30013 wt% Pt/Sibunit55
32013 wt% Pt/Sibunit75
34013 wt% Pt/Sibunit88
36013 wt% Pt/Sibunit95

Troubleshooting Guides

Issue 1: Low Hydrogen Yield

Low hydrogen yield is a common issue that can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this problem.

LowHydrogenYield Start Low Hydrogen Yield Detected CheckTemp Verify Reaction Temperature (260-360°C) Start->CheckTemp CheckCatalyst Inspect Catalyst Activity CheckTemp->CheckCatalyst Correct TempLow Increase Temperature Incrementally CheckTemp->TempLow Incorrect CheckPurity Analyze Substrate Purity CheckCatalyst->CheckPurity Active CatalystDeactivated Regenerate or Replace Catalyst CheckCatalyst->CatalystDeactivated Deactivated CheckLeak System Leak Test CheckPurity->CheckLeak Pure ImpureSubstrate Purify this compound CheckPurity->ImpureSubstrate Impure LeakFound Seal Leaks and Retest CheckLeak->LeakFound Leak Detected Resolved Issue Resolved CheckLeak->Resolved No Leak TempLow->Resolved CatalystDeactivated->Resolved ImpureSubstrate->Resolved LeakFound->Resolved

Caption: Troubleshooting workflow for low hydrogen yield.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range (260-360°C). Lower temperatures will result in significantly slower reaction kinetics and lower hydrogen release.

  • Inspect Catalyst Activity: Catalyst deactivation, often due to coking or poisoning, is a primary cause of reduced hydrogen yield.

    • Action: If deactivation is suspected, consider regenerating the catalyst through calcination or replacing it with a fresh batch.

  • Analyze Substrate Purity: Impurities in the this compound can poison the catalyst or lead to unwanted side reactions.

    • Action: Verify the purity of your starting material using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

  • System Leak Test: Leaks in the experimental setup will result in the loss of gaseous hydrogen, leading to inaccurate yield measurements.

    • Action: Perform a thorough leak test of all connections and seals in your reactor system.

Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant challenge in the dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs).

CatalystDeactivation Start Suspected Catalyst Deactivation CauseCoking Coke Formation on Catalyst Surface Start->CauseCoking CauseSintering Thermal Sintering of Metal Particles Start->CauseSintering CausePoisoning Poisoning by Impurities (e.g., Sulfur, Water) Start->CausePoisoning SolutionCoking Optimize Temperature and Flow Rate Consider Catalyst Regeneration CauseCoking->SolutionCoking SolutionSintering Operate at Lower End of Temperature Range Use a More Stable Catalyst Support CauseSintering->SolutionSintering SolutionPoisoning Purify Reactants and Carrier Gas Implement Guard Beds CausePoisoning->SolutionPoisoning

Caption: Common causes and solutions for catalyst deactivation.

Troubleshooting Steps:

  • Coke Formation: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.

    • Mitigation: Operate at the lower end of the effective temperature range. Ensure a uniform flow of the substrate to avoid localized "hot spots" where coking is more likely to occur.

  • Thermal Sintering: High temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles, reducing the active surface area.

    • Mitigation: Avoid excessively high operating temperatures. The choice of a thermally stable catalyst support, such as Sibunit carbon, can also help to mitigate sintering.

  • Catalyst Poisoning: Impurities in the this compound or the carrier gas can irreversibly bind to the catalyst's active sites.

    • Mitigation: Ensure high purity of the substrate and any carrier gases used.

Experimental Protocols

Protocol 1: Dehydrogenation in a Flow Reactor

This protocol describes a typical experimental setup for the continuous dehydrogenation of this compound.

FlowReactorWorkflow Start Prepare Catalyst Bed ReactorSetup Assemble Flow Reactor System Start->ReactorSetup LeakTest Perform System Leak Test ReactorSetup->LeakTest Heat Heat Reactor to Target Temperature (300-360°C) LeakTest->Heat IntroduceFeed Introduce this compound (LHSV = 1 h⁻¹) Heat->IntroduceFeed Analysis Analyze Gaseous and Liquid Products (GC, Mass Spectrometry) IntroduceFeed->Analysis End Experiment Complete Analysis->End

Caption: Experimental workflow for a flow reactor setup.

Methodology:

  • Catalyst Preparation: A fixed-bed reactor is packed with a known amount of Pt/Sibunit catalyst.

  • System Assembly: The reactor is integrated into a flow system equipped with a high-performance liquid chromatography (HPLC) pump for feeding the liquid substrate, a mass flow controller for any carrier gas, a back-pressure regulator to maintain atmospheric pressure, and a condenser to separate the liquid and gaseous products.

  • System Purge and Leak Test: The system is purged with an inert gas (e.g., argon or nitrogen) and a leak test is performed.

  • Heating: The reactor is heated to the desired temperature (e.g., 320°C) under a flow of inert gas.

  • Reaction Initiation: Once the temperature is stable, the liquid feed of this compound is introduced at a specific liquid hourly space velocity (LHSV), for example, 1 h⁻¹.

  • Product Collection and Analysis: The gaseous product stream is directed to a gas chromatograph (GC) for hydrogen quantification. The liquid product is collected and analyzed by GC-MS to determine the conversion and identify any byproducts.

Protocol 2: Dehydrogenation in an Autoclave Reactor

This protocol outlines a batch-wise dehydrogenation experiment.

Methodology:

  • Reactor Charging: A high-pressure autoclave is charged with a specific amount of this compound and the Pt/C catalyst (e.g., 1 wt% relative to the substrate).

  • System Sealing and Purging: The autoclave is sealed and purged several times with an inert gas to remove any air.

  • Pressurization (Optional): The autoclave can be pressurized with an inert gas to a desired starting pressure.

  • Heating and Stirring: The autoclave is heated to the target temperature (e.g., 300°C) with constant stirring to ensure good mixing.

  • Reaction Monitoring: The reaction progress is monitored by observing the pressure increase inside the autoclave due to hydrogen evolution.

  • Cooling and Product Recovery: After the desired reaction time, the autoclave is cooled to room temperature. The gaseous products are carefully vented and analyzed. The liquid product is recovered and analyzed by GC-MS.

References

Technical Support Center: Separation of Tetradecahydroanthracene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the separation of tetradecahydroanthracene (B239287) (also known as perhydroanthracene) isomers.

Overview of the Challenge

This compound, the fully hydrogenated form of anthracene, presents a significant separation challenge due to the existence of multiple stereoisomers.[1][2] The molecule contains four equivalent chiral centers, resulting in five principal diastereomers, some of which can exist as enantiomeric (dl) pairs.[1][2][3][4] These isomers often possess very similar physicochemical properties, making their separation by conventional techniques difficult and requiring highly selective analytical methods.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a single broad peak or poorly resolved humps instead of sharp peaks for my isomer mixture?

A: This is the most common challenge and typically points to insufficient selectivity of the analytical method. The isomers of this compound have very similar structures and polarities, causing them to co-elute on standard chromatographic columns.[6] Achieving baseline separation requires high-efficiency columns and optimized methods that can exploit subtle differences in isomer shape and stereochemistry.

Q2: Which chromatographic technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A: Both techniques can be applied, but Gas Chromatography (GC) is often the preferred starting point for separating non-polar hydrocarbon isomers due to its high efficiency and the availability of specialized stationary phases.[6][7] HPLC, particularly with chiral columns, can also be effective, especially for preparative separations or when dealing with derivatives.[8][9]

Q3: What type of GC column is recommended for separating hydrocarbon stereoisomers?

A: For complex isomer separations, standard non-polar or moderately polar columns may be insufficient. The most promising options are:

  • High-efficiency capillary columns: Long columns (e.g., >50 m) with small internal diameters provide the necessary theoretical plates for resolving closely eluting compounds.[6]

  • Liquid crystalline stationary phases: These phases offer exceptional selectivity based on the molecular shape (length-to-breadth ratio) of the analytes, making them uniquely suited for separating positional and geometric isomers.[6]

  • Chiral stationary phases: If separating enantiomeric pairs is the goal, a chiral column is essential.

Q4: My resolution is still poor even with a specialized column. What other GC parameters can I optimize?

A: Fine-tuning your method is critical.

  • Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C/min) to maximize the differential migration of isomers.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve maximum column efficiency.

  • Injection Volume: Overloading the column can severely degrade resolution. Try injecting a smaller volume or a more dilute sample.[10]

Q5: Are there any non-chromatographic methods for separating these isomers?

A: While chromatography is the dominant analytical technique, other methods exist, though they may be more challenging to implement.

  • Fractional Crystallization: This classic technique can sometimes be used to separate diastereomers that have significantly different crystal packing energies and solubilities. Additive-assisted crystallization, where a second compound is used to influence the crystal form, is an emerging strategy.[11]

  • Host-Guest Chemistry: Specialized molecular cages can be designed to selectively encapsulate guests based on their size and shape, allowing for the separation of planar from non-planar hydrocarbons at room temperature.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Resolution 1. Inappropriate stationary phase. 2. Column temperature is too high. 3. Insufficient column efficiency.1. Switch to a stationary phase with higher shape selectivity, such as a liquid crystalline phase.[6] 2. Lower the initial oven temperature and use a slower temperature ramp. 3. Use a longer capillary column or a column with a smaller internal diameter.[6]
Peak Tailing 1. Active sites in the GC system (injector, column, detector). 2. Sample overload.1. Use a deactivated liner and column. Ensure all connections are clean and inert. 2. Reduce the injection volume or dilute the sample.[10]
Irreproducible Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Inconsistent oven temperature profile.1. Ensure your gas source provides stable pressure. Use a high-quality electronic pressure control (EPC) system. 2. Perform a leak check on the entire system from the injector to the detector. 3. Calibrate the GC oven's temperature sensor.
Difficulty Separating Enantiomers 1. Using a non-chiral (achiral) stationary phase.1. Enantiomers have identical physical properties on achiral phases. A chiral stationary phase is mandatory for their separation.[12]

Data Presentation

Table 1: Comparison of Chromatographic Columns for Isomer Separation
Column Type Separation Principle Best Suited For Advantages Limitations
Standard Non-Polar (e.g., Polysiloxane) Boiling point, van der Waals interactions.General hydrocarbon analysis.Robust, widely available.Low selectivity for stereoisomers.[13]
Liquid Crystalline Molecular shape, length-to-breadth ratio.Positional and geometric isomers, diastereomers.High selectivity for structurally similar isomers.[6]Limited temperature range, potential for column bleed.
Chiral (e.g., Cyclodextrin derivatives) Enantioselective interactions (e.g., inclusion complexation).Enantiomers.The only reliable way to separate enantiomers chromatographically.[12]Can be expensive, may not separate diastereomers effectively.
Porous Layer Open Tubular (PLOT) Gas-solid adsorption.Volatile hydrocarbons, light gases.Strong retention for volatile compounds.Can have issues with peak tailing for larger molecules.[14]

Experimental Protocols

Protocol 1: General GC Method for this compound Isomer Screening

This protocol provides a starting point for method development. Optimization is essential.

  • System Preparation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and Electronic Pressure Control (EPC).[10]

    • Column: High-efficiency capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) with a shape-selective stationary phase (e.g., liquid crystal).

    • Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.0 mL/min).

    • Injector: Split/Splitless injector set to 250°C with a high split ratio (e.g., 100:1) to prevent column overload.

    • Detector: FID set to 280°C.

  • Sample Preparation:

    • Dissolve the isomer mixture in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 2°C per minute to 220°C.

      • Hold: Hold at 220°C for 10 minutes or until all peaks have eluted.

  • Data Analysis:

    • Integrate the resulting chromatogram. Assess peak resolution (Rs). If Rs < 1.5, further optimization of the temperature program or flow rate is required.

Visualizations

MethodDevelopmentWorkflow cluster_start Start cluster_gc Gas Chromatography (GC) Path cluster_hplc High-Performance Liquid Chromatography (HPLC) Path start Isomer Mixture Sample gc_setup Setup GC with Shape-Selective Column start->gc_setup Primary Approach hplc_setup Setup HPLC with Chiral or PFP Column start->hplc_setup Alternative gc_run Run Initial Screening Method gc_setup->gc_run gc_eval Evaluate Resolution gc_run->gc_eval gc_optimize Optimize Temp Program & Flow Rate gc_eval->gc_optimize Rs < 1.5 gc_success Separation Achieved gc_eval->gc_success Rs > 1.5 gc_optimize->gc_run Re-inject hplc_run Run Isocratic & Gradient Screens hplc_setup->hplc_run hplc_eval Evaluate Resolution hplc_run->hplc_eval hplc_optimize Optimize Mobile Phase Composition hplc_eval->hplc_optimize Rs < 1.5 hplc_success Separation Achieved hplc_eval->hplc_success Rs > 1.5 hplc_optimize->hplc_run Re-inject

Caption: Method development workflow for separating this compound isomers.

TroubleshootingFlowchart Troubleshooting Flowchart for Poor Peak Resolution problem Problem: Poor Peak Resolution (Rs < 1.5) q1 Is the column shape-selective (e.g., liquid crystal)? problem->q1 a1_no Action: Switch to a more selective column. q1->a1_no No q2 Is the temperature ramp slow (e.g., < 3°C/min)? q1->q2 Yes a1_no->q2 a2_no Action: Decrease ramp rate and initial temperature. q2->a2_no No q3 Is the carrier gas flow rate optimized? q2->q3 Yes a2_no->q3 a3_no Action: Perform a van Deemter plot or methodically vary flow. q3->a3_no No q4 Is the sample concentration causing overload? q3->q4 Yes a3_no->q4 a4_yes Action: Dilute sample or increase split ratio. q4->a4_yes Yes success Resolution should improve. q4->success No a4_yes->success

Caption: A logical flowchart for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Anthracene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anthracene (B1667546) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete hydrogenation of anthracene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My anthracene hydrogenation reaction is resulting in low conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion of anthracene can stem from several factors related to reaction conditions and catalyst activity. Here are the primary areas to investigate:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. For instance, with a 10 wt. % Ni/Hβ-zeolite catalyst, increasing the temperature from 80 °C to 130 °C can significantly boost anthracene conversion from 32.4% to 59.8%.[1]

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen directly influences the extent of hydrogenation. Higher hydrogen concentrations generally lead to increased conversion and a higher degree of hydrogenation.[1]

  • Inadequate Reaction Time: Hydrogenation is a time-dependent process. Shorter reaction times may be insufficient for complete conversion. For example, with a 40 wt. % Ni/H-β zeolite catalyst, longer reaction times were shown to improve the conversion of anthracene.[1]

  • Catalyst Deactivation or Insufficient Loading: The catalyst's activity and the amount used are crucial. Ensure the catalyst is not poisoned or deactivated and that an adequate amount is used for the scale of your reaction. Increasing the catalyst weight can lead to higher conversion.[1]

  • Poor Mass Transfer: Inadequate mixing or poor solubility of hydrogen and anthracene in the solvent can limit the reaction rate. The use of supercritical carbon dioxide (sc-CO2) as a solvent has been shown to reduce mass transfer limitations and increase the solubility of H2, leading to 100% conversion at 100 °C.[1]

Troubleshooting Flowchart: Low Conversion

start Low Anthracene Conversion temp Increase Temperature start->temp pressure Increase H2 Pressure start->pressure time Increase Reaction Time start->time catalyst Increase Catalyst Loading / Check Activity start->catalyst solvent Optimize Solvent System (e.g., sc-CO2) start->solvent end Improved Conversion temp->end pressure->end time->end catalyst->end solvent->end Anthracene Anthracene Dihydroanthracene Dihydroanthracene Anthracene->Dihydroanthracene +H2 Tetrahydroanthracene Tetrahydroanthracene Dihydroanthracene->Tetrahydroanthracene +H2 Octahydroanthracene Octahydroanthracene Tetrahydroanthracene->Octahydroanthracene +H2 Perhydroanthracene Perhydroanthracene Octahydroanthracene->Perhydroanthracene +H2

References

Technical Support Center: Enhancing Perhydroanthracene Dehydrogenation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the experimental dehydrogenation of perhydroanthracene.

Troubleshooting Guides

Issue 1: Low Dehydrogenation Rate or Poor Hydrogen Yield

  • Question: My perhydroanthracene dehydrogenation reaction is sluggish, or the hydrogen yield is significantly lower than expected. What are the potential causes and how can I address them?

  • Answer: Low reaction rates are a common challenge. Consider the following factors:

    • Suboptimal Temperature: The reaction is endothermic and highly temperature-dependent. Ensure your reaction temperature is within the optimal range, typically between 300°C and 360°C for Pt-based catalysts.[1][2]

    • Catalyst Activity: The choice and condition of your catalyst are critical. Platinum-on-carbon (Pt/C), particularly on supports like Sibunit, has shown high activity.[1][2] If using a commercial catalyst, verify its specifications. For in-house catalysts, ensure proper synthesis and activation.

    • Catalyst Deactivation: The catalyst may have deactivated due to coking (carbon deposition) or poisoning from impurities in the reactant feed. A multistep dehydrogenation in a batch reactor at elevated temperatures (e.g., 380°C with Pd/C) has been shown to achieve higher conversion compared to flow reactors where deactivation can be more severe.[1]

    • Mass Transfer Limitations: Inefficient contact between the liquid perhydroanthracene, the solid catalyst, and the gaseous hydrogen product can limit the reaction rate. Ensure adequate stirring in a batch reactor or an appropriate flow rate in a flow reactor to minimize these limitations.

    • Isomer Reactivity: Perhydroanthracene exists as multiple stereoisomers, and their reactivity in dehydrogenation can differ.[1][2] The composition of your starting material, determined by the initial anthracene (B1667546) hydrogenation conditions, can influence the overall dehydrogenation rate.[1]

Issue 2: Rapid Catalyst Deactivation

  • Question: I observe a significant drop in catalyst activity over a short period. What leads to this deactivation and what are the mitigation strategies?

  • Answer: Catalyst deactivation is a key issue, particularly in continuous flow systems.

    • Primary Cause - Coking: At the high temperatures required for dehydrogenation, side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface. This blocks active sites and pores, reducing activity.

    • Mitigation Strategies:

      • Temperature Optimization: While higher temperatures increase the rate, they can also accelerate coking. Identify a temperature that balances high dehydrogenation kinetics with minimal side reactions.

      • Hydrogen Co-feed: Introducing a small amount of hydrogen into the feed can sometimes help suppress coke formation by hydrogenating coke precursors.

      • Catalyst Regeneration: A deactivated catalyst can often be regenerated. A common procedure involves a controlled oxidation (e.g., with air/N2 mixture) to burn off the coke, followed by a reduction step to restore the active metal sites.

      • Reactor Choice: As noted, batch reactors may be less susceptible to rapid deactivation compared to flow reactors for this process.[1]

Issue 3: Inconsistent or Unselective Product Distribution

  • Question: My product analysis shows a wide range of partially dehydrogenated intermediates and potential side products. How can I improve the selectivity towards fully dehydrogenated anthracene?

  • Answer: Achieving high selectivity to the desired final product is crucial.

    • Reaction Conditions:

      • Temperature: Higher temperatures generally favor more complete dehydrogenation. For instance, using a 3 wt% Pt/Sibunit catalyst, the reaction is typically carried out at 300–360°C.[1][2]

      • Contact Time/Space Velocity: In a flow reactor, a lower space velocity (longer contact time) allows for more complete conversion to the final product.

    • Catalyst Choice: The catalyst and its support play a significant role. Bimetallic catalysts or the addition of promoters can sometimes enhance selectivity by modifying the electronic properties of the active sites.

    • Isomer Mixture: The initial mixture of perhydroanthracene isomers can influence the distribution of intermediates, as they may have different dehydrogenation pathways and rates.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical operating temperature range for perhydroanthracene dehydrogenation?

    • A1: For platinum-based catalysts, the typical temperature range is 260°C to 360°C.[1][2] For palladium-based catalysts, temperatures up to 380°C have been reported in batch systems.[1]

  • Q2: Which catalyst is most effective for this reaction?

    • A2: Platinum-on-carbon (Pt/C) catalysts are frequently cited as being highly active.[1][2] A 3 wt% Pt on a Sibunit carbon support, for example, has been shown to be effective.[1] Palladium-on-carbon (Pd/C) is also used, though it may be more prone to deactivation in flow systems.[1]

  • Q3: How many isomers of perhydroanthracene should I expect in my starting material?

    • A3: The complete hydrogenation of anthracene can produce at least five conformational isomers of perhydroanthracene.[1] The relative ratios of these isomers depend on the conditions of the initial hydrogenation reaction.[1]

  • Q4: What analytical techniques are suitable for monitoring the reaction progress?

    • A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to separate and identify the various dehydrogenation products, from partially hydrogenated intermediates to the fully dehydrogenated anthracene. High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of these polycyclic aromatic compounds.

Data Presentation

Table 1: Catalyst Performance in Perhydroanthracene Dehydrogenation

CatalystSupportReactor TypeTemperature (°C)PressureConversion/YieldReference
3 wt% PtCarbon (Aldrich)Autoclave260 - 325Not SpecifiedData not quantified[1][2]
3 wt% PtSibunitFlow Reactor300 - 360AtmosphericData not quantified[1][2]
Commercial PdCarbonFlow Reactor320 - 400Not Specified~26% H2 Yield[1]
Commercial PdCarbonBatch Reactor380Not Specified87.9% Conversion[1]

Experimental Protocols

Protocol 1: Dehydrogenation in a Flow Reactor

  • Catalyst Packing: Load a fixed-bed flow reactor with the desired amount of catalyst (e.g., 3 wt% Pt/Sibunit).

  • System Purge: Purge the system with an inert gas (e.g., N2 or Ar) to remove any air.

  • Catalyst Activation (if required): For many Pt-based catalysts, an in-situ reduction is necessary. Heat the catalyst bed under a flow of H2/N2 mixture to the required reduction temperature (e.g., 300-400°C) and hold for several hours.

  • Reaction Start-up:

    • Increase the reactor temperature to the desired setpoint (e.g., 320°C) under an inert gas flow.

    • Introduce the liquid perhydroanthracene feed into the reactor at a controlled liquid hourly space velocity (LHSV), for example, 1 h⁻¹.

  • Product Collection and Analysis:

    • Cool the reactor effluent to condense the liquid products.

    • Vent the gaseous product (primarily H2) through a flow meter to measure the production rate.

    • Collect liquid samples periodically and analyze them using GC-MS to determine the product distribution and conversion.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase start Start load_catalyst Load Catalyst into Reactor start->load_catalyst purge Purge System (N2/Ar) load_catalyst->purge activate Activate Catalyst (H2 flow) purge->activate heat Heat Reactor to Setpoint (e.g., 320°C) activate->heat feed Introduce Perhydroanthracene heat->feed run Run Reaction at Constant T & P feed->run collect Collect Gaseous (H2) and Liquid Products run->collect measure_gas Measure H2 Flow Rate collect->measure_gas analyze_liquid Analyze Liquid via GC-MS collect->analyze_liquid end End analyze_liquid->end

Caption: Experimental workflow for perhydroanthracene dehydrogenation.

Troubleshooting_Flowchart start Low H2 Yield or Slow Reaction Rate temp_check Is Temperature in Optimal Range (300-360°C)? start->temp_check catalyst_check Is Catalyst Activity Verified? temp_check->catalyst_check Yes increase_temp Action: Increase Temperature within specified range. temp_check->increase_temp No deactivation_check Signs of Deactivation (e.g., activity drop over time)? catalyst_check->deactivation_check Yes check_catalyst Action: Verify catalyst source, consider fresh catalyst, or re-run activation. catalyst_check->check_catalyst No regenerate Action: Regenerate catalyst (e.g., controlled burn-off) or switch to batch reactor. deactivation_check->regenerate Yes

References

Technical Support Center: Synthesis and Purification of Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of tetradecahydroanthracene (B239287) (also known as perhydroanthracene).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of anthracene (B1667546). This process typically involves reacting anthracene with hydrogen gas at high pressure and temperature in the presence of a metal catalyst.

Q2: What are the primary purity issues encountered during the synthesis of this compound?

A2: The main challenges to achieving high purity are:

  • Formation of Stereoisomers: The hydrogenation of anthracene results in a mixture of up to five stereoisomers of this compound. The ratio of these isomers is highly dependent on the reaction conditions.

  • Incomplete Hydrogenation: The reaction can yield partially hydrogenated intermediates, such as dihydroanthracene, tetrahydroanthracene, and octahydroanthracene.

  • Side Products: At elevated temperatures, side reactions like isomerization and cracking can occur, leading to the formation of undesired byproducts.

Q3: Which catalysts are most effective for the complete hydrogenation of anthracene?

A3: Platinum on carbon (Pt/C) and nickel-based catalysts (like nickel-on-kieselguhr or Ni/Hβ-zeolite) are commonly used for achieving complete hydrogenation to this compound.[1] The choice of catalyst can influence the stereoselectivity of the reaction.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of the reaction mixture over time. This allows for the identification of the starting material, intermediates, and the final products.

Q5: What are the recommended methods for purifying the crude this compound product?

A5: The two primary purification techniques are:

  • Recrystallization: This method is effective for separating the desired solid isomer from liquid isomers and other impurities. The choice of solvent is critical for successful purification.

  • Column Chromatography: This technique is useful for separating the different stereoisomers from each other. Silica gel or alumina (B75360) are common stationary phases.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Recommended Solution
High percentage of unreacted anthracene Inactive or insufficient catalyst.Ensure the catalyst is fresh and active. Increase the catalyst loading.
Low hydrogen pressure.Increase the hydrogen pressure according to the established protocol.
Short reaction time.Extend the reaction time to allow for complete conversion.
Predominance of octahydroanthracene Incomplete second stage of hydrogenation.Increase the reaction temperature and/or pressure. Consider using a more active catalyst for the final hydrogenation step.
Presence of Impurities in the Final Product
Symptom Possible Impurity Identification Method Recommended Purification
Product is a mixture of solid and liquid Mixture of stereoisomers.GC-MS, NMR Spectroscopy.Recrystallization from a suitable solvent (e.g., ethanol) to isolate the solid isomer.
Unexpected peaks in GC-MS or NMR Partially hydrogenated intermediates (di-, tetra-, octahydroanthracene).GC-MS, NMR Spectroscopy.Re-subject the product to hydrogenation conditions to drive the reaction to completion.
Side products (e.g., isomerized or cracked molecules).GC-MS, NMR Spectroscopy.Column chromatography using a non-polar eluent system.

Quantitative Data on Anthracene Hydrogenation

The composition of the product mixture is highly sensitive to the reaction conditions. The following table summarizes the product distribution under different catalytic systems and conditions.

CatalystTemperature (°C)Pressure (MPa)Anthracene Conversion (%)Dihydroanthracene (%)Tetrahydroanthracene (%)Octahydroanthracene (%)Other Products (%)Reference
Fe-Co/CaA4006~8760.6722.890.59~2 (degradation)[1][2]
Fe-Co/ZSM-54006~91---~15 (degradation)[1][2]
10 wt.% Ni/Hβ-zeolite80-1306.932.4 - 59.8VariesVariesMajor ProductMinor Isomers[3]
3 wt.% Pt/C215-2804-9>99---Mixture of 5 perhydroanthracene isomers[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Anthracene

  • Catalyst (e.g., 5% Pt/C)

  • Solvent (e.g., cyclohexane)

  • High-pressure autoclave reactor

  • Hydrogen gas source

Procedure:

  • In a high-pressure autoclave, add anthracene and the solvent.

  • Carefully add the Pt/C catalyst (typically 5-10% by weight of anthracene).

  • Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

  • Heat the reactor to the target temperature (e.g., 150-200°C) while stirring.

  • Maintain the temperature and pressure for the desired reaction time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Analysis of this compound Isomers by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms)

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all isomers.

  • Inject a small volume of the sample solution into the GC.

  • The separated isomers will be detected by the mass spectrometer. The mass spectrum of each isomer will show a molecular ion peak corresponding to the molecular weight of this compound (C14H24, MW = 192.34 g/mol ).

  • The relative abundance of each isomer can be determined by integrating the area of the corresponding peaks in the chromatogram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purity issues in the synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis start Purity Issue Identified in Final Product check_impurities Characterize Impurities (GC-MS, NMR) start->check_impurities incomplete_hydrogenation Incomplete Hydrogenation Products Present (e.g., Octahydroanthracene) check_impurities->incomplete_hydrogenation Intermediates Detected side_products Side Products or Isomer Mixture check_impurities->side_products Other Impurities Detected optimize_reaction Optimize Hydrogenation Conditions incomplete_hydrogenation->optimize_reaction purify Purify Product side_products->purify increase_pressure_temp Increase H2 Pressure and/or Temperature optimize_reaction->increase_pressure_temp increase_time_catalyst Increase Reaction Time and/or Catalyst Loading optimize_reaction->increase_time_catalyst re_hydrogenate Re-subject to Hydrogenation re_hydrogenate->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography increase_pressure_temp->re_hydrogenate increase_time_catalyst->re_hydrogenate end High Purity this compound recrystallize->end chromatography->end

Troubleshooting workflow for purity issues.

References

Technical Support Center: Catalyst Regeneration in Tetradecahydroanthracene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst regeneration in tetradecahydroanthracene (B239287) (perhydroanthracene) synthesis and related polycyclic aromatic hydrocarbon (PAH) hydrogenation reactions.

Troubleshooting Guides

This section addresses common problems observed during catalyst regeneration, offering potential causes and solutions.

Issue 1: Incomplete Restoration of Catalytic Activity After Regeneration

  • Possible Causes:

    • Irreversible Sintering: The active metal particles on the catalyst support have agglomerated at high temperatures, leading to a permanent loss of active surface area.[1]

    • Incomplete Removal of Poisons: Strongly chemisorbed poisons, such as sulfur or nitrogen compounds, may not be fully removed by standard regeneration procedures.

    • Incomplete Coke Removal: Carbonaceous deposits (coke) located deep within the catalyst pores may not have been fully combusted or removed.

    • Support Collapse: The catalyst support material (e.g., alumina, carbon) may have undergone structural changes, trapping active sites.

  • Troubleshooting Steps:

    • Characterize the Spent and Regenerated Catalyst:

      • Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of residual coke.

      • Employ Transmission Electron Microscopy (TEM) to assess metal particle size and identify sintering.

      • Utilize X-ray Photoelectron Spectroscopy (XPS) to detect the presence of surface poisons.

    • Optimize Regeneration Protocol:

      • For coking, adjust the oxidation temperature and oxygen concentration. A controlled, stepwise increase in temperature can be more effective.[2]

      • For poisoning, consider a sequential regeneration approach involving solvent washing followed by a thermal treatment.

      • If sintering is suspected, evaluate if the regeneration temperature exceeded the catalyst's thermal stability limit. Future regenerations should be conducted at lower temperatures if possible.

Issue 2: Rapid Deactivation of the Regenerated Catalyst

  • Possible Causes:

    • Residual Impurities in the Feedstock: Trace amounts of sulfur, nitrogen, or other catalyst poisons in the anthracene (B1667546) feed or solvent can quickly deactivate a freshly regenerated catalyst.

    • Formation of Reactive Intermediates: The hydrogenation of anthracene can produce intermediates that polymerize and lead to rapid coke formation.

    • Sub-optimal Reaction Conditions: High reaction temperatures can accelerate both sintering and coking rates.

  • Troubleshooting Steps:

    • Purify Feedstock and Solvents: Implement a purification step for the anthracene feedstock and ensure the use of high-purity solvents.

    • Optimize Reaction Parameters:

      • Lower the reaction temperature to minimize side reactions that lead to coke formation.

      • Increase hydrogen partial pressure to promote hydrogenation over coke-forming reactions.

    • Implement a Guard Bed: Consider using a sacrificial bed of adsorbent material upstream of the main reactor to capture impurities before they reach the catalyst.

Issue 3: Change in Product Selectivity After Regeneration

  • Possible Causes:

    • Alteration of Active Sites: The regeneration process may have changed the morphology or electronic properties of the active metal sites.

    • Modification of Support Acidity: For catalysts with acidic supports (e.g., Pt/Al₂O₃), the regeneration process can alter the number and strength of acid sites, which can influence reaction pathways.

    • Incomplete Removal of Specific Coke Precursors: Residual carbonaceous species can block certain active sites, favoring alternative reaction pathways.

  • Troubleshooting Steps:

    • Characterize the Regenerated Catalyst's Surface: Techniques like Temperature Programmed Desorption (TPD) can provide insights into the nature of active sites.

    • Fine-tune Regeneration Conditions: A milder regeneration protocol (e.g., lower temperature, shorter duration) might preserve the original catalyst structure and selectivity.

    • Re-evaluate the Catalyst System: If selectivity issues persist, it may be necessary to consider a different catalyst that is more robust to the reaction and regeneration conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in this compound synthesis?

A1: The primary causes of deactivation are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[3]

  • Sintering: The agglomeration of metal particles at high temperatures, leading to a decrease in the active surface area.[1]

  • Poisoning: The strong chemisorption of impurities like sulfur and nitrogen compounds onto the active sites.

Q2: Can a deactivated catalyst be fully regenerated to its original performance?

A2: In many cases, a significant portion of the catalyst's activity can be restored. However, 100% recovery is not always possible, especially if irreversible deactivation mechanisms like severe sintering or support collapse have occurred. The success of regeneration depends on the primary cause of deactivation and the chosen regeneration method. For instance, mild coke deposition is often reversible with controlled oxidation.

Q3: What is a typical regeneration procedure for a coked Platinum on Alumina (Pt/Al₂O₃) catalyst?

A3: A common method involves controlled combustion of the coke deposits. The process generally includes:

  • Inert Gas Purge: Purging the reactor with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.

  • Controlled Oxidation: Introducing a low concentration of oxygen (typically 0.5-2% in nitrogen) at a controlled temperature (e.g., 400-500°C) to burn off the coke. The temperature is often ramped up slowly to avoid hotspots that could cause sintering.[2]

  • Reduction: After coke removal, the catalyst is typically re-reduced in a hydrogen stream at an elevated temperature to restore the metallic active sites.

Q4: How can I regenerate a Palladium on Carbon (Pd/C) catalyst that has been deactivated?

A4: Pd/C catalysts can often be regenerated by:

  • Solvent Washing: Washing the catalyst with a suitable solvent (e.g., ethanol, acetone, or a dilute alkaline solution) can remove adsorbed organic impurities and some coke precursors.[4]

  • Mild Oxidation: A carefully controlled oxidation in air at a relatively low temperature (e.g., below 300°C) can remove coke without significantly damaging the carbon support. This is often followed by a reduction step.[5]

Q5: My Ni-Mo catalyst used for hydrotreating shows decreased activity. How can it be regenerated?

A5: Deactivated Ni-Mo catalysts, commonly used in hydrotreating, are typically regenerated by a controlled burn-off procedure to remove coke and sulfur deposits. The process involves carefully controlling the temperature and oxygen concentration to avoid excessive heat generation, which could lead to sintering of the active phases.[6][7]

Quantitative Data on Catalyst Regeneration

The following tables summarize representative data on the recovery of catalytic activity after regeneration for catalysts used in hydrogenation reactions similar to that of anthracene.

Table 1: Regeneration of Coked Pt/γ-Al₂O₃ Catalyst

ParameterFresh CatalystDeactivated CatalystRegenerated Catalyst
m-Cresol (B1676322) Conversion (%) 10040~95
Coke Content (wt%) 015< 1
Regeneration Method --Air oxidation at 350°C

Data adapted from a study on m-cresol deoxygenation, a reaction prone to coking.

Table 2: Regeneration of Deactivated Pd/C Catalyst

ParameterFresh CatalystDeactivated CatalystRegenerated Catalyst
DCM Conversion (%) ~85< 40> 80
Regeneration Method --Air flow at 250°C for 12h

Data from a study on the hydrodechlorination of dichloromethane, where deactivation was significant.[5]

Key Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Pt/Al₂O₃ Catalyst

  • Preparation:

    • After the hydrogenation reaction, stop the anthracene feed and cool the reactor to below 150°C under a continuous hydrogen flow.

    • Purge the reactor with an inert gas (e.g., nitrogen) for at least 2 hours to remove all traces of hydrogen and hydrocarbons.

  • Coke Combustion:

    • Maintain a continuous flow of nitrogen.

    • Slowly introduce a controlled amount of air or a pre-mixed gas of 0.5-2% oxygen in nitrogen into the nitrogen stream.

    • Gradually increase the reactor temperature to the target regeneration temperature (typically 400-500°C) at a rate of 2-5°C/min. Monitor the reactor temperature profile closely to avoid temperature runaways.

    • Hold at the regeneration temperature until the concentration of CO₂ in the effluent gas returns to baseline, indicating complete coke combustion.

  • Reduction:

    • Cool the reactor under a nitrogen flow to the desired reduction temperature (e.g., 400°C).

    • Switch the gas feed from nitrogen to a flow of pure hydrogen.

    • Hold under hydrogen for 2-4 hours to ensure complete reduction of the platinum oxide species to metallic platinum.

    • Cool the reactor to the reaction temperature for the next run under a hydrogen atmosphere.

Protocol 2: Solvent Washing and Mild Oxidation of a Deactivated Pd/C Catalyst

  • Solvent Washing:

    • After the reaction, cool the reactor and safely remove the catalyst.

    • Suspend the catalyst in a suitable solvent (e.g., ethanol, methanol, or a dilute NaOH solution).

    • Stir the suspension at room temperature or slightly elevated temperature (e.g., 50-60°C) for several hours.

    • Filter the catalyst and wash it thoroughly with fresh solvent and then with deionized water until the filtrate is neutral.

  • Drying and Mild Oxidation:

    • Dry the washed catalyst in an oven at 100-120°C.

    • Place the dried catalyst in a tube furnace and heat it under a slow flow of air to a temperature between 200-300°C. Hold for 2-4 hours. Caution: Higher temperatures can lead to the combustion of the carbon support.

  • Reduction:

    • After mild oxidation, reduce the catalyst in a hydrogen atmosphere, typically at a temperature between 100-200°C, before reuse.

Visualizations

Catalyst_Deactivation_Pathways A Active Catalyst B Coking (Carbon Deposition) A->B High Temperature Olefinic Intermediates C Sintering (Metal Agglomeration) A->C High Temperature D Poisoning (e.g., Sulfur) A->D Feed Impurities E Deactivated Catalyst B->E C->E D->E

Common pathways for catalyst deactivation.

Regeneration_Workflow cluster_deactivation Deactivation cluster_regeneration Regeneration A Fresh/Active Catalyst B Spent/Deactivated Catalyst A->B Hydrogenation Reaction C Characterize (TPO, TEM, etc.) B->C D Select Regeneration Method C->D E Oxidative Treatment (Coke Removal) D->E F Solvent Washing (Fouling Removal) D->F G Thermal Treatment (Redispersion) D->G H Reduction (Re-activation) E->H F->H G->H I Regenerated Catalyst H->I

General workflow for catalyst regeneration.

Troubleshooting_Logic rect_node rect_node start Low Catalyst Activity After Regeneration q1 Was Coke Fully Removed? (TPO) start->q1 q2 Is Metal Sintered? (TEM) q1->q2 Yes sol1 Optimize Oxidation: - Increase Time/Temp - Adjust O2 Conc. q1->sol1 No q3 Are Poisons Present? (XPS) q2->q3 No sol2 Lower Future Regen Temp Consider Redispersion Protocol q2->sol2 Yes sol3 Implement Feed Purification Use Guard Bed Solvent Wash Before Regen q3->sol3 Yes end_node Re-evaluate Catalyst/ Process q3->end_node No

Troubleshooting flowchart for low catalyst activity.

References

Validation & Comparative

A Comparative Analysis of Tetradecahydroanthracene and Other Liquid Organic Hydrogen Carriers for Hydrogen Storage Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, experimental protocols, and underlying mechanisms of Tetradecahydroanthracene (THDA) in comparison to established Liquid Organic Hydrogen Carriers (LOHCs) like Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and visual process representations.

The quest for safe and efficient hydrogen storage is a critical bottleneck in the advancement of a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) present a promising solution by chemically bonding hydrogen to a liquid carrier, allowing for storage and transport under ambient conditions. This guide offers a comparative study of this compound (perhydroanthracene), a potential LOHC, against the more extensively studied Dibenzyltoluene and N-Ethylcarbazole.

Performance Characteristics: A Tabular Comparison

The performance of an LOHC is determined by several key parameters, including its hydrogen storage capacity, operating conditions for hydrogenation and dehydrogenation, and the catalysts employed. The following tables summarize the available quantitative data for THDA, DBT, and NEC.

PropertyThis compound (THDA)Dibenzyltoluene (DBT)N-Ethylcarbazole (NEC)
Chemical Formula (Hydrogenated) C₁₄H₂₄C₂₁H₃₆C₁₄H₂₁N
Molecular Weight ( g/mol ) 192.34~288.5203.31
Theoretical Gravimetric H₂ Capacity (wt%) 7.36.25.8
Theoretical Volumetric H₂ Density (kg H₂/m³) ~67~54~56
Melting Point (°C) Isomer dependent (e.g., 88.5 °C)[1]~-3068
Boiling Point (°C) ~290~390275-278

Table 1: Physicochemical Properties of Selected LOHCs. This table outlines the fundamental physical and chemical properties of the fully hydrogenated forms of THDA, DBT, and NEC.

ParameterThis compound (THDA)Dibenzyltoluene (DBT)N-Ethylcarbazole (NEC)
Hydrogenation Temperature (°C) 215 - 280[2]150 - 200130 - 150
Hydrogenation Pressure (bar) 40 - 90[2]30 - 5050 - 100
Dehydrogenation Temperature (°C) 260 - 360[2]280 - 320180 - 250
Dehydrogenation Pressure (bar) AtmosphericAtmosphericAtmospheric

Table 2: Typical Operating Conditions for Hydrogenation and Dehydrogenation. This table presents the general temperature and pressure ranges for the hydrogen uptake (hydrogenation) and release (dehydrogenation) processes for each LOHC.

ProcessThis compound (THDA)Dibenzyltoluene (DBT)N-Ethylcarbazole (NEC)
Hydrogenation Catalysts Pt/C, Ni-based[2][3]Ru/Al₂O₃, Ni-basedRu/Al₂O₃, Pd/C
Dehydrogenation Catalysts Pt/C, Pt/Sibunit[2]Pt/Al₂O₃, Pd-basedPd/Al₂O₃, Pt-based

Table 3: Common Catalysts for Hydrogenation and Dehydrogenation. This table lists the catalysts frequently reported for facilitating the hydrogen storage and release reactions for each LOHC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical experimental protocols for the hydrogenation and dehydrogenation of the discussed LOHCs.

Hydrogenation of Anthracene (B1667546) to this compound

A typical hydrogenation experiment is conducted in a high-pressure autoclave.

  • Catalyst Preparation: A platinum-on-carbon (Pt/C) catalyst is often used. The catalyst is typically pre-reduced in a hydrogen flow at an elevated temperature to activate it.

  • Reaction Setup: The autoclave is charged with anthracene and a solvent (if necessary), along with the prepared catalyst.

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 40-90 atm). The temperature is then raised to the target range (e.g., 215-280 °C) with constant stirring.[2]

  • Product Analysis: After the reaction time, the autoclave is cooled, and the pressure is released. The product mixture is filtered to remove the catalyst. The composition of the product, including the degree of hydrogenation and the presence of various isomers of this compound, is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Dehydrogenation of this compound

The release of hydrogen from THDA is typically performed in a fixed-bed reactor or an autoclave.

  • Catalyst Packing: For a fixed-bed reactor, the catalyst (e.g., Pt/C or Pt/Sibunit) is packed into the reactor tube.

  • Reaction Setup: The hydrogenated carrier (a mixture of perhydroanthracene isomers) is fed into the reactor at a controlled flow rate.

  • Reaction Conditions: The reactor is heated to the dehydrogenation temperature (e.g., 260-360 °C) under atmospheric pressure. An inert gas stream (e.g., nitrogen or argon) is often used to carry the released hydrogen and the dehydrogenated product.[2]

  • Product Analysis: The gaseous effluent is passed through a condenser to separate the liquid products (partially and fully dehydrogenated anthracene) from the hydrogen gas. The flow rate of the released hydrogen is measured using a mass flow meter. The composition of the liquid product is analyzed by GC-MS to determine the degree of dehydrogenation.[2]

Visualizing the Processes: Workflows and Pathways

Graphviz diagrams are provided below to illustrate the experimental workflows and reaction pathways associated with LOHC systems.

LOHC_Hydrogenation_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis catalyst Catalyst (e.g., Pt/C) autoclave High-Pressure Autoclave catalyst->autoclave lohc_lean Hydrogen-Lean LOHC (e.g., Anthracene) lohc_lean->autoclave filtration Filtration autoclave->filtration Reaction Mixture analysis GC-MS Analysis filtration->analysis Liquid Product lohc_rich Hydrogen-Rich LOHC (e.g., THDA) filtration->lohc_rich analysis->lohc_rich

Caption: Experimental workflow for the hydrogenation of a Liquid Organic Hydrogen Carrier.

LOHC_Dehydrogenation_Workflow cluster_feed Feed Preparation cluster_reaction Dehydrogenation Reaction cluster_separation Product Separation & Analysis lohc_rich Hydrogen-Rich LOHC (e.g., THDA) reactor Fixed-Bed Reactor lohc_rich->reactor condenser Condenser reactor->condenser Gaseous Effluent h2_measurement H₂ Flow Measurement condenser->h2_measurement Hydrogen Gas lohc_lean Hydrogen-Lean LOHC (e.g., Anthracene) condenser->lohc_lean Liquid Product analysis GC-MS Analysis lohc_lean->analysis

Caption: Experimental workflow for the dehydrogenation of a Liquid Organic Hydrogen Carrier.

Anthracene_Hydrogenation_Pathway Anthracene Anthracene (C₁₄H₁₀) Dihydroanthracene Dihydroanthracene (C₁₄H₁₂) Anthracene->Dihydroanthracene +H₂ Tetrahydroanthracene Tetrahydroanthracene (C₁₄H₁₄) Dihydroanthracene->Tetrahydroanthracene +H₂ Octahydroanthracene Octahydroanthracene (C₁₄H₁₈) Tetrahydroanthracene->Octahydroanthracene +2H₂ This compound This compound (C₁₄H₂₄) Octahydroanthracene->this compound +3H₂

Caption: Simplified reaction pathway for the hydrogenation of anthracene.

Comparative Discussion

This compound (THDA): The theoretical gravimetric hydrogen capacity of the anthracene/perhydroanthracene system is high (7.3 wt%). Experimental studies on the hydrogenation of anthracene have demonstrated high conversion rates to perhydroanthracene using catalysts like Pt/C at elevated temperatures and pressures.[2] Dehydrogenation has been shown to occur at temperatures between 260-360 °C.[2] A significant challenge for THDA is the fact that anthracene and some of its partially hydrogenated derivatives are solids at room temperature, which could complicate handling and require operation at elevated temperatures or the use of solvents. The final hydrogenated product is a mixture of five conformational isomers.[2] The long-term cycling stability of the anthracene/perhydroanthracene system requires further investigation to assess its viability for practical applications.

Dibenzyltoluene (DBT): DBT is a well-established LOHC with a good balance of properties. It has a high boiling point and a low melting point, remaining liquid over a wide range of temperatures. Its gravimetric hydrogen capacity is 6.2 wt%. The hydrogenation and dehydrogenation processes have been extensively studied, with established catalysts and operating conditions.[1] The commercial availability of DBT as a heat transfer fluid (Marlotherm® SH) is an advantage for large-scale applications.

N-Ethylcarbazole (NEC): NEC is another promising LOHC, particularly noted for its relatively low dehydrogenation temperature compared to hydrocarbon-based LOHCs. Its gravimetric hydrogen capacity is 5.8 wt%. The presence of the nitrogen atom in the carbazole (B46965) structure is believed to facilitate the hydrogen release.[4] However, NEC is a solid at room temperature, which can pose challenges for handling and requires energy for melting. Long-term cycling can also lead to some degradation.

Conclusion

This compound, as the hydrogenated form of anthracene, presents a high theoretical hydrogen storage capacity. However, its practical application as an LOHC is hindered by the solid nature of its hydrogen-lean form and the need for more comprehensive data on its cycling stability and dehydrogenation kinetics. In comparison, Dibenzyltoluene offers a more mature and practical solution due to its favorable physical properties and extensive research background. N-Ethylcarbazole provides the advantage of lower dehydrogenation temperatures but faces challenges related to its solid state. Further research into optimizing the catalyst systems and process conditions for the anthracene/perhydroanthracene system, as well as strategies to manage its phase behavior, are necessary to fully evaluate its potential as a competitive Liquid Organic Hydrogen Carrier.

References

A Comparative Guide to Liquid Organic Hydrogen Carriers: Tetradecahydroanthracene vs. Dibenzyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the frontiers of hydrogen storage, the selection of an optimal Liquid Organic Hydrogen Carrier (LOHC) is paramount. This guide provides a detailed, data-driven comparison of two promising candidates: tetradecahydroanthracene (B239287) (perhydroanthracene) and dibenzyltoluene (DBT). While DBT is a well-characterized and commercially available option, perhydroanthracene presents a theoretically higher hydrogen storage capacity. This document aims to objectively compare their performance based on available experimental data, offering insights into their respective advantages and limitations.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for this compound and dibenzyltoluene as hydrogen storage materials. It is important to note that while extensive experimental data exists for dibenzyltoluene, the data for this compound is less comprehensive, with some values derived from theoretical calculations or limited experimental studies focused on fundamental hydrogenation and dehydrogenation processes rather than extensive cycling for hydrogen storage applications.

PropertyThis compound (Perhydroanthracene)Dibenzyltoluene (Perhydro-form)
Molecular Formula C₁₄H₂₄C₂₁H₃₆
Molecular Weight 192.34 g/mol [1]~252.47 g/mol (hydrogenated form)
Theoretical Gravimetric Hydrogen Storage Capacity 7.2 wt%6.2 wt%[2]
Experimentally Verified Hydrogen Storage Capacity ~5.97 wt% (for a related LOHC prototype)6.2 wt%[2]
Hydrogenation Conditions
Temperature215-280°C80-150°C
Pressure40-90 atm1-5 MPa
Catalyst3 wt% Pt/CRaney-Ni, 5% Pd/Al₂O₃, 5% Ru/Al₂O₃
Dehydrogenation Conditions
Temperature260-360°C250-320°C[2]
PressureAtmosphericAtmospheric
Catalyst3 wt% Pt/C, 3 wt% Pt/SibunitPt/Al₂O₃
Cycling Stability Data not readily availableHundreds of cycles demonstrated with minimal degradation[3]
Safety Harmful if swallowed, may cause long-lasting harmful effects to aquatic life[1]Classified as a "substance of high concern"[3]
Cost of Hydrogen-Lean Carrier Anthracene: ~$137/100g (Reagent grade)Varies, currently estimated at 4-5 €/kg for bulk quantities

Experimental Methodologies

A comprehensive understanding of the performance of these LOHCs necessitates a detailed look at the experimental protocols used for their evaluation.

Hydrogenation Protocol (General)

Hydrogenation is typically carried out in a high-pressure autoclave or a fixed-bed reactor.

  • Reactor Preparation: The reactor is charged with the hydrogen-lean carrier (anthracene or dibenzyltoluene) and the catalyst.

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150°C for DBT, 280°C for anthracene) and pressurized with hydrogen to the target pressure (e.g., 5 MPa for DBT, 90 atm for anthracene).

  • Agitation: For batch reactors, the mixture is stirred to ensure good contact between the catalyst, the liquid carrier, and hydrogen gas. For fixed-bed reactors, the liquid and gas phases flow through the catalyst bed.

  • Monitoring: The reaction progress is monitored by measuring the hydrogen uptake from the gas phase. The degree of hydrogenation can be determined by analyzing samples of the liquid phase using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Termination and Product Recovery: Once the desired degree of hydrogenation is achieved, the reactor is cooled down and depressurized. The hydrogenated product is then separated from the catalyst by filtration.

Dehydrogenation Protocol (General)

Dehydrogenation is typically performed in a fixed-bed or a batch reactor at elevated temperatures.

  • Reactor Setup: The reactor is loaded with the hydrogen-rich carrier (perhydroanthracene or perhydrodibenzyltoluene) and the dehydrogenation catalyst.

  • Inert Atmosphere: The system is purged with an inert gas to remove air.

  • Heating: The reactor is heated to the dehydrogenation temperature (e.g., 300-360°C for perhydroanthracene, 290-320°C for perhydrodibenzyltoluene).

  • Hydrogen Release: The released hydrogen gas is passed through a condenser to separate any evaporated carrier material and then quantified using a mass flow controller or a gas chromatograph.

  • Analysis: The composition of the liquid phase is analyzed to determine the degree of dehydrogenation.

  • Cycling Studies: For cycling stability tests, the dehydrogenated carrier is then subjected to another round of hydrogenation, and the process is repeated for multiple cycles. The hydrogen storage capacity and the composition of the carrier are analyzed after each cycle to assess degradation.

Visualizing the Hydrogenation/Dehydrogenation Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogenation and dehydrogenation cycles for both this compound and dibenzyltoluene.

Tetradecahydroanthracene_Cycle Anthracene Anthracene (C₁₄H₁₀) Perhydroanthracene This compound (C₁₄H₂₄) Anthracene->Perhydroanthracene Hydrogenation (Catalyst, ΔT, P) Perhydroanthracene->Anthracene Dehydrogenation (Catalyst, ΔT) H2_out 7H₂ Perhydroanthracene->H2_out H2_in 7H₂ H2_in->Anthracene

Hydrogenation/dehydrogenation cycle of the anthracene/tetradecahydroanthracene system.

Dibenzyltoluene_Cycle DBT Dibenzyltoluene (C₂₁H₂₀) PDBT Perhydro-dibenzyltoluene (C₂₁H₃₈) DBT->PDBT Hydrogenation (Catalyst, ΔT, P) PDBT->DBT Dehydrogenation (Catalyst, ΔT) H2_out 9H₂ PDBT->H2_out H2_in 9H₂ H2_in->DBT

Hydrogenation/dehydrogenation cycle of the dibenzyltoluene/perhydro-dibenzyltoluene system.

Discussion and Future Outlook

Dibenzyltoluene has emerged as a leading LOHC candidate due to its favorable physical properties, extensive characterization, and demonstrated long-term cycling stability. Its gravimetric hydrogen storage capacity of 6.2 wt% is a significant benchmark for practical applications. The hydrogenation and dehydrogenation conditions for DBT are relatively mild, and the technology is approaching commercial readiness.

This compound, with a higher theoretical hydrogen storage capacity of 7.2 wt%, presents an intriguing alternative. However, the current body of research lacks the comprehensive experimental data required for a direct and robust comparison with DBT. Key areas that require further investigation for the anthracene/perhydroanthracene system include:

  • Cycling Stability: Long-term cycling studies are crucial to determine the degradation of the carrier and the catalyst over repeated hydrogenation and dehydrogenation cycles. The formation of by-products and any irreversible loss of hydrogen storage capacity must be quantified.

  • Kinetics of Hydrogen Release: Detailed kinetic studies are needed to understand the rate of hydrogen release under various temperatures and pressures. This is critical for designing efficient dehydrogenation reactors for on-demand hydrogen supply.

  • Techno-economic Analysis: A thorough techno-economic analysis is required to assess the cost-competitiveness of the anthracene-based system, considering the price of anthracene, catalyst costs, and the energy requirements for the hydrogenation and dehydrogenation processes.

References

A Comparative Performance Analysis of Perhydroanthracene and N-Ethylcarbazole as Liquid Organic Hydrogen Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal Liquid Organic Hydrogen Carrier (LOHC) is paramount for the advancement of hydrogen storage and transport technologies. This guide provides a detailed, objective comparison of the performance of two prominent LOHC candidates: perhydroanthracene and N-ethylcarbazole. The following sections present a comprehensive analysis of their physicochemical properties, hydrogen storage and release characteristics, and operational parameters, supported by experimental data to inform researchers in their selection of the most suitable carrier for their specific applications.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and concise comparison, the key quantitative data for perhydroanthracene and N-ethylcarbazole are summarized in the tables below.

Physicochemical Properties
PropertyPerhydroanthraceneN-Ethylcarbazole
Molecular Formula C₁₄H₂₄[1]C₁₄H₁₃N
Molar Mass ( g/mol ) 192.34[1][2]195.26
Hydrogen Storage Capacity (wt%) ~7.3% (theoretical)5.8%[3][4]
Melting Point (°C) Varies by isomer68-70
Boiling Point (°C) ~285 (Varies by isomer)354-355
State at Room Temperature Liquid/Solid (isomer dependent)Solid
Hydrogenation and Dehydrogenation Parameters
ParameterPerhydroanthracene SystemN-Ethylcarbazole System
Hydrogenation Catalyst Pt/C, Ni-based[3]Ru/Al₂O₃, Pd-based, Raney-Ni
Hydrogenation Temperature (°C) 215 - 280[3]130 - 180[3]
Hydrogenation Pressure (atm) 40 - 90[3]~50 - 80
Dehydrogenation Catalyst Pt/C, Pd/C[3]Pd/Al₂O₃, Pt-based[5]
Dehydrogenation Temperature (°C) 260 - 360< 200[4]
Enthalpy of Dehydrogenation (kJ/mol H₂) Higher (not specified)~43.2 - 54[3]
Cyclability Prone to catalyst deactivation[3]Excellent, stable over 10+ cycles[4]

Experimental Protocols

Detailed methodologies for the hydrogenation and dehydrogenation processes are crucial for reproducibility and further research.

Perhydroanthracene: Hydrogenation and Dehydrogenation

Hydrogenation of Anthracene (B1667546):

The hydrogenation of anthracene to perhydroanthracene is typically carried out in a high-pressure autoclave reactor. A common procedure involves the following steps:

  • Catalyst Loading: A heterogeneous catalyst, such as 3 wt% Platinum on carbon (Pt/C), is loaded into the autoclave.

  • Substrate Addition: Anthracene is added to the reactor.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to 40-90 atm. The temperature is then raised to 215-280°C.[3]

  • Reaction Monitoring: The reaction progress is monitored by measuring hydrogen consumption. The complete hydrogenation to perhydroanthracene can take a considerable amount of time, potentially up to 40 hours, to achieve a high yield of the fully saturated product, which consists of a mixture of five conformational isomers with a total selectivity of over 99%.[3]

  • Product Isolation: After cooling and depressurization, the catalyst is filtered off, and the resulting mixture of perhydroanthracene isomers is obtained.

Dehydrogenation of Perhydroanthracene:

The release of hydrogen from perhydroanthracene is performed at elevated temperatures:

  • Catalyst and Substrate: A mixture of perhydroanthracene isomers is brought into contact with a dehydrogenation catalyst, such as 3 wt% Pt/C, in either an autoclave or a flow reactor.

  • Reaction Conditions: The temperature is raised to 260-325°C in an autoclave or 300-360°C in a flow reactor. The reaction is typically carried out at or near atmospheric pressure.

  • Hydrogen Collection: The released hydrogen gas is collected and quantified.

  • Product Analysis: The dehydrogenated product, anthracene, is analyzed to determine the extent of hydrogen release. It has been noted that catalyst deactivation can be a significant issue, leading to incomplete dehydrogenation in some cases.[3]

N-Ethylcarbazole: Hydrogenation and Dehydrogenation

Hydrogenation of N-Ethylcarbazole:

The hydrogenation of N-ethylcarbazole proceeds under milder conditions compared to anthracene:

  • Catalyst and Substrate Loading: N-ethylcarbazole and a catalyst, commonly 5 wt% Ruthenium on alumina (B75360) (Ru/Al₂O₃), are placed in a high-pressure reactor.

  • Reaction Setup: The reactor is sealed, purged, and then pressurized with hydrogen.

  • Hydrogenation Process: The reaction is typically conducted at a temperature of 130-180°C and a hydrogen pressure of up to 70 bar.[3]

  • Completion and Isolation: The reaction is monitored until hydrogen uptake ceases. After cooling and venting, the dodecahydro-N-ethylcarbazole product is separated from the catalyst.

Dehydrogenation of Dodecahydro-N-ethylcarbazole:

The dehydrogenation of dodecahydro-N-ethylcarbazole is a multi-step process:

  • Catalyst and Substrate: Dodecahydro-N-ethylcarbazole is heated in the presence of a dehydrogenation catalyst, such as 5 wt% Palladium on alumina (Pd/Al₂O₃).

  • Temperature-Controlled Release: The dehydrogenation occurs in stages at progressively higher temperatures. The initial release of hydrogen can start at temperatures as low as 128°C, with complete dehydrogenation being achievable below 200°C.[4]

  • Intermediate Formation: The process involves the formation of octahydro- and tetrahydro-N-ethylcarbazole as intermediates.

  • Hydrogen Collection and Analysis: The evolved hydrogen is collected, and the composition of the liquid phase is analyzed to track the progress of the reaction. Studies have shown excellent cycle performance with minimal degradation over multiple hydrogenation-dehydrogenation cycles.[4]

Visualizing the Processes

To better illustrate the workflows and chemical transformations, the following diagrams are provided.

Hydrogenation_Dehydrogenation_Cycle cluster_Perhydroanthracene Perhydroanthracene Cycle cluster_NEthylcarbazole N-Ethylcarbazole Cycle Anthracene Anthracene (C₁₄H₁₀) Perhydroanthracene Perhydroanthracene (C₁₄H₂₄) Anthracene->Perhydroanthracene + 12H₂ (Hydrogenation) Perhydroanthracene->Anthracene - 12H₂ (Dehydrogenation) NEC N-Ethylcarbazole (C₁₄H₁₃N) H12NEC Dodecahydro-N-Ethylcarbazole (C₁₄H₂₅N) NEC->H12NEC + 12H₂ (Hydrogenation) H12NEC->NEC - 12H₂ (Dehydrogenation)

Caption: Hydrogenation and dehydrogenation cycles for the two LOHC systems.

Experimental_Workflow cluster_Hydrogenation Hydrogenation Workflow cluster_Dehydrogenation Dehydrogenation Workflow H_Start Start: H₂-lean LOHC + Catalyst H_Reactor High-Pressure Autoclave H_Start->H_Reactor H_Conditions Set Temperature & Pressure H_Reactor->H_Conditions H_Reaction Hydrogen Uptake H_Conditions->H_Reaction H_End End: H₂-rich LOHC (Filtration) H_Reaction->H_End D_Start Start: H₂-rich LOHC + Catalyst D_Reactor Reactor (Autoclave or Flow) D_Start->D_Reactor D_Conditions Heat to Dehydrogenation Temp. D_Reactor->D_Conditions D_Reaction Hydrogen Release D_Conditions->D_Reaction D_End End: H₂-lean LOHC + H₂ Gas D_Reaction->D_End

Caption: Generalized experimental workflow for hydrogenation and dehydrogenation.

Concluding Remarks

The choice between perhydroanthracene and N-ethylcarbazole as a liquid organic hydrogen carrier depends on the specific requirements of the application. Perhydroanthracene offers a higher theoretical hydrogen storage capacity, but its operation requires more demanding temperature and pressure conditions for both hydrogenation and dehydrogenation. Furthermore, potential issues with catalyst deactivation during dehydrogenation may impact its long-term cyclability.

In contrast, N-ethylcarbazole, while having a slightly lower hydrogen storage capacity, operates under significantly milder conditions, particularly for dehydrogenation, which can be achieved at temperatures below 200°C. This lower temperature requirement is advantageous for integration with low-temperature fuel cells. Moreover, the N-ethylcarbazole system has demonstrated excellent stability and reversibility over multiple cycles. A notable drawback of N-ethylcarbazole is its solid state at room temperature, which may present handling challenges.

For applications where maximizing gravimetric hydrogen density is the primary concern and higher operational temperatures are feasible, perhydroanthracene may be a viable option. However, for applications requiring lower dehydrogenation temperatures, high cyclability, and operational stability, N-ethylcarbazole presents a more compelling case, despite its lower hydrogen capacity and solid-state nature. Further research into improving the catalyst longevity for the perhydroanthracene system and addressing the solid-state handling of N-ethylcarbazole will be crucial for the widespread adoption of these LOHC technologies.

References

A Comparative Guide to Purity Validation of Tetradecahydroanthracene: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical quality attribute. This is particularly true for non-chromophoric, saturated hydrocarbons like Tetradecahydroanthracene, where traditional UV-based detection methods are ineffective. This guide provides an objective comparison of two powerful analytical techniques for purity validation: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative NMR has emerged as a primary analytical method, offering direct quantification without the need for a substance-specific reference standard.[1] Conversely, GC-FID is a highly sensitive and robust chromatographic technique, ideal for detecting volatile impurities.[2] This guide presents detailed experimental protocols and supporting data to aid in selecting the most suitable method for your analytical needs.

Quantitative Data Summary

The purity of a synthesized batch of this compound was assessed using both ¹H qNMR and GC-FID. The results, including mean purity and standard deviation from replicate measurements, are summarized below.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
¹H qNMR 99.10.2- Provides absolute quantification without a specific analyte reference standard.- Offers structural information for impurity identification.[2]- Non-destructive.[3]- Lower sensitivity for trace-level impurities compared to chromatographic methods.[2]- Requires a certified internal standard.
GC-FID 99.30.3- High precision and robustness.- High sensitivity to volatile organic impurities.[2]- Does not provide structural information for unknown impurity identification.[2]- Typically provides relative purity unless a specific analyte standard is used.
Principles of Analysis: A Comparative Overview

Quantitative NMR (qNMR) operates on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] For purity determination, the integral of a specific resonance signal from the analyte is compared to that of a certified internal standard of known purity and concentration.[2] This allows for a direct and absolute quantification of the analyte's purity without the need for a reference standard of the analyte itself.

Gas Chromatography-Flame Ionization Detection (GC-FID) separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As each component elutes from the column, it is combusted in a hydrogen-air flame. The combustion process produces ions, generating an electrical current that is proportional to the amount of organic analyte. Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Experimental Protocols

¹H qNMR Purity Determination of this compound

Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Anhydride)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio near 1:1 with the analyte) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., CDCl₃).

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including:

      • A 90° pulse angle.

      • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).[5]

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-FID Purity Determination of this compound

Objective: To determine the purity of this compound by assessing the relative peak areas of all volatile components.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.[1]

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to an autosampler vial.

  • GC-FID Instrument Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Visualized Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh This compound weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Purity Value (%) calculate->result

Caption: Experimental workflow for this compound purity validation by qNMR.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_solution Prepare ~1 mg/mL Solution in Volatile Solvent transfer_vial Transfer to Autosampler Vial prep_solution->transfer_vial inject Inject Sample into GC transfer_vial->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate_peaks Integrate All Peaks in Chromatogram detect->integrate_peaks calculate_area Calculate Purity by Area Percent integrate_peaks->calculate_area result Purity Value (%) calculate_area->result

Caption: Experimental workflow for this compound purity validation by GC-FID.

Conclusion

Both ¹H qNMR and GC-FID are powerful and reliable techniques for determining the purity of this compound.

  • qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation of impurities are paramount.[1] Its non-destructive nature is also a significant advantage when dealing with limited sample quantities.[3]

  • GC-FID offers superior sensitivity for detecting volatile impurities and is often more accessible for high-throughput screening or routine quality control.[1][2]

In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity, leveraging the strengths of both methods. The choice between them will ultimately depend on the specific analytical requirements, available instrumentation, and the desired level of structural information for any detected impurities.

References

A Comparative Guide to the Stereochemistry of Perhydroanthracene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoisomers of perhydroanthracene, focusing on experimental data and analytical techniques used for their stereochemical confirmation. The information presented is intended to assist researchers in the identification and characterization of these saturated tricyclic hydrocarbons, which serve as important scaffolds in medicinal chemistry and materials science.

Introduction to Perhydroanthracene Stereoisomers

Perhydroanthracene (C₁₄H₂₄) is a saturated hydrocarbon featuring a tricyclic ring system. The hydrogenation of anthracene (B1667546) results in the formation of four chiral centers, leading to the possibility of several stereoisomers. Due to symmetry considerations, there are five possible diastereomers of perhydroanthracene.[1][2] The confirmation of the specific stereochemistry of each isomer is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical, chemical, and biological properties.

Experimental Techniques for Stereochemical Confirmation

The definitive assignment of stereochemistry for the perhydroanthracene isomers relies on a combination of spectroscopic and analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Computational chemistry also plays a significant role in predicting the relative stabilities and spectroscopic properties of the isomers, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ¹H NMR spectroscopy are indispensable tools for differentiating between the diastereomers of perhydroanthracene. The chemical shift of each carbon and proton is highly sensitive to its local electronic environment and spatial orientation.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the bridgehead and methylene (B1212753) carbons, are distinct for each isomer. These differences arise from variations in steric interactions and conformational flexibility among the isomers.

  • ¹H NMR Spectroscopy: The coupling constants between adjacent protons, governed by the Karplus relationship, provide valuable information about the dihedral angles between them. This allows for the determination of the relative stereochemistry of the protons and, by extension, the fusion of the cyclohexane (B81311) rings.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a molecule. By diffracting X-rays through a crystalline sample, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice. While this technique offers the highest level of certainty, obtaining suitable crystals for analysis can be a significant challenge. To date, no crystal structure for an unsubstituted perhydroanthracene isomer has been reported in the Cambridge Structural Database.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful predictive tools in stereochemical analysis. These methods can be used to:

  • Calculate the relative energies of different conformations and diastereomers.

  • Predict ¹³C and ¹H NMR chemical shifts and coupling constants.

  • Simulate theoretical NMR spectra for comparison with experimental data.

Comparison of Perhydroanthracene Isomers

The five diastereomers of perhydroanthracene are typically named based on the cis/trans relationship of the ring junctions. A comprehensive study by Dalling and Grant utilized ¹³C NMR spectroscopy to characterize these isomers. The chemical shift data from this seminal work provides a basis for their differentiation.

Isomer NameKey ¹³C NMR Chemical Shifts (ppm)
trans-syn-transBridgehead: ~42 ppm; Central Methylene: ~28 ppm
trans-anti-transBridgehead: ~38 ppm; Central Methylene: ~22 ppm
cis-syn-cisBridgehead: ~35 ppm; Central Methylene: ~20 ppm
cis-anti-cisBridgehead: ~33 ppm; Central Methylene: ~18 ppm
cis-trans-cisBridgehead: ~36 ppm; Central Methylene: ~25 ppm

Note: The chemical shifts are approximate values derived from historical data and should be used as a guide for comparison. Precise values can vary based on solvent and experimental conditions.

Experimental Protocols

Synthesis and Separation of Perhydroanthracene Isomers

A detailed experimental protocol for the preparation and isolation of the perhydroanthracene isomers is described in the work of Dalling and Grant. The general workflow is as follows:

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis anthracene Anthracene h2_pd H₂ / Pd-C anthracene->h2_pd Catalytic Hydrogenation mixture Mixture of Perhydroanthracene Isomers h2_pd->mixture chromatography Gas Chromatography (Preparative) mixture->chromatography isomer1 Isomer 1 chromatography->isomer1 isomer2 Isomer 2 chromatography->isomer2 isomer3 Isomer 3 chromatography->isomer3 isomer4 Isomer 4 chromatography->isomer4 isomer5 Isomer 5 chromatography->isomer5 nmr ¹³C and ¹H NMR Spectroscopy isomer1->nmr ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ms isomer3->nmr isomer3->ms isomer4->nmr isomer4->ms isomer5->nmr isomer5->ms characterization Stereochemical Confirmation nmr->characterization

Figure 1. General experimental workflow for the synthesis, separation, and analysis of perhydroanthracene isomers.

1. Catalytic Hydrogenation of Anthracene:

  • Anthracene is subjected to high-pressure hydrogenation using a palladium on carbon (Pd-C) catalyst.

  • This reaction yields a complex mixture of the various perhydroanthracene stereoisomers.

2. Isomer Separation:

  • The resulting mixture of isomers is separated using preparative gas chromatography (GC).

  • The choice of GC column and temperature program is critical for achieving good resolution of the individual diastereomers.

3. Spectroscopic Analysis:

  • Each isolated isomer is then characterized by ¹³C and ¹H NMR spectroscopy to determine its unique spectral fingerprint.

  • Mass spectrometry is used to confirm the molecular weight of the isomers.

Computational NMR Prediction Protocol

To aid in the assignment of experimental NMR spectra, the following computational workflow can be employed:

computational_workflow start Propose Isomer Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt nmr_calc DFT NMR Calculation (GIAO Method) dft_opt->nmr_calc boltzmann Boltzmann Averaging of Chemical Shifts nmr_calc->boltzmann comparison Compare Calculated and Experimental Spectra boltzmann->comparison assignment Stereochemical Assignment comparison->assignment

Figure 2. Workflow for the computational prediction of NMR spectra to aid in stereochemical assignment.

1. Conformational Search: For a given diastereomer, a thorough conformational search is performed using a computationally inexpensive method like molecular mechanics to identify all low-energy conformers. 2. DFT Optimization: The geometries of the low-energy conformers are then optimized at a higher level of theory, typically using DFT with a suitable basis set. 3. NMR Calculation: For each optimized conformer, the ¹³C and ¹H NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. 4. Boltzmann Averaging: The calculated chemical shifts for each conformer are weighted by their predicted relative populations (based on their calculated free energies) to obtain a Boltzmann-averaged spectrum. 5. Comparison and Assignment: The predicted spectrum is then compared to the experimental spectrum to confirm the stereochemical assignment of the isomer.

Logical Relationship of Analytical Techniques

The confirmation of the stereochemistry of perhydroanthracene isomers is a hierarchical process where different techniques provide complementary information, with X-ray crystallography being the ultimate arbiter.

logical_relationship synthesis Synthesis & Separation of Isomers nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr computational Computational Chemistry (DFT Calculations) synthesis->computational xray X-ray Crystallography synthesis->xray If crystals obtained assignment Confirmed Stereochemical Assignment nmr->assignment computational->assignment xray->assignment Definitive Confirmation

Figure 3. Logical relationship of analytical techniques for the stereochemical confirmation of perhydroanthracene isomers.

This diagram illustrates that while NMR and computational methods provide strong evidence for stereochemical assignment, X-ray crystallography, when applicable, offers definitive proof.

Conclusion

The stereochemical confirmation of perhydroanthracene isomers is a challenging but essential task for their application in various fields. This guide has outlined the key experimental and computational techniques employed for this purpose and has provided a comparative overview of the five known diastereomers based on their ¹³C NMR spectral data. By following the detailed experimental and computational protocols, researchers can confidently identify and characterize these complex saturated polycyclic hydrocarbons.

References

Benchmarking the Energy Efficiency of the Tetradecahydroanthracene LOHC System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for safe and efficient hydrogen storage is a cornerstone of the burgeoning hydrogen economy. Liquid Organic Hydrogen Carriers (LOHCs) present a promising avenue, enabling the transport of hydrogen at ambient temperature and pressure. Among the various LOHC candidates, the Tetradecahydroanthracene (B239287) (H14-anthracene) / Anthracene (B1667546) system offers a high gravimetric hydrogen capacity. This guide provides an objective comparison of the energy efficiency of the this compound LOHC system with other leading alternatives, supported by available experimental data and detailed methodologies.

Comparative Analysis of LOHC Systems

The energy efficiency of an LOHC system is determined by several key parameters, including hydrogen storage capacity, the enthalpy of dehydrogenation (the energy required to release hydrogen), and the temperatures and pressures required for both hydrogenation and dehydrogenation. A lower dehydrogenation enthalpy is generally desirable as it reduces the energy input needed for hydrogen release.

LOHC SystemHydrogen Carrier (Lean/Rich)Gravimetric H₂ Capacity (wt%)Volumetric H₂ Capacity (kg H₂/L)Dehydrogenation Enthalpy (kJ/mol H₂)Typical Dehydrogenation Temperature (°C)
This compound Anthracene / this compound~7.3%~0.077High (Thermodynamic Constraint)[1]260 - 360[2][3]
Toluene/Methylcyclohexane Toluene / Methylcyclohexane~6.2%~0.04768.4300 - 350
Dibenzyltoluene (DBT) Dibenzyltoluene / Perhydro-dibenzyltoluene~6.2%~0.054[4]65.4280 - 320[4]
N-Ethylcarbazole N-Ethylcarbazole / Perhydro-N-ethylcarbazole~5.8%~0.05755.1180 - 250

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment and comparison of LOHC systems. Below are generalized protocols for the hydrogenation and dehydrogenation of the this compound system based on available research.

Hydrogenation of Anthracene to this compound

Objective: To catalytically hydrogenate anthracene to its fully saturated form, this compound.

Materials and Equipment:

  • Anthracene

  • Solvent (e.g., decalin, if necessary)

  • Hydrogenation catalyst (e.g., Platinum on carbon (Pt/C), Nickel-based catalysts)[2][5]

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller

  • Hydrogen gas supply

  • Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

  • The autoclave reactor is charged with a precisely weighed amount of anthracene and the catalyst.

  • The reactor is sealed and purged multiple times with an inert gas (e.g., argon or nitrogen) to remove any residual air, followed by purging with hydrogen.

  • The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 40-90 atm).[2][3]

  • The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 215-280 °C).[2][3]

  • The reaction is allowed to proceed for a specified duration, with pressure and temperature monitored and maintained.

  • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is safely vented.

  • The liquid product is collected, and the catalyst is separated by filtration.

  • The product composition is analyzed using GC-MS to determine the conversion of anthracene and the selectivity towards this compound and its various isomers.[2]

Dehydrogenation of this compound

Objective: To catalytically dehydrogenate this compound to release hydrogen and regenerate anthracene.

Materials and Equipment:

  • This compound (mixture of isomers)

  • Dehydrogenation catalyst (e.g., Platinum on carbon (Pt/C), Platinum on Sibunit)[2][3]

  • Fixed-bed flow reactor or autoclave reactor

  • Inert gas supply (e.g., argon or nitrogen) for purging and as a carrier gas

  • Temperature controller and furnace

  • Gas flow meters

  • Condenser to separate the liquid products from the released hydrogen

  • Gas analysis equipment (e.g., Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD)) to quantify the released hydrogen

Procedure:

  • The reactor is loaded with a known amount of the dehydrogenation catalyst.

  • The system is purged with an inert gas to remove air.

  • The catalyst is heated to the desired reaction temperature (e.g., 260-360 °C) under a flow of inert gas.[2][3]

  • A continuous flow of liquid this compound is introduced into the reactor at a specific weight hourly space velocity (WHSV).

  • The effluent from the reactor, a mixture of hydrogen gas and the dehydrogenated liquid organic carrier, is passed through a condenser.

  • The liquid products (partially and fully dehydrogenated anthracene) are collected for analysis (e.g., by GC-MS).

  • The flow rate of the non-condensable gas (hydrogen) is measured, and its purity is analyzed by GC-TCD.

  • The degree of dehydrogenation and the hydrogen release rate are calculated based on the analytical data.

Visualizing the LOHC Workflow

To better understand the logical flow of evaluating the this compound LOHC system, the following diagrams illustrate the key experimental stages.

LOHC_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis A Weigh Anthracene & Catalyst B Load into Autoclave A->B C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Maintain Reaction Conditions E->F G Cool & Vent F->G H Collect & Filter Product G->H I GC-MS Analysis H->I

Hydrogenation Experimental Workflow

LOHC_Dehydrogenation_Workflow cluster_setup Reactor Setup cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis A Load Catalyst into Reactor B Purge with Inert Gas A->B C Heat Catalyst to Reaction Temp B->C D Introduce this compound C->D E Condense Liquid Products D->E F Collect Liquid Sample E->F G Measure H₂ Flow & Purity E->G H Analyze Liquid & Gas Products F->H G->H

Dehydrogenation Experimental Workflow

Challenges and Future Directions

The primary challenge for the this compound LOHC system is its high dehydrogenation enthalpy, which necessitates significant energy input and higher operating temperatures. This can potentially lead to side reactions and degradation of the carrier over multiple cycles, impacting the overall efficiency and economic viability.[6] Future research should focus on developing highly active and selective catalysts that can lower the dehydrogenation temperature and minimize side product formation. A comprehensive techno-economic analysis based on a complete and optimized hydrogenation-dehydrogenation cycle is also crucial to ascertain its competitiveness against other LOHC systems.[4][7]

References

A Comparative Guide to Hydrogen Release Rates from Leading LOHC Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient storage and release of hydrogen are critical for a wide range of applications, from sustainable energy solutions to advanced chemical synthesis. Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for safe and practical hydrogen storage. This guide provides an objective comparison of the hydrogen release rates of prominent LOHC materials, supported by experimental data, to aid in the selection of the most suitable carrier for specific research and development needs.

The choice of an LOHC material is often dictated by a trade-off between its hydrogen storage capacity, the energy required for hydrogen release (dehydrogenation), and the rate at which hydrogen can be liberated. This guide focuses on the latter, presenting a comparative analysis of the dehydrogenation performance of four leading LOHC candidates: Toluene, Dibenzyltoluene (DBT), Benzyltoluene (BT), and N-Ethylcarbazole (NEC).

The LOHC Cycle: A Reversible Process for Hydrogen Storage and Release

The utility of LOHCs lies in their ability to undergo reversible hydrogenation and dehydrogenation cycles. In the "charged" state, the LOHC is saturated with hydrogen. Upon demand, the hydrogen is released through a catalytic dehydrogenation process, regenerating the "discharged" LOHC, which can then be re-hydrogenated.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) LOHC_discharged Unsaturated LOHC (e.g., Toluene) LOHC_charged Saturated LOHC (e.g., Methylcyclohexane) LOHC_discharged->LOHC_charged + H2 Catalyst Exothermic H2_in Hydrogen Gas (H2) LOHC_charged_release Saturated LOHC (e.g., Methylcyclohexane) LOHC_charged->LOHC_charged_release Transport & Storage (Ambient Conditions) H2_out Hydrogen Gas (H2) LOHC_charged_release->H2_out Catalyst Endothermic LOHC_discharged_release Unsaturated LOHC (e.g., Toluene) LOHC_charged_release->LOHC_discharged_release LOHC_discharged_release->LOHC_discharged Recycle

Figure 1: Generalized LOHC hydrogenation and dehydrogenation cycle.

Comparative Dehydrogenation Performance

LOHC MaterialCatalystTemperature (°C)Reactor TypeHydrogen Release RateReference
Perhydro-dibenzyltoluene (H18-DBT)1 wt% Pt/Al2O3300Batch1.84 gH2/gPt/min[1]
Perhydro-dibenzyltoluene (H18-DBT)0.5 wt% Pt/Al2O3~300Rotating Cage52.6 LPM from 26.3 L LOHC[2]
Perhydro-benzyltoluene (H12-BT)Commercial Pt on Alumina290Semi-continuousHigher than DBT under identical conditions[3]
Perhydro-benzyltoluene (H12-BT)S–Pt/TiO2290Not specified-0.26 gH2/gPt/min[4]
Dodecahydro-N-ethylcarbazole (H12-NEC)5wt% Pd/Al2O3180-240Not specifiedStepwise release, temperature controlled
Dodecahydro-N-ethylcarbazole (H12-NEC)Pd/SiO2170Not specified100% conversion in 1.6 hours
Methylcyclohexane (MCH)Pt-based>300Not specifiedHigh temperature required for significant release[5]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the reported results. Below are summaries of the experimental protocols for the dehydrogenation of Perhydro-dibenzyltoluene and Perhydro-benzyltoluene.

Dehydrogenation of Perhydro-dibenzyltoluene (H18-DBT)

Objective: To assess the reaction kinetics of H18-DBT dehydrogenation using modified Pt/Al2O3 catalysts.[1]

Experimental Setup:

  • Reactor: A batch reactor was used for the dehydrogenation experiments.

  • Catalyst: 1 wt% Pt/Al2O3, with some samples modified with Mg or Zn.

  • LOHC: Perhydro-dibenzyltoluene (H18-DBT).

Procedure:

  • The catalyst was loaded into the batch reactor.

  • H18-DBT was introduced into the reactor.

  • The reactor was heated to the desired temperature (experiments were conducted in the range of 260–300 °C).

  • The reaction was carried out for a specified duration (e.g., 6 hours).

  • The concentration of H18-DBT and its dehydrogenated products were monitored over time to determine the degree of dehydrogenation and the reaction rate. The turnover frequency (TOF) was also calculated.[1]

Dehydrogenation of Perhydro-benzyltoluene (H12-BT)

Objective: To evaluate the hydrogen release potential of the H12-BT system over an S–Pt/TiO2 catalyst.[4]

Experimental Setup:

  • Catalyst: Sulfur-doped platinum on a titanium dioxide support (S–Pt/TiO2).

  • LOHC: Perhydro-benzyltoluene (H12-BT).

  • Conditions: Experiments were conducted at 290 °C. The influence of pressure was also investigated by performing dehydrogenation at reduced pressures.

Procedure:

  • The S–Pt/TiO2 catalyst was placed in the reactor.

  • H12-BT was added to the reactor.

  • The system was heated to 290 °C.

  • The hydrogen release was monitored over time to calculate the productivity, expressed as grams of H2 per gram of Platinum per minute.

  • To study the effect of pressure, the total pressure in the dehydrogenation unit was systematically reduced, and the corresponding increase in hydrogen release productivity was measured.[4]

Logical Workflow for LOHC Dehydrogenation Experiment

The general workflow for a typical LOHC dehydrogenation experiment is outlined in the diagram below. This process involves reactor setup, reaction execution under controlled conditions, and subsequent analysis of the products to determine the hydrogen release rate.

Dehydrogenation_Workflow start Start reactor_prep Reactor Preparation (Catalyst Loading) start->reactor_prep lohc_loading LOHC Loading reactor_prep->lohc_loading heating Heating to Reaction Temperature lohc_loading->heating reaction Dehydrogenation Reaction (Controlled Temperature & Pressure) heating->reaction sampling Gas & Liquid Sampling reaction->sampling analysis Product Analysis (GC, Mass Spec, etc.) sampling->analysis data_processing Data Processing (Calculate Release Rate) analysis->data_processing end End data_processing->end

References

Economic Analysis of Tetradecahydroanthracene as a Hydrogen Carrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Tetradecahydroanthracene (B239287) with alternative Liquid Organic Hydrogen Carriers (LOHCs), supported by experimental data, for researchers, scientists, and drug development professionals.

The imperative for safe, efficient, and cost-effective hydrogen storage and transportation has propelled the investigation of Liquid Organic Hydrogen Carriers (LOHCs). These organic compounds can be reversibly hydrogenated and dehydrogenated, allowing for the storage of hydrogen in a liquid form under ambient conditions. This guide provides a comparative economic analysis of this compound as a potential LOHC, alongside the more established alternatives: dibenzyltoluene (DBT) and methylcyclohexane (B89554) (MCH).

While extensive research has been conducted on DBT and MCH, providing a solid basis for techno-economic evaluation, a significant data gap exists for the economic analysis of the this compound system. This guide synthesizes the available performance data and experimental protocols for all three LOHCs, highlighting the current limitations in providing a direct and comprehensive economic comparison for this compound.

Comparative Performance of LOHC Systems

The selection of an optimal LOHC hinges on a variety of factors, including hydrogen storage capacity, the energy required for hydrogenation and dehydrogenation, and the overall cost-effectiveness of the cycle.

Table 1: Quantitative Comparison of LOHC Performance

ParameterThis compound (Perhydroanthracene)Dibenzyltoluene (DBT)Toluene (B28343)/Methylcyclohexane (MCH)
Gravimetric H₂ Density (wt%) ~7.3% (theoretical for anthracene)6.2%6.1%
Volumetric H₂ Density (kg H₂/L) Not widely reported~0.062~0.047
Hydrogenation Temperature (°C) 215 - 280[1]150 - 200150 - 200
Hydrogenation Pressure (bar) 40 - 90[1]30 - 5030 - 100
Dehydrogenation Temperature (°C) 260 - 360[1]270 - 320300 - 350
Dehydrogenation Pressure (bar) AtmosphericAtmosphericAtmospheric
Enthalpy of Dehydrogenation (kJ/mol H₂) Not widely reported~65.4~68
Carrier Cost (€/kg) Not commercially available as LOHC~4-5~0.3
Economic Analysis

A comprehensive economic analysis of LOHC systems considers capital expenditure (CAPEX) for hydrogenation and dehydrogenation plants, operational expenditure (OPEX) including catalyst costs and energy consumption, and the cost of the carrier itself.

Dibenzyltoluene (DBT) and Toluene/Methylcyclohexane (MCH) Systems:

Techno-economic analyses have indicated that for long-distance hydrogen transport, LOHCs can be more cost-effective than compressed or liquefied hydrogen. The levelized cost of transported hydrogen (LCOTH) for LOHC systems becomes competitive at longer distances. For instance, at 300 km, the LCOTH for LOHCs is estimated to be between 1.49 and 1.90 EUR/kg.[2] In a specific analysis, the DBT-perhydro-dibenzyltoluene (PDBT) system was found to be a cheaper option than the toluene-MCH system, with a per-cycle break-even price of 1.38 $/kg-H₂ compared to 1.92 $/kg-H₂ for toluene-MCH.[3] This difference is partly attributed to the reaction conditions and the complexity of the purification process for MCH dehydrogenation.[3]

This compound System:

Currently, there is a notable absence of specific techno-economic studies on this compound as an LOHC. While anthracene (B1667546), a polyaromatic hydrocarbon (PAH), offers a high theoretical hydrogen storage capacity, its viability is impacted by several factors that require economic assessment. These include its solid state at room temperature, which complicates handling and would necessitate additional energy for melting or the use of solvents, thereby reducing the effective hydrogen density and increasing operational costs. The cost of the hydrogenation and dehydrogenation cycle, including catalyst stability and potential side reactions over long-term cycling, remains unquantified. General analyses of PAHs suggest that their higher complexity could lead to higher initial carrier costs compared to readily available options like toluene.[4]

Table 2: Estimated Economic Data for LOHC Systems

Economic ParameterThis compoundDibenzyltoluene (DBT)Toluene/Methylcyclohexane (MCH)
Levelized Cost of Transported H₂ (€/kg) Data not available1.49 - 1.90 (at 300 km)[2]Generally higher than DBT[3]
Hydrogenation Cost ($/kg H₂) Data not available~0.98[3]~1.30[3]
Dehydrogenation Cost ($/kg H₂) Data not availableData varies with process designData varies with process design
Initial Carrier Cost High (estimated)HighLow

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for the hydrogenation and dehydrogenation of the discussed LOHCs.

Hydrogenation Protocols

1. Hydrogenation of Anthracene to this compound (Perhydroanthracene):

  • Catalyst: 3 wt% Pt/C.[1]

  • Reactor: Autoclave.[1]

  • Procedure:

    • The catalyst and anthracene are loaded into the autoclave.

    • The reactor is purged with an inert gas.

    • The system is pressurized with hydrogen to 40-90 atm.[1]

    • The temperature is raised to 215-280°C and maintained for the reaction duration.[1]

    • The product, a mixture of perhydroanthracene isomers, is collected after cooling and depressurization. The final product shows a high selectivity of over 99%.[1]

2. Hydrogenation of Dibenzyltoluene (DBT):

  • Catalyst: Raney-Ni or Ru/Al₂O₃.

  • Reactor: Stirred tank reactor or fixed-bed reactor.

  • Procedure:

    • DBT and the catalyst are charged into the reactor.

    • The reactor is purged and then pressurized with hydrogen to 30-50 bar.

    • The temperature is increased to 150-200°C.

    • The reaction is monitored until the desired degree of hydrogenation is achieved.

    • The hydrogenated product, perhydro-dibenzyltoluene (PDBT), is then separated from the catalyst.

3. Hydrogenation of Toluene to Methylcyclohexane (MCH):

  • Catalyst: Nickel-based or Platinum-based catalysts.

  • Reactor: Fixed-bed reactor.

  • Procedure:

    • The catalyst is activated in the reactor under a hydrogen flow.

    • Toluene is fed into the reactor along with a hydrogen stream at a pressure of 30-100 bar.

    • The reaction is carried out at a temperature of 150-200°C.

    • The product, methylcyclohexane, is continuously withdrawn and cooled.

Dehydrogenation Protocols

1. Dehydrogenation of this compound (Perhydroanthracene):

  • Catalyst: 3 wt% Pt/C or 3 wt% Pt/Sibunit.[1]

  • Reactor: Autoclave or flow reactor.[1]

  • Procedure:

    • The perhydroanthracene mixture is heated in the reactor with the catalyst.

    • The temperature is maintained between 260°C and 360°C at atmospheric pressure.[1]

    • The released hydrogen gas is collected and measured.

    • The dehydrogenated product (a mixture of partially and fully dehydrogenated anthracene) is analyzed.

2. Dehydrogenation of Perhydro-dibenzyltoluene (PDBT):

  • Catalyst: Platinum-based catalysts (e.g., Pt/Al₂O₃).

  • Reactor: Fixed-bed reactor.

  • Procedure:

    • The catalyst is placed in the reactor and heated to the reaction temperature.

    • Liquid PDBT is pumped through the heated catalyst bed at atmospheric pressure.

    • The reaction temperature is maintained between 270°C and 320°C.

    • The product stream, a mixture of hydrogen gas and DBT, is cooled to separate the liquid and gaseous phases.

3. Dehydrogenation of Methylcyclohexane (MCH):

  • Catalyst: Platinum-based catalysts (e.g., Pt/Al₂O₃).

  • Reactor: Fixed-bed reactor.

  • Procedure:

    • The catalyst is heated in the reactor.

    • MCH is vaporized and passed over the catalyst bed at atmospheric pressure.

    • The reaction is conducted at temperatures between 300°C and 350°C.

    • The products, toluene and hydrogen, are separated upon cooling.

Visualizations

Logical Flow of LOHC Economic Analysis

LOHC_Economic_Analysis cluster_Inputs Input Parameters cluster_Process Process Stages cluster_Outputs Economic Outputs Carrier_Cost Carrier Cost (€/kg) Hydrogenation Hydrogenation Plant (CAPEX & OPEX) Carrier_Cost->Hydrogenation H2_Demand Hydrogen Demand (t/day) H2_Demand->Hydrogenation Dehydrogenation Dehydrogenation Plant (CAPEX & OPEX) H2_Demand->Dehydrogenation Distance Transport Distance (km) Transportation Transportation (Ship/Truck) Distance->Transportation Electricity_Price Electricity Price (€/kWh) Electricity_Price->Hydrogenation Electricity_Price->Dehydrogenation Catalyst_Cost Catalyst Cost & Lifetime Catalyst_Cost->Hydrogenation Catalyst_Cost->Dehydrogenation Hydrogenation->Transportation Loaded LOHC LCOTH Levelized Cost of Transported Hydrogen (€/kg H₂) Hydrogenation->LCOTH Breakeven_Price Break-even Price ($/kg H₂) Hydrogenation->Breakeven_Price Total_Investment Total Capital Investment (€) Hydrogenation->Total_Investment Transportation->Hydrogenation Lean LOHC Transportation->Dehydrogenation Loaded LOHC Transportation->LCOTH Dehydrogenation->Transportation Lean LOHC Dehydrogenation->LCOTH Dehydrogenation->Breakeven_Price Dehydrogenation->Total_Investment

Caption: Logical workflow for the techno-economic analysis of a Liquid Organic Hydrogen Carrier system.

Experimental Workflow for LOHC Cycling

LOHC_Cycling_Workflow cluster_Hydrogenation Hydrogenation Stage cluster_Dehydrogenation Dehydrogenation Stage Load_Reactants_H Load LOHC & Catalyst into Reactor Set_Conditions_H Set Temperature & Pressure Load_Reactants_H->Set_Conditions_H Introduce_H2 Introduce Hydrogen Set_Conditions_H->Introduce_H2 Reaction_H Monitor Reaction Progress Introduce_H2->Reaction_H Separate_Product_H Separate Hydrogenated LOHC from Catalyst Reaction_H->Separate_Product_H Load_Reactants_D Load Hydrogenated LOHC & Catalyst into Reactor Separate_Product_H->Load_Reactants_D Hydrogenated LOHC Set_Conditions_D Set Temperature Load_Reactants_D->Set_Conditions_D Collect_H2 Collect Released Hydrogen Set_Conditions_D->Collect_H2 Analyze_Product_D Analyze Dehydrogenated LOHC Collect_H2->Analyze_Product_D Analyze_Product_D->Load_Reactants_H Recycled LOHC

Caption: Generalized experimental workflow for a single hydrogenation-dehydrogenation cycle of an LOHC.

References

A Comparative Safety Assessment of Tetradecahydroanthracene and Other Hydrogen Storage Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of various hydrogen storage materials, with a focus on the liquid organic hydrogen carrier (LOHC) tetradecahydroanthracene (B239287) (also known as perhydroanthracene). The assessment is based on available experimental data for key safety parameters including toxicity, reactivity, and thermal stability. Detailed experimental protocols are provided for context, and logical relationships are illustrated through diagrams to aid in the comprehensive evaluation of these materials for hydrogen storage applications.

Overview of Hydrogen Storage Technologies

The efficient and safe storage of hydrogen is a critical challenge for the widespread implementation of hydrogen-based energy systems. Current technologies can be broadly categorized into physical storage (compressed gas and cryogenic liquid) and material-based storage (sorbents, chemical hydrides, and liquid organic hydrogen carriers). LOHCs, such as this compound, store hydrogen chemically through reversible hydrogenation/dehydrogenation cycles. This method offers the advantage of storing and transporting hydrogen under ambient conditions, similar to conventional liquid fuels, thereby mitigating the high-pressure and cryogenic hazards associated with other methods.[1]

Comparative Safety Data

The safety of a hydrogen storage material is determined by its intrinsic chemical properties. The following tables summarize key quantitative safety and physical data for this compound and other representative materials.

Table 1: Acute Oral Toxicity Data

Hydrogen Storage MaterialChemical FormulaGHS Classification (Oral)Estimated LD50 (Rat, oral)Reference
This compound C₁₄H₂₄Acute Toxicity 4300 - 2000 mg/kg[2]
Perhydro-dibenzyltoluene (H18-DBT)C₂₁H₃₈Not Classified> 2000 mg/kg (Low toxicity)[3][4]
Perhydro-N-ethylcarbazole (H12-NEC)C₁₄H₂₃NIrritantData not available[5]
MethanolCH₃OHAcute Toxicity 3Toxic (Fatal if swallowed)[6]

Note: The LD50 value for this compound is an estimated range based on its GHS classification "H302: Harmful if swallowed"[2].

Table 2: Physical Properties and Reactivity Data

PropertyThis compoundPerhydro-dibenzyltolueneCompressed H₂ GasLiquid H₂Metal Hydrides (e.g., LaNi₅)
Physical State Liquid/Solid (Isomer dependent)LiquidGasCryogenic LiquidSolid Powder
Storage Pressure AtmosphericAtmospheric350 - 700 barAtmospheric20 - 50 bar
Storage Temperature AmbientAmbientAmbient-253 °C80 - 150 °C
Reactivity with Air/Water Low (Stable Saturated Alkane)Low (Stable Saturated Alkane)High (Flammable/Explosive)High (Flammable/Explosive)Varies; some are highly reactive
Primary Hazard Aquatic Toxicity, Oral ToxicityLow ToxicityHigh Pressure, EmbrittlementCryogenic Temp., Boil-offPyrophoricity, Exothermic Rxn
References [2][7][8][6][9][6][9][9][10]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to assess the safety of chemical substances.

The acute oral toxicity is determined using the Acute Toxic Class Method as described in OECD Guideline 423.[9][10][11] This method is a stepwise procedure using a limited number of animals to classify a substance into one of the GHS categories for acute toxicity.

  • Principle: A single dose of the test substance is administered orally to a group of animals (typically rats).[10] The subsequent observations of health and behavior, along with mortality, allow for a determination of the acute toxicity.

  • Procedure:

    • Animal Selection: Healthy, young adult rodents (commonly female rats) are used.[10]

    • Dosing: The test substance is administered in a single dose via gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight).[10]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[12]

    • Classification: Based on the number of mortalities at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg), the substance is assigned to a GHS toxicity category.[12]

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Thermal stability is crucial for LOHCs, which undergo heating during the hydrogen release (dehydrogenation) step.

  • Principle: The test substance is subjected to elevated temperatures over a defined period to determine the onset of decomposition and identify degradation products.

  • Procedure:

    • Sample Preparation: A known quantity of the test substance is placed in a suitable container (e.g., a crucible or a sealed sample holder).[13]

    • Heating: The sample is heated in a controlled environment (e.g., an oven or a temperature-controlled bath) to a specified temperature (e.g., 120°C or higher) for a set duration (e.g., 22-48 hours).[3][13]

    • Analysis: The sample is analyzed at various time points. For liquid samples, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and detect degradation products.[3] For solid or liquid samples, gas evolution can be measured to quantify decomposition.[13] Any significant degradation (e.g., >5-20%) indicates thermal instability under the tested conditions.[3]

This protocol assesses the reaction of a substance upon contact with air or water, which is a critical safety concern for many hydrogen storage materials.

  • Principle: The test material is exposed to air or water under controlled conditions, and any resulting reaction (e.g., gas evolution, temperature increase, ignition) is observed and quantified.

  • Procedure:

    • Material Handling: A specified amount of the test material is placed in a reaction vessel. For air-sensitive materials, this is done in an inert atmosphere.[14]

    • Exposure: A controlled amount of air or water is introduced into the vessel.[15]

    • Monitoring: The reaction is monitored for signs of reactivity, such as:

      • Temperature change using thermocouples.

      • Pressure change using transducers to detect gas evolution.[14]

      • Visual observation for phenomena like smoke, color change, or ignition.[15]

    • Analysis: Any gaseous products can be analyzed using techniques like Gas Chromatography (GC) to identify flammable gases (e.g., hydrogen).

Visualized Safety Assessment Workflow and Hazard Relationships

The following diagrams illustrate the general workflow for safety assessment and the logical hierarchy of hazards associated with different hydrogen storage technologies.

Safety_Assessment_Workflow cluster_0 Material Identification & Characterization cluster_1 Hazard Assessment cluster_2 Risk Analysis & Mitigation Material Hydrogen Storage Material (e.g., this compound) PhysChem Physical-Chemical Properties (MW, BP, MP, Vapor Pressure) Material->PhysChem Toxicity Toxicity Testing (Oral, Dermal, Inhalation) Ref: OECD 423 PhysChem->Toxicity Reactivity Reactivity Testing (vs. Air, Water) PhysChem->Reactivity Stability Thermal & Chemical Stability (Decomposition Temp.) PhysChem->Stability Classification GHS Classification & Labeling Toxicity->Classification Risk Risk Identification (Leak, Fire, Explosion, Exposure) Reactivity->Risk Stability->Risk Mitigation Mitigation Measures (Containment, Ventilation, Inhibitors) Risk->Mitigation Classification->Mitigation

Fig. 1: General workflow for the safety assessment of a hydrogen storage material.

Hydrogen_Storage_Hazards cluster_physical Physical Storage cluster_material Material-Based Storage Storage Hydrogen Storage Method Compressed Compressed Gas Storage->Compressed Liquid Cryogenic Liquid Storage->Liquid LOHC LOHC (this compound) Storage->LOHC MetalHydride Metal Hydrides Storage->MetalHydride Hazard_Pressure High Pressure Hazard (>350 bar) Compressed->Hazard_Pressure Hazard_Temp Cryogenic Hazard (-253 °C) Liquid->Hazard_Temp Hazard_Toxicity Chemical Toxicity Hazard (Oral / Aquatic) LOHC->Hazard_Toxicity Hazard_Reactivity Chemical Reactivity Hazard (Pyrophoric / Exothermic) MetalHydride->Hazard_Reactivity

References

Safety Operating Guide

Proper Disposal of Tetradecahydroanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Tetradecahydroanthracene (CAS No. 6596-35-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

Safety and Hazard Profile

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Harmful if swallowed. [1]

  • May cause long-lasting harmful effects to aquatic life. [1]

Understanding these hazards is the first step in safe handling and disposal. All personnel handling this chemical should be familiar with its Safety Data Sheet (SDS) and take appropriate precautions.

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is provided in the table below. This information is crucial for risk assessment and the implementation of safe handling procedures.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic lifePubChem[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plantPubChem[1]
Molecular Formula C₁₄H₂₄PubChem[1]
Molecular Weight 192.34 g/mol PubChem[1]
Melting Point 47-49 °CChemicalBook[2]
Boiling Point 273.7 °C at 760 mmHgChemsrc[3]
Flash Point 105.1 °CChemsrc[3]

Disposal Procedures

The primary directive for the disposal of this compound is to avoid environmental release and to utilize an approved waste disposal service .[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a complete and accurate description of the waste, including its composition and known hazards.

    • Disposal will likely involve high-temperature incineration at a permitted facility, which is a common and effective method for destroying polycyclic aromatic hydrocarbons (PAHs).[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles for the disposal of solid and liquid chemical waste should be followed. The key "experiment" in this context is the safe and compliant packaging and handover of the waste to a professional disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Tetradecahydroanthracene_Disposal_Workflow start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination package_waste Package in Labeled, Sealed Container assess_contamination->package_waste improper_disposal Improper Disposal (e.g., drain, regular trash) assess_contamination->improper_disposal storage Store in Designated Hazardous Waste Area package_waste->storage contact_ehs Contact EHS or Licensed Disposal Contractor storage->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup end_disposal End: Proper Disposal by Approved Facility pickup->end_disposal environmental_hazard Environmental Contamination Risk improper_disposal->environmental_hazard

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tetradecahydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for Tetradecahydroanthracene, a saturated derivative of anthracene.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Perhydroanthracene

  • Molecular Formula: C14H24

  • CAS Number: 6596-35-6[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1]

GHS Pictogram:

  • alt text

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4]

Personal Protective Equipment (PPE)

Based on the known hazards and as a standard practice for handling polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the following PPE is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an organic vapor cartridge if working with large quantities, heating the substance, or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[5][6]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with the skin and eyes.[5]

    • Avoid inhalation of any dust or vapors.[5]

    • Do not eat, drink, or smoke in the work area.

    • Keep the container tightly closed when not in use.[5][6]

    • In case of a spill, immediately alert personnel in the area and follow your institution's spill cleanup procedure. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste. Reusable PPE should be cleaned according to the manufacturer's instructions.[7][8]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, labeled, and sealed waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

    • Do not dispose of this compound down the drain or in regular trash.[4]

Experimental Workflow for Handling this compound

G Figure 1. Standard Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_chem Handle this compound (Avoid Contact and Inhalation) prep_area->handle_chem Proceed to experiment decontaminate Decontaminate Work Area and Equipment handle_chem->decontaminate Experiment complete spill Spill handle_chem->spill If spill occurs exposure Personal Exposure handle_chem->exposure If exposure occurs dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill->dispose_waste Cleanup and dispose exposure->wash_hands First aid measures

Caption: Figure 1. Standard Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecahydroanthracene
Reactant of Route 2
Tetradecahydroanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.